molecular formula C15H14N4O B1678648 Nevirapine CAS No. 129618-40-2

Nevirapine

Número de catálogo: B1678648
Número CAS: 129618-40-2
Peso molecular: 266.30 g/mol
Clave InChI: NQDJXKOVJZTUJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nevirapine is a dipyridodiazepine that is 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepine which is substituted by methyl, oxo, and cyclopropyl groups at positions 4, 6, and 11, respectively. A non-nucleoside reverse transcriptase inhibitor with activity against HIV-1, it is used in combination with other antiretrovirals for the treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It is a dipyridodiazepine and a member of cyclopropanes.
This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound comes in three different forms: immediate-release tablets, oral suspension (a liquid), and extended-release tablets. The immediate-release tablet and liquid forms of this compound are approved for use in adults, children, and infants. The extended-release tablets are approved for use in adults and in children 6 years of age and older who meet certain height and weight requirements. This compound is always used in combination with other HIV medicines.
A potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with nucleoside analogues for treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and AIDS. Structurally, this compound belongs to the dipyridodiazepinone chemical class.
This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer.
This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). This compound is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.
This compound has been reported in Stachybotrys chartarum with data available.
This compound is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, this compound reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 3 investigational indications. This drug has a black box warning from the FDA.
A potent, non-nucleoside reverse transcriptase inhibitor used in combination with nucleoside analogues for treatment of HIV INFECTIONS and AIDS.
See also: this compound Hemihydrate (active moiety of);  Lamivudine;  this compound;  Zidovudine (component of).

Propiedades

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJXKOVJZTUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031797
Record name Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), In water, 100 mg/l @ neutral pH, 1.05e-01 g/L
Record name SID865943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.4X10-9 mm Hg @ 25 °C /Estimated/
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from pyridine and water

CAS No.

129618-40-2
Record name Nevirapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129618-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevirapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129618402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nevirapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nevirapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99DK7FVK1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247-249 °C, 196.06 °C
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural and Mechanistic Overview

Nevirapine (NVP), known chemically as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, stands as a cornerstone in the history of antiretroviral therapy.[1] It was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to gain regulatory approval for the treatment of HIV-1 infection.[3] Unlike its nucleoside counterparts (NRTIs), which act as competitive substrate mimics, this compound operates through a unique allosteric inhibition mechanism.[4] This guide provides a detailed exploration of the molecular architecture and chemical characteristics of this compound, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles. We will dissect its structure to understand its function, delve into its physicochemical properties that govern its behavior in vivo, and outline the experimental logic behind its synthesis and evaluation.

Molecular Architecture and Core Physicochemical Profile

The therapeutic efficacy of any drug is fundamentally rooted in its molecular structure. This compound is a member of the dipyridodiazepinone chemical class, a tricyclic heterocyclic system that forms the rigid scaffold of the molecule.[1]

The core structure consists of two pyridine rings fused to a central diazepine ring. Key substitutions are strategically positioned on this scaffold:

  • A cyclopropyl group at position N-11.

  • A methyl group at position C-4.

  • An oxo group (lactam) at position C-6.

This specific arrangement of functional groups dictates the molecule's three-dimensional shape and its interactions with the biological target.

Physicochemical Properties

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physical and chemical properties. Understanding these parameters is critical for formulation development and predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄N₄O[1]
Molecular Weight 266.30 g/mol [1]
Melting Point 247-249 °C[3]
pKa 2.8 (Weakly basic)[5]
Aqueous Solubility ~0.1 mg/mL (pH dependent)[6]
LogP (Octanol/Water) 2.5[3]

Insight for the Scientist: The low aqueous solubility and weakly basic nature of this compound are critical considerations.[6] Its pKa of 2.8 means it is more soluble in the acidic environment of the stomach, which aids in its oral absorption. However, its poor solubility at physiological pH can make it a challenging molecule for formulation, often requiring specific excipients or delivery technologies to ensure adequate bioavailability. This pH-dependent solubility is a direct consequence of the protonation state of the basic nitrogen atoms in the pyridine rings.[7]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's antiviral activity is highly specific to HIV-1, stemming from its direct, non-competitive inhibition of the reverse transcriptase (RT) enzyme.[1] It has no significant activity against HIV-2 RT or eukaryotic DNA polymerases.[1]

The process of inhibition can be broken down into several key steps:

  • Binding to the Allosteric Site: this compound binds to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT.[1] This site, often termed the NNRTI Binding Pocket (NNIBP), is located approximately 10 Å away from the catalytic active site where DNA polymerization occurs.[4]

  • Induction of Conformational Change: The binding of this compound into this pocket acts as a molecular wedge, inducing a significant conformational change in the enzyme.[4] This structural distortion primarily affects the "primer grip" and the dNTP-binding site.[2]

  • Disruption of Catalytic Function: The induced conformational change repositions the 3'-end of the DNA primer, moving it away from the catalytic triad of aspartic acid residues (Asp110, Asp185, Asp186).[2][8] This displacement and the distortion of the dNTP-binding pocket severely impair the enzyme's ability to bind incoming nucleotides and catalyze the formation of the phosphodiester bond, thereby halting DNA synthesis.[2][4]

Nevirapine_MoA cluster_0 HIV-1 Reverse Transcriptase (RT) RT Active RT Enzyme (p66/p51 heterodimer) InhibitedRT Inhibited RT (Conformationally Changed) RT->InhibitedRT Induces Conformational Change Pocket NNRTI Binding Pocket (Hydrophobic) ActiveSite Polymerase Active Site (Catalytic Triad) NVP This compound NVP->Pocket Binds Allosterically ViralRNA Viral RNA Template ViralRNA->RT dNTPs dNTPs (Building Blocks) dNTPs->ActiveSite NoDNA Viral DNA Synthesis HALTED InhibitedRT->NoDNA Prevents Catalysis Nevirapine_Metabolism NVP This compound Phase1 Phase I Oxidation (Hydroxylation) NVP->Phase1 Metabolites 2-, 3-, 8-, 12- Hydroxythis compound Phase1->Metabolites CYP CYP3A4 CYP2B6 CYP->Phase1 Phase2 Phase II Conjugation (Glucuronidation) Metabolites->Phase2 Excretion Glucuronide Conjugates (Urine Excretion) Phase2->Excretion UGT UGT Enzymes UGT->Phase2 Nevirapine_Synthesis cluster_start Starting Materials Start1 Precursor A: 2-Chloro-3-amino-4-picoline (CAPIC) Coupling Step 1: Coupling Solvent: Diglyme Base: Sodium Hydride (NaH) Temp: ~60-65°C Start1->Coupling Start2 Precursor B: Methyl 2-cyclopropylamino- nicotinate (Me-CAN) Start2->Coupling Intermediate Acyclic Intermediate Coupling->Intermediate Cyclization Step 2: Intramolecular Cyclization Temp: Increase to >80°C Intermediate->Cyclization Crude Crude this compound Cyclization->Crude Purification Step 3: Purification - Quench with Water - pH Adjustment (Acetic Acid) - Precipitation & Filtration Crude->Purification Final Pure this compound API Purification->Final

References

The Journey of Nevirapine: From Discovery to a Cornerstone of HIV Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nevirapine, a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to receive regulatory approval for the treatment of HIV-1 infection. Its discovery and development marked a significant milestone in the management of AIDS, offering a novel mechanism of action against the virus. This guide provides a comprehensive technical overview of this compound's journey, from its initial discovery through random screening and subsequent lead optimization, to its extensive preclinical and clinical development. We delve into its unique allosteric inhibition of HIV-1 reverse transcriptase, the pivotal clinical trials that established its efficacy in both treatment-naive and experienced patients, and its crucial role in the prevention of mother-to-child transmission. Furthermore, this guide explores the intricacies of its pharmacokinetics, metabolic pathways, and the challenges posed by drug resistance. Detailed insights into its chemical synthesis, formulation development, and the molecular basis of its adverse effects are also presented, offering a holistic resource for scientists and researchers in the field of antiviral drug development.

Genesis of a New Antiretroviral Class: The Discovery of this compound

This compound's story begins in the late 1980s at Boehringer Ingelheim Pharmaceuticals, a period of intense search for effective anti-HIV therapies. Unlike the prevailing nucleoside reverse transcriptase inhibitors (NRTIs), this compound emerged from a random screening of the company's chemical library, identifying a novel class of compounds with a distinct mechanism of action.[1]

From Random Screening to a Dipyridodiazepinone Lead

The initial screening identified a tricyclic compound with weak inhibitory activity against HIV-1 reverse transcriptase (RT). This lead compound, a dipyridodiazepinone, became the scaffold for an intensive lead optimization program. The core structure of this compound is a tricyclic system consisting of two pyridine rings fused to a diazepine ring.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The lead optimization process focused on modifying the dipyridodiazepinone core to enhance potency and improve its pharmacological profile. Key SAR insights revealed that:

  • The Tricyclic Core: The rigid, planar structure of the dipyridodiazepinone nucleus is essential for binding to the NNRTI binding pocket of HIV-1 RT.

  • Substituents on the Pyridine Rings: Modifications at various positions of the pyridine rings significantly influenced antiviral activity. For instance, the introduction of a cyclopropyl group at the N-11 position and a methyl group at the C-4 position of the pyridone ring were found to be crucial for potent inhibition.[2]

  • The Lactam Nitrogen: The unsubstituted lactam nitrogen was found to be important for activity. However, later studies explored the synthesis of N-Mannich bases as prodrugs to potentially enhance cellular uptake.[3]

Molecular modeling and X-ray crystallography studies played a pivotal role in understanding the binding of this compound to a specific, allosteric hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[6]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's mechanism of action is a classic example of non-competitive, allosteric inhibition. It does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding to the enzyme's active site. Instead, it binds to the NNRTI binding pocket (NNIBP), a hydrophobic pocket that is absent in the unliganded enzyme.[4]

The binding of this compound to the NNIBP triggers a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[6] This distortion affects the "primer grip," a region of the enzyme that positions the primer strand for polymerization, and alters the flexibility of the "fingers" and "thumb" subdomains.[7] These changes ultimately lock the enzyme in an inactive conformation, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[5]

G cluster_0 HIV-1 Replication Cycle cluster_1 This compound's Mechanism of Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA This compound This compound HIV-1 RT (p66 subunit) HIV-1 RT (p66 subunit) NNRTI Binding Pocket NNRTI Binding Pocket Conformational Change Conformational Change Inhibition of RT Inhibition of RT Inhibition of RT->Viral DNA Blocks Formation

Preclinical Development: Establishing a Foundation for Clinical Use

Prior to human trials, this compound underwent extensive preclinical evaluation to assess its antiviral activity, selectivity, and safety profile.

In Vitro Studies
  • Antiviral Activity: this compound demonstrated potent activity against various laboratory and clinical isolates of HIV-1 in different cell lines, including peripheral blood mononuclear cells (PBMCs) and T-lymphoblastoid cell lines. Its 50% effective concentration (EC50) was typically in the nanomolar range.

  • Selectivity: A key feature of this compound is its high selectivity for HIV-1 RT. It shows no significant activity against HIV-2 RT or other cellular DNA polymerases, which contributes to its favorable safety profile.[8]

  • Resistance Studies: Early in vitro studies revealed that resistance to this compound could develop relatively quickly through specific mutations in the reverse transcriptase gene, most notably at positions Y181C and K103N.[1]

In Vivo Studies

Animal models, including non-human primates, were utilized to evaluate the pharmacokinetics, safety, and preliminary efficacy of this compound. These studies provided crucial data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, which informed the design of early-phase clinical trials in humans.

Clinical Development: A Journey Through Rigorous Trials

The clinical development of this compound involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating HIV-1 infection, both as a monotherapy (initially) and as part of combination antiretroviral therapy (cART).

Phase I and II Trials: Safety, Dosing, and Early Efficacy

Initial Phase I studies in HIV-1 infected individuals focused on determining the safety, tolerability, and pharmacokinetic profile of single and multiple doses of this compound.[9] These trials established the dose-limiting toxicity, which was primarily rash.[9] Phase II trials further evaluated the antiviral activity of this compound, often in combination with NRTIs like zidovudine (AZT).[1][10] These studies demonstrated a rapid reduction in viral load, although the emergence of resistance was a significant concern with monotherapy or dual therapy.[9]

Phase III Trials: Establishing Efficacy in Combination Therapy

Pivotal Phase III trials were designed to assess the efficacy and safety of this compound as part of a triple-drug combination regimen.

  • The 2NN Study: This large, randomized, open-label trial compared this compound (once or twice daily) with efavirenz, both in combination with stavudine and lamivudine, in antiretroviral-naive patients. The study found that this compound and efavirenz had similar efficacy in terms of virological suppression and CD4 cell count increase, establishing this compound as a valid first-line treatment option.[11]

  • The NEwArT Study: This trial compared ritonavir-boosted atazanavir with this compound, both on a background of emtricitabine and tenofovir, in treatment-naive patients.[12]

  • Studies in Treatment-Experienced Patients: Other trials evaluated this compound-based regimens in patients who had previously received antiretroviral therapy, demonstrating its utility in salvage therapy.

Pivotal Phase III Clinical Trial Comparison Arms Key Efficacy Outcome Key Safety Findings
2NN Study This compound (once or twice daily) + d4T + 3TC vs. Efavirenz + d4T + 3TCSimilar rates of virological suppression and CD4 cell count increase between this compound and efavirenz arms.[11]This compound was associated with a higher incidence of hepatobiliary toxicities compared to efavirenz.[11]
IMPAACT P1060 This compound + ZDV + 3TC vs. Lopinavir/ritonavir + ZDV + 3TC (in children)Lopinavir/ritonavir was superior in preventing virologic failure or death.[8]This compound had a marginal benefit in CD4 percentage and growth.[8]
A Landmark Achievement: Prevention of Mother-to-Child Transmission (PMTCT)

The HIVNET 012 trial, conducted in Uganda, was a groundbreaking study that demonstrated the efficacy of a single dose of this compound given to an HIV-infected mother during labor and a single dose to her newborn within 72 hours of birth.

  • Trial Design: This was initially a randomized, double-blind, placebo-controlled trial comparing short-course this compound and zidovudine. The placebo arms were later dropped.[13][14]

  • Key Findings: The this compound regimen reduced the risk of mother-to-child transmission by nearly 50% at 14-16 weeks of age compared to a short course of zidovudine.[15] The 18-month follow-up confirmed the sustained efficacy of this simple and inexpensive regimen.[15]

  • Impact: The results of the HIVNET 012 trial had a profound impact on global health policy, leading to the widespread adoption of single-dose this compound for PMTCT in resource-limited settings.[16]

G HIV-infected Pregnant Woman HIV-infected Pregnant Woman Newborn Newborn HIV-infected Pregnant Woman->Newborn Potential HIV Transmission Single dose of this compound (200mg) during labor Single dose of this compound (200mg) during labor Single dose of this compound (200mg) during labor->HIV-infected Pregnant Woman Reduced Maternal Viral Load Reduced Maternal Viral Load Single dose of this compound (200mg) during labor->Reduced Maternal Viral Load Leads to Single dose of this compound (2mg/kg) within 72 hours of birth Single dose of this compound (2mg/kg) within 72 hours of birth Single dose of this compound (2mg/kg) within 72 hours of birth->Newborn Prophylaxis in Newborn Prophylaxis in Newborn Single dose of this compound (2mg/kg) within 72 hours of birth->Prophylaxis in Newborn Provides Reduced Transmission Risk Reduced Transmission Risk Reduced Maternal Viral Load->Reduced Transmission Risk Contributes to Prophylaxis in Newborn->Reduced Transmission Risk Contributes to

Pharmacokinetics and Metabolism: The Body's Handling of this compound

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and managing potential drug interactions.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is readily absorbed after oral administration, with a bioavailability of over 90%.[17]

  • Distribution: It is approximately 60% bound to plasma proteins and distributes widely throughout the body, including crossing the placenta and being found in breast milk.[17]

  • Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2B6.[18][19] It is an inducer of these enzymes, leading to autoinduction of its own metabolism. This results in a decrease in its half-life from approximately 45 hours after a single dose to 25-30 hours at steady state.[18][20]

  • Excretion: The metabolites of this compound are primarily excreted in the urine (approximately 80%), with a smaller portion eliminated in the feces.[19]

Drug-Drug Interactions

As an inducer of CYP3A4 and CYP2B6, this compound can decrease the plasma concentrations of co-administered drugs that are substrates of these enzymes.[17][20] This necessitates careful consideration of potential drug-drug interactions, particularly with other antiretrovirals (e.g., protease inhibitors), certain antibiotics, and other medications.[21]

Chemical Synthesis and Formulation Development

Synthetic Pathways

The commercial synthesis of this compound has evolved over time to improve efficiency and reduce costs. The process generally involves the coupling of two substituted pyridine precursors followed by a cyclization step. One common approach involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization to form the dipyridodiazepinone ring system. More recent processes have been developed to be more cost-effective and have higher yields.[22]

G A 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide C Intermediate A->C + B Cyclopropylamine B->C D This compound C->D Cyclization

Formulation Strategies

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] To improve its dissolution and bioavailability, various formulation strategies have been explored, including:

  • Solid Dispersions: Preparing solid dispersions of this compound with hydrophilic carriers has been shown to enhance its solubility and dissolution rate.[23]

  • Nanosuspensions: Formulating this compound as a nanosuspension can increase its surface area, leading to improved oral bioavailability.[24]

  • Extended-Release Formulations: The development of extended-release tablets allows for once-daily dosing, which can improve patient adherence.[22][25]

The Challenge of Resistance

A significant limitation of NNRTIs, including this compound, is the relatively low genetic barrier to resistance. A single point mutation in the reverse transcriptase gene can confer high-level resistance.

  • Key Resistance Mutations: The most common mutations associated with this compound resistance are K103N and Y181C.[1] These mutations occur within the NNRTI binding pocket and reduce the binding affinity of the drug.

  • Cross-Resistance: Due to the shared binding site, cross-resistance among first-generation NNRTIs is common. Strains resistant to this compound are often also resistant to efavirenz and delavirdine.[1]

  • Monitoring for Resistance: Genotypic and phenotypic resistance testing are crucial for guiding treatment decisions in patients receiving this compound-containing regimens.

Experimental Protocol: Phenotypic HIV-1 Reverse Transcriptase Inhibitor Resistance Assay

Objective: To determine the in vitro susceptibility of a patient's HIV-1 isolate to this compound.

Methodology:

  • Virus Isolation: Isolate HIV-1 from the patient's plasma sample by co-culturing with uninfected donor PBMCs.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Infect fresh PBMCs with a standardized amount of the patient's viral isolate and a reference wild-type HIV-1 strain.

    • Add the infected cells to the wells containing the different concentrations of this compound.

    • Include control wells with no drug.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7 days.

  • Quantification of Viral Replication: Measure the amount of viral replication in each well using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for both the patient's isolate and the reference strain.

    • The fold change in resistance is calculated by dividing the IC50 of the patient's isolate by the IC50 of the reference strain. A fold change above a certain cutoff value indicates resistance.[26][27]

Adverse Effects and Safety Profile

While generally well-tolerated, this compound is associated with several notable adverse effects.

  • Rash: The most common side effect is a maculopapular rash, which usually appears within the first six weeks of treatment.[1] In rare cases, severe and life-threatening skin reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) can occur.[1]

  • Hepatotoxicity: this compound can cause liver toxicity, ranging from asymptomatic elevations in liver enzymes to severe, life-threatening hepatitis.[1] The risk is higher in women, particularly those with higher CD4 counts at the initiation of therapy.[15]

  • Drug-Induced Liver Injury (DILI): The mechanism of this compound-induced hepatotoxicity is complex and may involve the formation of reactive metabolites and an immune-mediated response.[28]

Conclusion and Future Perspectives

This compound has played a pivotal role in the history of HIV treatment. Its discovery opened up a new class of antiretroviral agents, and its development has provided a durable and effective treatment option for millions of people living with HIV. The landmark HIVNET 012 trial, in particular, revolutionized the prevention of mother-to-child transmission, saving countless lives.

While the emergence of newer antiretrovirals with higher genetic barriers to resistance has led to a shift in first-line treatment recommendations in some settings, this compound remains an important therapeutic option, especially in resource-limited countries, due to its low cost and extensive clinical experience.[18] Long-term follow-up studies have demonstrated its continued efficacy and safety in virologically suppressed patients.[14][18]

The journey of this compound serves as a testament to the power of innovative drug discovery and development in combating global health challenges. The lessons learned from its development, particularly regarding mechanism of action, resistance, and safety, continue to inform the design and development of the next generation of antiretroviral therapies.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nevirapine In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the combination antiretroviral therapy for HIV-1 infection.[1][2][3] Its efficacy is intrinsically linked to its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which dictate its therapeutic window and potential for adverse events. This guide provides a comprehensive technical overview of this compound's journey through the body, from absorption to elimination, and its molecular mechanism of action. We will delve into the critical aspects of its metabolism, the genetic factors influencing patient response, and the clinical implications for therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's in vivo behavior.

Introduction: this compound in the HIV-1 Treatment Landscape

This compound is a potent NNRTI that plays a crucial role in the management of HIV-1 infection by inhibiting the viral enzyme reverse transcriptase.[1][4][5] This enzyme is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme but rather to an allosteric, hydrophobic pocket.[4][5] This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting viral replication.[5] It is important to note that this compound is not effective against HIV-2 due to structural differences in the reverse transcriptase enzyme.[1][4]

Pharmacokinetics: The In Vivo Journey of this compound

The therapeutic efficacy and safety of this compound are governed by its pharmacokinetic properties, which exhibit significant inter-individual variability.[6] Understanding these parameters is crucial for optimizing dosing strategies and minimizing adverse effects.

Absorption and Distribution

Following oral administration, this compound is readily absorbed, with over 90% bioavailability.[1][7][8] It can be taken with or without food.[9] Being highly lipophilic, this compound is widely distributed throughout the body, as indicated by its apparent volume of distribution of 1.21 L/kg.[7][9] It has a plasma protein binding of approximately 60% and readily crosses the placenta and is found in breast milk.[9][10]

Metabolism and Elimination: The Role of Cytochrome P450

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2B6 playing major roles.[1][8][9][11] This metabolism leads to the formation of several hydroxylated metabolites, which are then conjugated with glucuronic acid and excreted primarily in the urine.[1][8][9] Less than 3% of the parent drug is excreted unchanged in the urine.[9]

A key characteristic of this compound is its ability to induce its own metabolism, a phenomenon known as auto-induction.[1][8] This induction of CYP3A4 and CYP2B6 enzymes leads to a 1.5- to 2-fold increase in its own clearance over the first few weeks of therapy.[8] Consequently, the half-life of this compound decreases from approximately 45 hours after a single dose to 25-30 hours at steady state with multiple dosing.[1][8][11] This necessitates a 14-day lead-in period with a lower dose to minimize the risk of rash.[9]

The primary metabolic pathways involve the formation of 2-, 3-, 8-, and 12-hydroxythis compound.[1][10] In vitro studies have shown that CYP3A4 is principally responsible for the formation of 2- and 12-hydroxythis compound, while CYP2B6 is the main enzyme for 3- and 8-hydroxythis compound formation.[12]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound:

ParameterValueReference
Bioavailability>90%[1][8]
Volume of Distribution (Vd)1.21 ± 0.09 L/kg[7][9]
Plasma Protein Binding~60%[9][10]
Half-life (single dose)~45 hours[1][8]
Half-life (steady state)25-30 hours[1][8][11]
Primary MetabolismHepatic (CYP3A4, CYP2B6)[1][8][9][11]
Primary ExcretionUrine (as metabolites)[1][11]

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

This compound's therapeutic effect stems from its specific inhibition of HIV-1 reverse transcriptase.

Molecular Mechanism of Action

As an NNRTI, this compound binds to a non-catalytic site on the p66 subunit of the reverse transcriptase enzyme.[4] This binding event distorts the three-dimensional structure of the enzyme's substrate-binding site, thereby inhibiting its DNA polymerase activity.[11] This non-competitive inhibition effectively blocks the conversion of the viral RNA genome into proviral DNA, a critical step for viral replication and integration into the host cell's genome.[5]

Nevirapine_Mechanism cluster_HIV HIV-1 Virus cluster_HostCell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Proviral DNA Proviral DNA Reverse Transcriptase->Proviral DNA Synthesizes Inhibited RT Inhibited Reverse Transcriptase Reverse Transcriptase->Inhibited RT This compound This compound This compound->Reverse Transcriptase Allosterically Binds & Inhibits Inhibited RT->Proviral DNA Blocks Synthesis

Caption: this compound's mechanism of action.

Therapeutic Efficacy and Virologic Response

In combination with other antiretroviral agents, this compound effectively reduces HIV-1 viral load and increases CD4+ T-cell counts.[13][14] Clinical trials have demonstrated its non-inferiority to other first-line antiretroviral drugs in treatment-naive patients.[15] A plasma trough concentration of this compound above 3000 ng/mL is strongly correlated with a higher probability of virologic success.[11] Studies have shown that a single dose of this compound can significantly reduce the viral load in HIV-positive mothers during labor, thereby reducing the risk of mother-to-child transmission.[16]

Clinical Considerations and In Vivo Studies

The clinical use of this compound requires careful consideration of its potential for adverse effects, drug interactions, and the influence of patient-specific factors.

Adverse Effects and Toxicity

The most significant adverse effects associated with this compound are severe skin rash (including Stevens-Johnson syndrome and toxic epidermal necrolysis) and hepatotoxicity.[4][9][17] These reactions are most common during the first 18 weeks of therapy, necessitating intensive monitoring during this period.[9] The risk of hepatotoxicity is higher in women with CD4 counts >250 cells/mm³ and men with CD4 counts >400 cells/mm³.[4] The formation of reactive metabolites, such as a quinone methide intermediate from the 12-hydroxy metabolite, is thought to play a role in the idiosyncratic hepatotoxicity and skin rash.[18][19]

Drug-Drug Interactions

As an inducer of CYP3A4 and CYP2B6, this compound can decrease the plasma concentrations of co-administered drugs that are substrates for these enzymes.[9][11] This can lead to a loss of efficacy of the concomitant medication. There are numerous documented drug interactions with this compound, some of which are clinically significant and may require dose adjustments or alternative therapies.[20][21] For instance, co-administration with St. John's wort can significantly lower this compound levels, while certain protease inhibitors may have their concentrations reduced by this compound.[4]

Pharmacogenetics and Inter-individual Variability

Genetic polymorphisms in the genes encoding metabolizing enzymes, particularly CYP2B6, can significantly influence this compound pharmacokinetics.[3][22][23] For example, the CYP2B6 516G>T polymorphism has been consistently associated with higher this compound plasma concentrations.[3][22] However, pharmacogenetic testing for these variants is not yet routinely used to individualize this compound treatment, as a large portion of the inter-individual variability remains unexplained.[3]

Experimental Protocol: In Vivo Pharmacokinetic Study of this compound in a Rat Model

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of a novel long-acting injectable formulation of this compound in a rat model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a long-acting this compound formulation following a single subcutaneous administration to rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Drug Formulation: Long-acting this compound formulation and a control solution of immediate-release this compound.

  • Dosing: A single subcutaneous injection of the long-acting formulation or the control solution at a dose of 50 mg/kg.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

PK_Study_Workflow Animal Dosing Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: In vivo pharmacokinetic study workflow.

Therapeutic Drug Monitoring (TDM)

Given the significant inter-individual variability in this compound pharmacokinetics and the established exposure-response relationship, therapeutic drug monitoring (TDM) can be a valuable tool to optimize therapy.[6] TDM involves measuring plasma drug concentrations to ensure they are within the therapeutic range, thereby maximizing efficacy and minimizing the risk of toxicity. A trough concentration below 3,000 ng/mL has been associated with a higher risk of virologic failure, while higher concentrations may be linked to an increased risk of hepatotoxicity, especially in patients with hepatitis C co-infection.[6]

Conclusion and Future Directions

This compound remains an important component of antiretroviral therapy, particularly in resource-limited settings. A thorough understanding of its in vivo pharmacokinetics and pharmacodynamics is paramount for its safe and effective use. Future research should continue to explore the genetic and non-genetic factors contributing to the inter-individual variability in this compound response. The development of novel long-acting formulations holds promise for improving adherence and simplifying treatment regimens, particularly for pediatric populations and for the prevention of mother-to-child transmission.[24] Continued investigation into the mechanisms of this compound-induced toxicity will be crucial for developing strategies to mitigate these adverse events.

References

An In-Depth Technical Guide to the Nevirapine Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy (cART) for HIV-1. Its efficacy stems from its specific, allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This guide provides a comprehensive technical overview of the this compound binding site on HIV-1 RT. We will delve into the structural biology of the NNRTI binding pocket, the intricate molecular interactions governing this compound binding, the mechanism of allosteric inhibition, the genetic basis of drug resistance, and the experimental methodologies employed to investigate these phenomena. This document is intended to serve as a detailed resource for researchers actively engaged in HIV-1 drug discovery and development.

Introduction: The Central Role of HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzymatic activity of reverse transcriptase (RT) to convert its single-stranded RNA genome into a double-stranded DNA provirus, which is then integrated into the host cell's genome.[1] This process is a hallmark of retroviruses and an essential step for viral replication, making HIV-1 RT a prime target for antiretroviral drugs.[1][2]

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa).[1][3] The p66 subunit contains both the polymerase and RNase H active sites, while the p51 subunit is derived from the proteolytic cleavage of the p66 subunit and plays a structural role.[1][3] The polymerase domain of p66 is responsible for synthesizing DNA from both RNA and DNA templates.[1]

Two main classes of inhibitors target HIV-1 RT: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5] NRTIs are chain terminators that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the nascent DNA chain. In contrast, NNRTIs, such as this compound, are allosteric inhibitors that bind to a distinct and highly specific pocket on the enzyme.[2][5]

The NNRTI Binding Pocket: A Hydrophobic Haven

This compound and other NNRTIs bind to a hydrophobic pocket located in the palm subdomain of the p66 subunit, approximately 10 Å away from the polymerase active site.[1][4][5] A fascinating aspect of this pocket is that it is not pre-formed in the apoenzyme (unliganded RT).[3][6] Instead, the binding of an NNRTI induces a conformational change in the enzyme, creating the binding pocket.[3][7]

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues. These residues are critical for the binding of this compound and are also the primary sites for mutations that confer drug resistance.

Residue Location Interaction with this compound Role in Resistance
L100 p66 PalmHydrophobic interactionsL100I mutation can reduce inhibitor binding.[3]
K101, K103 p66 PalmEntrance to the pocket; can form hydrogen bonds.[1]K103N is a common resistance mutation that can stabilize the apoenzyme and hinder NNRTI binding.[8][9]
V106, V108 p66 PalmHydrophobic interactions.V106A/M and V108I mutations can cause steric hindrance.[8][10]
V179 p66 PalmHydrophobic interactions.
Y181, Y188 p66 PalmKey aromatic stacking (π-π) interactions.[8][11]Mutations like Y181C and Y188L/C eliminate these crucial interactions, leading to high-level resistance.[8][9]
G190 p66 PalmForms part of the pocket lining.G190A/S mutations are common resistance mutations.[12]
F227, W229 p66 PalmAromatic and hydrophobic interactions.[13]
L234 p66 PalmHydrophobic interactions.[13]
E138 p51Forms part of the pocket entrance.[1]

The binding of this compound induces a significant conformational change, most notably the "flipping" of the Tyr181 and Tyr188 side chains to accommodate the drug molecule.[3] This induced-fit mechanism is a hallmark of NNRTI binding.

Mechanism of Allosteric Inhibition

This compound functions as a non-competitive inhibitor of HIV-1 RT.[2][14] Its binding to the allosteric site induces a cascade of conformational changes that ultimately cripple the enzyme's catalytic activity without directly blocking the dNTP binding site.[15][16]

The key steps in the allosteric inhibition by this compound are:

  • Binding and Pocket Formation: this compound binds to the hydrophobic pocket, inducing conformational changes that stabilize an open and inactive state of the enzyme.[17][18]

  • Distortion of the Polymerase Active Site: The binding of this compound alters the geometry of the catalytic triad (Asp110, Asp185, and Asp186), which is essential for the chemistry of nucleotide incorporation.[1]

  • Repositioning of the Primer Grip: this compound binding causes a shift in the "primer grip," a region that correctly positions the 3'-end of the primer for nucleotide addition. This repositioning moves the primer terminus away from the catalytic site, preventing polymerization.[1][19]

  • Reduced Flexibility and Dynamics: The binding of NNRTIs, including this compound, has been shown to reduce the overall flexibility and dynamics of the RT enzyme, locking it in an inactive conformation.[6][20][21] This rigidification extends far from the binding pocket itself, affecting distant domains of the enzyme.[21]

Allosteric_Inhibition cluster_0 HIV-1 RT (p66 subunit) This compound This compound NNRTI_Pocket NNRTI Binding Pocket (Hydrophobic) This compound->NNRTI_Pocket Binds Polymerase_Active_Site Polymerase Active Site (Catalytic Triad: D110, D185, D186) NNRTI_Pocket->Polymerase_Active_Site Induces Conformational Change (Allosteric Communication) Primer_Grip Primer Grip Polymerase_Active_Site->Primer_Grip Causes Misalignment Inhibition Inhibition of DNA Synthesis Primer_Grip->Inhibition Prevents Nucleotide Incorporation

Caption: Allosteric inhibition of HIV-1 RT by this compound.

The Emergence of Drug Resistance

A significant challenge in the long-term use of this compound is the rapid emergence of drug-resistant viral strains.[12][22] Resistance is primarily caused by single amino acid substitutions within or near the NNRTI binding pocket. These mutations can confer resistance through several mechanisms:

  • Steric Hindrance: Mutations to bulkier amino acids can physically obstruct the binding of this compound. For example, the Y181C mutation, while replacing a bulky residue with a smaller one, disrupts the crucial pi-stacking interaction, and other mutations like V106A can introduce steric clashes.[8]

  • Loss of Favorable Interactions: The Y181C and Y188L mutations are prime examples where the loss of aromatic stacking interactions with the inhibitor dramatically reduces binding affinity.[8][9]

  • Altered Pocket Conformation: Mutations such as K103N can alter the conformational dynamics of the binding pocket, making it less favorable for this compound to bind.[8][23]

Common this compound Resistance Mutations:

Mutation Mechanism of Resistance Level of Resistance
K103N Alters pocket entrance and stability.[8][9]High
V106A/M Steric hindrance.[10]Varies
V108I Perturbs the positioning of Y181 and Y188.[8]Moderate
Y181C/I Loss of key aromatic interactions.[8][24]High
Y188C/L/H Loss of key aromatic interactions.[8][12]High
G190A/S Alters pocket conformation.[12]High

The high mutation rate of HIV-1, coupled with the selective pressure exerted by antiretroviral drugs, leads to the selection of these resistant variants.[1]

Experimental Protocols for Studying the this compound Binding Site

A variety of biochemical and biophysical techniques are employed to investigate the interaction between this compound and HIV-1 RT.

Expression and Purification of Recombinant HIV-1 RT
  • Gene Expression: The genes for the p66 and p51 subunits of HIV-1 RT are typically cloned into bacterial expression vectors (e.g., E. coli).

  • Protein Expression: The expression of the recombinant proteins is induced, often as a heterodimer or as individual subunits that are later reconstituted.

  • Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

  • Purification: The RT enzyme is purified using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

  • Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.

In Vitro Reverse Transcriptase Activity Assay

This assay measures the ability of HIV-1 RT to synthesize DNA and is used to determine the inhibitory potency of compounds like this compound (IC50).

  • Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., a poly(rA) template and an oligo(dT) primer), dNTPs (one of which is radiolabeled, e.g., [³H]-dTTP, or a fluorescently labeled nucleotide), and purified HIV-1 RT.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.

  • Quantification: The amount of incorporated radiolabel is measured using a scintillation counter, or fluorescence is measured with a plate reader.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.[25]

RT_Activity_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Template-Primer, dNTPs, RT) Start->Prepare_Reaction_Mix Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction & Precipitate DNA Incubate->Stop_Reaction Quantify_DNA Quantify Synthesized DNA (Scintillation/Fluorescence) Stop_Reaction->Quantify_DNA Calculate_IC50 Calculate IC50 Value Quantify_DNA->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro HIV-1 RT activity assay.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the RT gene to study their effect on this compound binding and resistance.

  • Primer Design: Primers containing the desired mutation are designed.

  • PCR Amplification: The plasmid containing the wild-type RT gene is used as a template for PCR with the mutagenic primers.

  • Template Digestion: The parental, methylated DNA template is digested with an enzyme like DpnI.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Sequencing: The plasmid DNA is sequenced to confirm the presence of the desired mutation.

  • Protein Expression and Analysis: The mutant RT protein is then expressed, purified, and its activity and sensitivity to this compound are assessed as described above.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound binding site.

  • Crystallization: The purified HIV-1 RT, in complex with this compound and often a DNA template-primer, is crystallized.[17][19]

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[19]

  • Data Processing and Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic structure of the protein-inhibitor complex is built and refined.[17][19]

Conclusion and Future Directions

The this compound binding site on HIV-1 RT is a well-characterized allosteric site that has been instrumental in the development of antiretroviral therapies. The wealth of structural and biochemical data has provided invaluable insights into the mechanism of NNRTI inhibition and the molecular basis of drug resistance.

Future research in this area will likely focus on:

  • Developing next-generation NNRTIs: Designing novel inhibitors with improved resistance profiles that can overcome common resistance mutations. This involves creating more flexible molecules that can adapt to changes in the binding pocket.[8]

  • Understanding the role of distal mutations: Investigating how mutations outside of the NNRTI binding pocket can influence drug susceptibility.[26]

  • Exploring novel inhibitor binding modes: Discovering new ways to target the allosteric regulation of HIV-1 RT.

A thorough understanding of the this compound binding site remains a critical component in the ongoing effort to combat HIV-1 and develop more durable and effective antiretroviral therapies.

References

In Vitro Antiviral Activity Spectrum of Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the in vitro antiviral activity of Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, spectrum of activity, resistance profiles, and the essential methodologies for its evaluation.

Introduction: this compound's Role in Antiretroviral Therapy

This compound is a potent and highly specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1][2] As the first approved NNRTI, it has been a vital component of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][3] Its primary function is to curtail viral replication, thereby reducing viral load and allowing for the restoration of the immune system.[4] This guide focuses on the foundational in vitro data that underpins its clinical application.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's antiviral effect stems from its non-competitive inhibition of HIV-1 RT.[2][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators, this compound binds to a hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 angstroms away from the catalytic active site.[6][7] This allosteric binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive.[5][7] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[5][8]

Nevirapine_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Catalytic Active Site Viral_DNA Viral DNA Synthesis (Blocked) ActiveSite->Viral_DNA Catalyzes NNRTIPocket NNRTI Binding Pocket (Allosteric Site) NNRTIPocket->ActiveSite Induces Conformational Change This compound This compound This compound->NNRTIPocket Binds to dNTPs dNTPs (Natural Substrates) dNTPs->ActiveSite Binding Prevented Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Template Binding

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

Antiviral Activity Spectrum

The antiviral activity of this compound is primarily directed against HIV-1. Its efficacy against other viruses is limited.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1)

This compound demonstrates potent activity against a wide range of HIV-1 strains and clinical isolates in various cell culture systems, including peripheral blood mononuclear cells, monocyte-derived macrophages, and lymphoblastoid cell lines.[1][9] The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, are typically in the nanomolar range. For instance, the median EC50 value against a large panel of wild-type HIV-1 clinical isolates was reported to be 90 nM.[9]

HIV-1 Strain/Isolate Cell Line EC50 / IC50 Reference
Wild-type HIV-1 (Clade B)HEK 293 cells90 nM (median EC50)[9]
HIV-1 RFCEM-SS cells1.5 nM (EC50)[10]
HIV-1 Subtype CMT4 cells0.00488 µM (EC50)[10]
HIV-1 Env-pseudovirusJurkat E6-1 cells0.04 µM (IC50)[10]
Wild-type HIV-1 RTEnzyme Assay84 nM (IC50)[2][10]

Note: EC50 refers to the effective concentration in cell-based assays, while IC50 refers to the inhibitory concentration in enzyme-based assays.

Lack of Activity Against HIV-2 and Other Viruses

A significant limitation of this compound is its lack of activity against HIV-2.[4][6] The NNRTI binding pocket in HIV-2 reverse transcriptase has a different structural conformation, which confers intrinsic resistance to this compound and other drugs in its class.[6] Furthermore, this compound does not exhibit significant activity against other retroviruses or human DNA polymerases, highlighting its high specificity for HIV-1 RT.[1]

Development of Drug Resistance

A major challenge with this compound monotherapy is the rapid and uniform emergence of drug-resistant viral strains.[11][12] Resistance can develop in as little as one week of treatment.[11] This is often due to single amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase enzyme.

Common resistance mutations associated with this compound include:

  • K103N

  • V106A/M[13][14]

  • Y181C[12][13]

  • Y188L/C[4]

  • G190A[4]

The emergence of these mutations leads to a significant reduction in the susceptibility of the virus to this compound and often results in cross-resistance to other NNRTIs like efavirenz.[4] Studies have also shown that the rate of this compound resistance can vary among different HIV-1 subtypes, with higher rates observed in subtype C and D compared to subtype A.[15][16]

In Vitro Methodologies for Assessing Antiviral Activity

The evaluation of this compound's antiviral activity relies on robust and reproducible in vitro assays. These can be broadly categorized into enzyme-based and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT. It is a fundamental method for determining the 50% inhibitory concentration (IC50) and understanding the direct enzymatic inhibition.[8][17]

Protocol: Colorimetric HIV-1 RT Inhibition Assay

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and a control NNRTI in an appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

    • Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and a mix of dNTPs including digoxigenin-dUTP and biotin-dUTP.

    • Dilute recombinant HIV-1 RT to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add the serially diluted this compound, control inhibitor, or solvent control to the wells of a microplate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the diluted HIV-1 RT. Include a "no enzyme" control.

  • Incubation:

    • Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated DNA.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin-peroxidase (POD) antibody conjugate and incubate.

    • Wash the plate again and add a peroxidase substrate (e.g., ABTS).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[17]

RT_Inhibition_Assay_Workflow A Prepare this compound Dilutions C Add this compound & Reaction Mix to Microplate A->C B Prepare Reaction Mix (Template, Primer, dNTPs) B->C D Initiate Reaction with HIV-1 RT C->D E Incubate at 37°C D->E F Capture Biotinylated DNA on Streptavidin Plate E->F G Add Anti-DIG-POD Antibody F->G H Add Substrate & Measure Absorbance G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Cell-Based Antiviral Activity Assays

Cell-based assays are crucial for evaluating the antiviral activity of this compound in a more biologically relevant context, taking into account factors like cell permeability and potential cytotoxicity.[18][19] These assays typically involve infecting susceptible host cells with HIV-1 in the presence of varying concentrations of the drug.

Protocol: HIV-1 Replication Assay in TZM-bl Reporter Cells

  • Cell Culture:

    • Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene) in appropriate growth medium.

  • Assay Setup:

    • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the growth medium from the cells and add the this compound dilutions.

  • Infection:

    • Add a known amount of HIV-1 virus stock to each well. Include a "no virus" control and a "virus only" control.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours to allow for viral replication and reporter gene expression.

  • Detection:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no virus control).

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Cytotoxicity Assessment: It is essential to concurrently assess the cytotoxicity of this compound on the host cells using assays such as the MTT or XTT assay to ensure that the observed antiviral activity is not due to cell death. The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to evaluate the drug's therapeutic window.

Conclusion

This compound remains a significant tool in the arsenal against HIV-1, primarily due to its potent and specific inhibition of the viral reverse transcriptase. This guide has provided a comprehensive overview of its in vitro antiviral activity spectrum, highlighting its robust efficacy against HIV-1 and its inherent inactivity against HIV-2. The rapid emergence of resistance underscores the critical need for its use in combination therapies. The detailed methodologies presented for both enzyme-based and cell-based assays provide a framework for the continued evaluation of this compound and the development of next-generation NNRTIs with improved resistance profiles and broader antiviral activity.

References

An In-Depth Technical Guide to the Metabolic Pathways of Nevirapine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, undergoes extensive metabolic transformation primarily within the liver. This guide provides a detailed exploration of the metabolic fate of this compound when incubated with human liver microsomes (HLMs), a critical in vitro model for predicting in vivo drug metabolism. We will delve into the cytochrome P450-mediated Phase I oxidative pathways, the formation of key hydroxylated metabolites, and the subsequent Phase II glucuronidation reactions. A significant focus is placed on the bioactivation of this compound to a reactive quinone methide intermediate, a process implicated in the drug's associated hepatotoxicity. This document serves as a comprehensive resource, integrating established scientific knowledge with practical, field-proven methodologies for studying this compound metabolism.

Introduction: The Clinical and Metabolic Significance of this compound

This compound (NVP) is a potent NNRTI that binds directly to and inhibits HIV-1 reverse transcriptase, a viral enzyme crucial for the replication of the virus.[1] Its efficacy is, however, intrinsically linked to its metabolic profile. The hepatic metabolism of this compound is not only the primary route of its elimination but also a source of inter-individual pharmacokinetic variability and potential drug-drug interactions. Furthermore, the formation of reactive metabolites is believed to be a key factor in the idiosyncratic hepatotoxicity and skin rashes observed in some patients receiving this compound therapy.[2] Understanding these metabolic pathways is therefore paramount for optimizing its therapeutic use and for the development of safer antiretroviral agents.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them an indispensable tool for in vitro drug metabolism studies.[3]

Phase I Metabolism: The Role of Cytochrome P450 Isoforms

The initial phase of this compound metabolism is characterized by oxidation, primarily hydroxylation, catalyzed by various CYP450 enzymes. This process results in the formation of several hydroxylated metabolites, with the most prominent being 2-, 3-, 8-, and 12-hydroxythis compound.[4]

Key Hydroxylated Metabolites and the Responsible CYP Isoforms

The formation of these hydroxylated metabolites is isoform-specific:

  • 2-hydroxythis compound and 12-hydroxythis compound: The formation of these metabolites is predominantly mediated by CYP3A4 .[4][5]

  • 3-hydroxythis compound: This metabolite is primarily formed by the action of CYP2B6 .[4]

  • 8-hydroxythis compound: The formation of this metabolite is catalyzed by both CYP3A4 and CYP2D6 .[5]

The relative abundance of these metabolites can vary, with 12-hydroxythis compound often being the most predominant.[6] The formation of these metabolites can be influenced by factors such as genetic polymorphisms in the CYP enzymes and co-administration of other drugs that are inducers or inhibitors of these enzymes.

Bioactivation to a Reactive Quinone Methide Intermediate

A critical aspect of this compound's metabolism is the formation of a reactive electrophilic intermediate. The 12-hydroxythis compound metabolite can undergo further oxidation to form a highly reactive quinone methide .[7] This bioactivation is also thought to be primarily catalyzed by CYP3A4 .[2]

This quinone methide is an electrophilic species that can covalently bind to cellular macromolecules, including proteins. This covalent binding is hypothesized to be a key initiating event in the cellular stress and immune responses that can lead to this compound-induced hepatotoxicity.[2] In vitro, this reactive intermediate can be trapped using nucleophiles like glutathione (GSH), leading to the formation of a stable glutathione conjugate.[2] The detection of this conjugate in HLM incubations serves as a direct evidence of the formation of the reactive quinone methide.

Phase II Metabolism: Glucuronidation of Hydroxylated Metabolites

Following Phase I hydroxylation, the more polar metabolites of this compound undergo Phase II conjugation reactions to facilitate their excretion from the body. The primary conjugation pathway for the hydroxylated metabolites of this compound is glucuronidation, catalyzed by UGT enzymes.[8] This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolites.

Urinary analysis of patients treated with this compound has revealed that the glucuronide conjugates of 2-hydroxythis compound, 3-hydroxythis compound, and 12-hydroxythis compound are major metabolites, underscoring the significance of this pathway in the drug's overall elimination.[4] While the specific UGT isoforms responsible for the glucuronidation of each hydroxylated metabolite of this compound are not definitively established in the readily available literature, it is known that multiple UGTs, particularly from the UGT1A and UGT2B subfamilies, are highly expressed in the liver and are responsible for the glucuronidation of a wide array of drugs and their metabolites.[8][9]

Experimental Workflow for In Vitro Metabolism Studies in Human Liver Microsomes

The following section outlines a detailed, step-by-step methodology for investigating the metabolic pathways of this compound using human liver microsomes. This protocol is designed to be a self-validating system, providing a robust framework for researchers.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Glutathione (GSH) (for trapping reactive metabolites)

  • Acetonitrile (ACN) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Ultrapure water

Experimental Protocol: Phase I Metabolism
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl2 (e.g., 3 mM), and pooled HLMs (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetics, e.g., 1-100 µM) and the NADPH regenerating system. For control incubations, omit the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding a cold quenching solution, such as acetonitrile (typically 2 volumes). This will precipitate the microsomal proteins and stop the enzymatic activity.

  • Sample Preparation for LC-MS/MS:

    • Add an internal standard to each sample for accurate quantification.

    • Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Experimental Protocol: Phase II Metabolism (Glucuronidation)

The protocol for studying glucuronidation is similar to that for Phase I metabolism, with the key addition of the UGT cofactor, UDPGA.

  • Preparation of Incubation Mixtures: Prepare incubation mixtures as described for Phase I, but also include UDPGA (e.g., 2 mM). To ensure access of the substrate and cofactor to the active site of the UGT enzymes within the microsomal vesicles, a permeabilizing agent like alamethicin can be included.

  • Substrate: The substrate for these incubations will be the hydroxylated metabolites of this compound (2-, 3-, 8-, or 12-hydroxythis compound).

  • Incubation and Termination: Follow the same incubation and termination procedures as for the Phase I reactions.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of drugs and their metabolites.

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization, is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each compound. This provides high selectivity and sensitivity.

Table 1: Example LC-MS/MS Parameters for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound267.1226.1
2-hydroxythis compound283.1242.1
3-hydroxythis compound283.1242.1
8-hydroxythis compound283.1268.1
12-hydroxythis compound283.1268.1
This compound-GSH572.2443.1

Note: The specific ion transitions may vary depending on the instrument and optimization.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the in vitro metabolism studies can be summarized in a tabular format for easy comparison and interpretation.

Table 2: Kinetic Parameters for this compound Metabolite Formation in Human Liver Microsomes

MetaboliteCYP Isoform(s)Apparent K_m (µM)V_max (pmol/min/mg protein)
2-hydroxythis compoundCYP3A4~212To be determined experimentally
3-hydroxythis compoundCYP2B6~609To be determined experimentally
8-hydroxythis compoundCYP3A4, CYP2D6To be determined experimentallyTo be determined experimentally
12-hydroxythis compoundCYP3A4, CYP2D6To be determined experimentallyTo be determined experimentally

Note: K_m values are approximate and can vary between different batches of HLMs and experimental conditions.[2]

Visualization of Metabolic Pathways and Experimental Workflows

Visual diagrams are essential for clearly communicating complex biological processes and experimental designs.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_bioactivation Bioactivation cluster_phase2 Phase II Metabolism (UGTs) NVP This compound M2OH 2-hydroxythis compound NVP->M2OH CYP3A4 M3OH 3-hydroxythis compound NVP->M3OH CYP2B6 M8OH 8-hydroxythis compound NVP->M8OH CYP3A4, CYP2D6 M12OH 12-hydroxythis compound NVP->M12OH CYP3A4, CYP2D6 M2OH_Gluc 2-hydroxythis compound Glucuronide M2OH->M2OH_Gluc UGTs M3OH_Gluc 3-hydroxythis compound Glucuronide M3OH->M3OH_Gluc UGTs QM Quinone Methide (Reactive Intermediate) M12OH->QM CYP3A4 M12OH_Gluc 12-hydroxythis compound Glucuronide M12OH->M12OH_Gluc UGTs GSH_Adduct Glutathione Conjugate QM->GSH_Adduct + GSH

Caption: Metabolic pathways of this compound in human liver microsomes.

HLM_Workflow start Start prep_mix Prepare Incubation Mixture (HLMs, Buffer, MgCl2) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Reaction (Add this compound + NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Experimental workflow for in vitro metabolism of this compound.

Conclusion and Future Directions

The study of this compound's metabolism in human liver microsomes provides invaluable insights into its pharmacokinetic and toxicological properties. The primary metabolic pathways involve CYP450-mediated hydroxylation to form 2-, 3-, 8-, and 12-hydroxythis compound, followed by glucuronidation of these metabolites. The bioactivation of 12-hydroxythis compound to a reactive quinone methide, predominantly by CYP3A4, is a key area of research for understanding and mitigating this compound-induced hepatotoxicity.

Future research should focus on definitively identifying the specific UGT isoforms responsible for the glucuronidation of each hydroxylated metabolite. This will allow for a more precise prediction of drug-drug interactions involving Phase II metabolism and a better understanding of the inter-individual variability in this compound clearance. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to design new NNRTIs with a reduced potential for bioactivation and subsequent toxicity.

References

Genetic Polymorphisms and Nevirapine Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the genetic factors influencing the metabolism of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the profound impact of genetic polymorphisms on drug exposure and clinical outcomes, and the state-of-the-art methodologies for their investigation.

Introduction: this compound's Journey Through the Body

This compound has been a cornerstone of antiretroviral therapy, particularly in resource-limited settings[1]. Its efficacy, however, is marked by significant interindividual variability in pharmacokinetic profiles, which can influence both therapeutic success and the risk of adverse reactions[2]. A critical determinant of this variability lies within our own genetic blueprint, specifically in the genes encoding the enzymes responsible for metabolizing this drug.

This compound is extensively metabolized in the liver, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system, followed by glucuronidation of the hydroxylated metabolites[1][3]. Understanding these pathways is paramount to deciphering the impact of genetic variations.

The Metabolic Blueprint: Pathways of this compound Biotransformation

The biotransformation of this compound is a multi-step process involving several key enzymes. The primary metabolic routes involve hydroxylation at various positions on the drug molecule, leading to the formation of several metabolites.[1][2][3]

The main hydroxylated metabolites are:

  • 2-hydroxythis compound

  • 3-hydroxythis compound

  • 8-hydroxythis compound

  • 12-hydroxythis compound

These Phase I metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that can be readily excreted in the urine[1][3].

The key CYP450 enzymes involved in this compound's oxidative metabolism are CYP3A4 and CYP2B6[1][3][4]. While other CYPs like CYP3A5, CYP2C9, and CYP2D6 may play minor roles, CYP2B6 and CYP3A4 are the principal drivers of its clearance[1][4].

Nevirapine_Metabolism This compound This compound M2_hydroxy M2_hydroxy This compound->M2_hydroxy CYP3A4 M3_hydroxy M3_hydroxy This compound->M3_hydroxy CYP2B6 M8_hydroxy M8_hydroxy This compound->M8_hydroxy CYP3A4, CYP2D6 M12_hydroxy M12_hydroxy This compound->M12_hydroxy CYP3A4, CYP2D6 QuinoneMethide QuinoneMethide This compound->QuinoneMethide CYP3A4 Glucuronides Glucuronides M2_hydroxy->Glucuronides UGTs M3_hydroxy->Glucuronides UGTs M8_hydroxy->Glucuronides UGTs M12_hydroxy->Glucuronides UGTs Sulfate_12OH Sulfate_12OH M12_hydroxy->Sulfate_12OH SULTs Excretion Excretion Glucuronides->Excretion Urinary Excretion Toxicity Toxicity QuinoneMethide->Toxicity Hepatotoxicity Sulfate_12OH->Toxicity Skin Rash

The Genetic Modulators: Key Polymorphisms Influencing this compound Metabolism

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding drug-metabolizing enzymes can significantly alter their activity, leading to pronounced differences in drug metabolism and plasma concentrations.

CYP2B6: The Primary Determinant of this compound Clearance

The gene encoding CYP2B6 is highly polymorphic, and variations within this gene are the most significant genetic determinants of this compound pharmacokinetics[5][6]. The most extensively studied and clinically relevant polymorphism is CYP2B6 516G>T (rs3745274) .

The G to T substitution at position 516 results in a glutamine to histidine amino acid change (Q172H) and is associated with reduced CYP2B6 enzyme activity[7]. This decreased metabolic capacity leads to higher plasma concentrations of this compound. Individuals are often categorized into three genotype groups:

  • GG (Extensive Metabolizers): Possess two copies of the wild-type allele and exhibit normal enzyme activity.

  • GT (Intermediate Metabolizers): Heterozygous carriers with one wild-type and one variant allele, showing intermediate enzyme activity.

  • TT (Slow Metabolizers): Homozygous for the variant allele, leading to significantly reduced enzyme activity and the highest plasma this compound concentrations[8].

The clinical implications of the CYP2B6 516G>T polymorphism are substantial. A meta-analysis of several studies has robustly demonstrated the dose-dependent effect of this SNP on this compound plasma concentrations[8].

Genotype ComparisonMean Difference in this compound Plasma Concentration (µg/mL)95% Confidence Interval
TT vs. GG + GT2.18 higher in TT1.28 - 3.08
TT vs. GG2.53 higher in TT1.60 - 3.46
TT vs. GT1.87 higher in TT0.92 - 2.82
GT vs. GG0.60 higher in GT0.05 - 1.14
Data synthesized from a meta-analysis by Lee et al. (2020).

Higher this compound concentrations in individuals with the T allele have been associated with both improved virological response and an increased risk of adverse drug reactions, including skin rash and hepatotoxicity[9][10].

Another notable polymorphism in CYP2B6 is 983T>C (rs28399499) , which also leads to decreased enzyme function and has been associated with higher plasma concentrations of this compound, particularly in individuals of African descent[11].

Other Genetic Influences

While CYP2B6 polymorphisms are the most prominent, variations in other genes can also modulate this compound's metabolic fate and clinical effects.

  • CYP3A4 and CYP3A5: These enzymes are also involved in this compound metabolism, particularly the formation of 2-hydroxythis compound and 12-hydroxythis compound[1][3][4]. Polymorphisms in the genes encoding these enzymes may contribute to the interindividual variability in this compound disposition, although their impact is generally considered to be less pronounced than that of CYP2B6 variants.

  • ABCB1 (MDR1): The ABCB1 gene encodes P-glycoprotein, an efflux transporter that can influence the absorption and distribution of drugs. Some studies have suggested a potential association between ABCB1 polymorphisms, such as C3435T (rs1045642), and this compound-related toxicities, although the findings have been inconsistent[12][13][14].

  • Nuclear Receptors (NR1I2 and NR1I3): These nuclear receptors, also known as PXR and CAR, regulate the expression of drug-metabolizing enzymes, including CYP3A4 and CYP2B6. Genetic variations in these regulatory genes could indirectly affect this compound metabolism by altering the expression levels of key enzymes[1].

Clinical Ramifications: From Hypersensitivity to Treatment Efficacy

The pharmacogenetic landscape of this compound has profound clinical implications, influencing both the safety and effectiveness of the drug.

Hypersensitivity Reactions

This compound is associated with a risk of severe, sometimes life-threatening, hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). The formation of reactive metabolites is believed to play a role in the pathogenesis of these adverse events[15][16][17]. The 12-hydroxythis compound metabolite can be further metabolized by sulfotransferases (SULTs) to form a reactive sulfate ester, which has been implicated in skin rashes[16][18]. Additionally, CYP3A4 can mediate the formation of a reactive quinone methide intermediate, which is associated with hepatotoxicity[19].

Genetic predisposition to these hypersensitivity reactions is strongly linked to the human leukocyte antigen (HLA) system. Certain HLA alleles have been identified as significant risk factors in specific populations, highlighting the immune-mediated nature of these adverse reactions.

Treatment Response

The relationship between this compound plasma concentrations and treatment efficacy is complex. While higher concentrations, often seen in individuals with slow metabolizer genotypes, have been linked to better virological suppression, they also increase the risk of toxicity[10]. Conversely, lower concentrations in extensive metabolizers may lead to suboptimal therapeutic effects and an increased risk of developing drug resistance.

Methodological Cornerstones: Investigating Genetic Polymorphisms and this compound Metabolism

A robust investigation into the pharmacogenetics of this compound relies on accurate and validated experimental methodologies. This section provides an overview of key protocols for genotyping and therapeutic drug monitoring.

Genotyping of CYP2B6 516G>T (rs3745274)

Two common and reliable methods for determining the CYP2B6 516G>T genotype are TaqMan SNP Genotyping Assays and Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Protocol 1: TaqMan SNP Genotyping Assay

The TaqMan assay is a real-time PCR method that utilizes allele-specific fluorescently labeled probes for accurate and high-throughput genotyping[20][21][22].

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • TaqMan SNP Genotyping Assay for rs3745274 (Applied Biosystems)[22][23]

  • TaqMan Genotyping Master Mix

  • Real-Time PCR instrument

Procedure:

  • DNA Quantification and Normalization: Quantify the extracted genomic DNA and normalize the concentration to a standard working solution (e.g., 10 ng/µL).

  • Reaction Setup: Prepare the PCR reaction mix in a 96- or 384-well plate according to the manufacturer's instructions. A typical reaction includes the TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (containing primers and probes), and the genomic DNA sample[24].

  • Real-Time PCR: Perform the PCR on a real-time instrument using the recommended thermal cycling conditions. The instrument will detect the fluorescence emitted by the allele-specific probes during amplification.

  • Data Analysis: The software accompanying the real-time PCR instrument will automatically generate an allelic discrimination plot, clustering the samples into three genotype groups: GG, GT, and TT.

TaqMan_Workflow DNA_Extraction DNA_Extraction DNA_QC DNA_QC DNA_Extraction->DNA_QC Reaction_Setup Reaction_Setup DNA_QC->Reaction_Setup Real_Time_PCR Real_Time_PCR Reaction_Setup->Real_Time_PCR Data_Analysis Data_Analysis Real_Time_PCR->Data_Analysis Genotype_Calling Genotype_Calling Data_Analysis->Genotype_Calling

Protocol 2: PCR-RFLP

This method involves amplifying the DNA region containing the SNP, followed by digestion with a restriction enzyme that recognizes a specific sequence created or abolished by the polymorphism[25].

Materials:

  • Genomic DNA

  • PCR primers flanking the CYP2B6 516G>T polymorphism

  • Taq DNA polymerase and dNTPs

  • Restriction enzyme (e.g., BsrI)

  • Agarose gel electrophoresis equipment

Procedure:

  • PCR Amplification: Amplify the target DNA sequence using specific primers.

  • Restriction Digestion: Incubate the PCR product with the appropriate restriction enzyme. The enzyme will cut the DNA at a specific recognition site that is present in one allele but not the other.

  • Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.

  • Genotype Determination: Visualize the DNA fragments under UV light. The pattern of the fragments will reveal the genotype of the individual (e.g., one band for one homozygote, two bands for the other homozygote, and three bands for the heterozygote).

Quantification of this compound and its Metabolites in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound and its metabolites in biological matrices like plasma.

Protocol 3: LC-MS/MS Analysis

Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of this compound).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the specific column and separation.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis:

  • A calibration curve is constructed by analyzing standards of known concentrations.

  • The concentration of this compound and its metabolites in the plasma samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Future Perspectives and Conclusion

The pharmacogenetics of this compound metabolism serves as a compelling example of how individual genetic variations can significantly impact drug response. While the clinical utility of routine CYP2B6 genotyping for this compound dose individualization is still under evaluation, the knowledge gained from these studies provides invaluable insights for drug development and personalized medicine.

As our understanding of the complex interplay between genetics, drug metabolism, and clinical outcomes continues to grow, the principles outlined in this guide will remain fundamental for researchers striving to optimize therapeutic strategies and enhance patient safety. The methodologies described herein provide a robust framework for investigating the pharmacogenetic determinants of drug response, not only for this compound but for a wide array of therapeutic agents.

References

Initial studies on Nevirapine for HIV-1 treatment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Studies on Nevirapine for HIV-1 Treatment

Introduction

This compound (brand name Viramune) holds a significant place in the history of antiretroviral therapy. As the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to gain regulatory approval, it introduced a novel mechanism for combating Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Discovered by Karl D. Hargrave and his team at Boehringer Ingelheim Pharmaceuticals, this compound was the result of a random screening process to identify inhibitors of HIV-1 reverse transcriptase (RT).[3][4] Its approval by the U.S. Food and Drug Administration (FDA) in 1996 for adults, followed by pediatric approval in 1998, marked the arrival of a new class of antiretrovirals that would become a cornerstone of combination therapy.[1][5] This guide provides a technical overview of the foundational studies that characterized this compound's mechanism, established its initial clinical efficacy, and revealed the critical challenge of drug resistance.

Molecular Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's efficacy stems from its highly specific, non-competitive inhibition of HIV-1 RT, the essential viral enzyme that converts the viral RNA genome into DNA for integration into the host cell's genome.[6][7]

Causality of Experimental Approach: To understand the inhibitory mechanism, researchers employed pre-steady-state kinetic analysis and structural biology. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT), which are chain-terminating substrate analogs that compete for the enzyme's active site, NNRTIs were suspected to have a different mode of action. Kinetic studies were designed to dissect the precise step of the DNA polymerization cycle that was being blocked.

Key Mechanistic Findings:

  • Allosteric Binding: Structural studies revealed that this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, approximately 10 angstroms away from the polymerase active site.[1][8] This site, now known as the NNRTI pocket, is distinct from the binding site for nucleoside triphosphates.[5][6]

  • Conformational Change: The binding of this compound to this allosteric site induces a conformational change in the enzyme.[5][6] This structural alteration distorts the positions of key catalytic residues (the "catalytic triad" of aspartates) within the active site.[8]

  • Inhibition of Polymerization: Pre-steady-state kinetic analyses demonstrated that this compound does not prevent the binding of the DNA template or the incoming deoxynucleoside triphosphate (dNTP).[8] Instead, it blocks the chemical step of phosphodiester bond formation, effectively halting the DNA polymerization process. The enzyme can still bind the nucleotide, but it does so nonproductively.[8]

  • Specificity: this compound is not active against HIV-2 RT, as the corresponding pocket in the HIV-2 enzyme has a different structure, conferring intrinsic resistance.[1] This specificity was a key early finding that highlighted the precise structural requirements for NNRTI binding.

G cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Polymerase Active Site ViralDNA Viral DNA Synthesis (Blocked) ActiveSite->ViralDNA NNRTIPocket NNRTI Binding Pocket (Allosteric Site) NNRTIPocket->ActiveSite Induces Conformational Change Inhibits Catalysis dNTP dNTPs (Building Blocks) dNTP->ActiveSite Binds This compound This compound This compound->NNRTIPocket Binds Non-competitively ViralRNA Viral RNA Template ViralRNA->ActiveSite Binds

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Initial Human Pharmacokinetic and Safety Studies

The first human trials were designed to establish this compound's safety, tolerance, and pharmacokinetic profile to guide dosing in larger efficacy studies.

Protocol: Single-Dose Escalation Study A pilot study was conducted involving 21 HIV-1-infected individuals to assess the drug's behavior after a single dose.[9]

  • Study Design: A parallel design was used, with sequential dose escalation.

  • Participants: Seven groups of three subjects each were enrolled.

  • Dosing: Each group received a single oral dose of this compound at one of seven levels, ranging from 2.5 mg to 400 mg.[9]

  • Pharmacokinetic Sampling: Plasma concentrations were measured at multiple time points after administration to determine key parameters like peak concentration (Cmax), time to peak (Tmax), and terminal half-life.

Key Pharmacokinetic Findings:

  • Rapid Absorption: this compound was rapidly absorbed from a tablet formulation, with peak plasma concentrations generally achieved within 90 minutes.[9]

  • Long Half-Life: The terminal half-life exceeded 24 hours in nearly all subjects, indicating a prolonged disposition time suitable for once-daily or twice-daily dosing.[9]

  • Dose Proportionality: Peak concentrations and total drug exposure (area under the curve) increased proportionally with doses up to 200 mg.[9]

  • Therapeutic Concentration Prediction: Based on these initial pharmacokinetics, a daily dose of 12.5 mg was predicted to be sufficient to maintain trough plasma concentrations in the range required to inhibit wild-type HIV-1 replication in cell culture.[9]

Seminal Clinical Efficacy Trial: ACTG 241

The AIDS Clinical Trials Group (ACTG) 241 study was a pivotal trial providing the first major evidence of this compound's clinical benefit as part of a combination regimen. The causality behind this trial was the hypothesis that attacking the virus with drugs having different mechanisms (two NRTIs and one NNRTI) would be more effective than using NRTIs alone.

Protocol: ACTG 241 Randomized Controlled Trial

  • Objective: To compare the antiretroviral activity of a triple-drug combination of this compound, zidovudine (AZT), and didanosine (ddI) against a dual-drug combination of AZT and ddI.[10]

  • Participants: HIV-1 infected patients, likely treatment-experienced.

  • Randomization: Participants were randomly assigned to one of two treatment arms.

  • Endpoints: The primary endpoints were changes in surrogate markers of HIV progression: CD4+ T-cell counts and viral load (measured by HIV-1 RNA or p24 antigen levels).[10][11] Clinical progression to AIDS or death was also monitored.

G cluster_arms Treatment Arms PatientPool HIV-1 Infected Patient Cohort Randomization Randomization (ACTG 241) PatientPool->Randomization ArmA Arm A: Triple Therapy This compound + AZT + ddI Randomization->ArmA ArmB Arm B: Dual Therapy AZT + ddI Randomization->ArmB Endpoint Primary Endpoint Analysis: Change in CD4 Count Change in Viral Load ArmA->Endpoint Follow-up ArmB->Endpoint Follow-up

Caption: Experimental workflow of the ACTG 241 clinical trial.

Key Efficacy Findings: Preliminary results from ACTG 241 demonstrated a clear advantage for the triple-drug regimen.[10] Participants receiving this compound in combination with two NRTIs showed significantly better immunological outcomes compared to those on dual-NRTI therapy.

ParameterTriple Therapy (NVP + AZT + ddI)Dual Therapy (AZT + ddI)Reference
CD4 Count Change Roughly equivalent to baseline values~25% decline from baseline[10]
CD4 Percentage Change Roughly equivalent to baseline values~25% decline from baseline[10]
Viral Load Significant loweringLess reduction compared to triple therapy[10]
Clinical Progression Similar number of deaths/progressions in both groups (in preliminary analysis)Similar number of deaths/progressions in both groups (in preliminary analysis)[10]

These results provided strong evidence that adding a third agent from a different class could produce more durable suppression of viral replication and preserve immune function more effectively than dual-NRTI regimens, which were a standard of care at the time.

The Challenge of Rapid Resistance Development

A critical finding from the initial studies was the rapid and uniform emergence of drug-resistant HIV-1 variants.[12] This observation underscored the low genetic barrier to resistance for this compound and established a fundamental principle for its use: it must never be used as monotherapy.[1]

Protocol: In Vitro and In Vivo Resistance Selection

  • In Vitro Passage: HIV-1 was cultured in the presence of escalating concentrations of this compound to select for resistant viral strains.[3]

  • Patient Isolate Analysis: Viral isolates were collected from patients receiving this compound, either as monotherapy or in combination with AZT.[12]

  • Genotypic Analysis: The reverse transcriptase gene of the resistant isolates was sequenced to identify mutations conferring resistance. This was often done using population-based Sanger sequencing.[12][13]

  • Phenotypic Analysis: The drug susceptibility of the mutated viruses was tested to confirm that the identified mutations caused a decrease in sensitivity to this compound.

Key Resistance Findings:

  • Rapid Emergence: In patients on this compound monotherapy, resistant isolates emerged quickly and uniformly, sometimes as early as one week after starting treatment.[12]

  • Key Mutations: Several key amino acid substitutions in the RT enzyme were identified that conferred high-level resistance. The most common mutations found in early patient isolates included:

    • Y181C (Tyrosine to Cysteine at position 181)[7][12]

    • K103N (Lysine to Asparagine at position 103)[7][11]

    • V106A/M (Valine to Alanine or Methionine at position 106)[11][13]

    • Y188L/C (Tyrosine to Leucine or Cysteine at position 188)[7][11]

    • G190A (Glycine to Alanine at position 190)[7][11]

  • Impact of Combination Therapy: The co-administration of AZT significantly altered the pattern of mutations. For example, the emergence of the common Y181C mutation was often prevented by the addition of AZT, leading to the selection of alternative resistance pathways.[12] This demonstrated that combination therapy could apply broader selective pressure on the virus.

G cluster_mutations High-Level Resistance Mutations RT_Gene HIV-1 Reverse Transcriptase Gene V106 K103 Y181 Y188 G190 M103 K103N RT_Gene:f1->M103 M106 V106A/M RT_Gene:f0->M106 M181 Y181C RT_Gene:f2->M181 M188 Y188L/C RT_Gene:f3->M188 M190 G190A RT_Gene:f4->M190

Caption: Key this compound resistance mutations in HIV-1 reverse transcriptase.

Early Safety and Tolerability Profile

While demonstrating efficacy, early studies also identified a distinct safety profile for this compound, with skin rash and hepatotoxicity being the most significant concerns.

  • Skin Rash: The most common side effect was a skin rash, which could range from mild to severe.[1] To mitigate this, a 14-day lead-in period with a lower dose (200 mg once daily) before escalating to the full dose (200 mg twice daily) became standard practice.[5]

  • Hepatotoxicity: Severe, life-threatening, and in some cases fatal, liver toxicity was observed.[1] Subsequent studies and clinical experience revealed that this risk was significantly higher in certain populations, particularly women with CD4 counts >250 cells/µL and men with CD4 counts >400 cells/µL who were initiating therapy.[7][14] This finding led to important contraindications for starting this compound in treatment-naïve patients with preserved immune function.[7]

Conclusion

The initial studies of this compound were instrumental in shaping the future of HIV-1 treatment. They successfully characterized a novel allosteric inhibitor of reverse transcriptase, demonstrating its potent antiviral activity in combination with other agents in the landmark ACTG 241 trial.[8][10] Concurrently, these foundational investigations provided a stark lesson in the challenge of antiretroviral resistance, proving that potent drugs with a low genetic barrier must be protected within combination regimens to ensure durable efficacy.[12] The identification of its unique safety profile, particularly the risk of rash and hepatotoxicity, established crucial clinical management principles that balanced its efficacy with patient safety.[1][14] These early scientific endeavors firmly established the NNRTI class and cemented the triple-drug combination strategy as the new standard of care in the fight against HIV/AIDS.

References

Preclinical Toxicology of Nevirapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for a Rigorous Preclinical Safety Assessment of Nevirapine

This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination therapy for HIV-1 infection.[1] Its mechanism of action, involving the non-competitive inhibition of HIV-1 reverse transcriptase, has proven effective in reducing viral replication. However, the clinical use of this compound has been associated with significant adverse effects, most notably severe hepatotoxicity and skin reactions, including Stevens-Johnson syndrome.[1][2] This clinical reality underscores the critical importance of a comprehensive and meticulously executed preclinical toxicology program. This guide provides an in-depth technical examination of the core preclinical toxicology studies for this compound, offering field-proven insights into the experimental design, interpretation of findings, and the translation of nonclinical data to clinical risk assessment for researchers, scientists, and drug development professionals.

The central objective of the preclinical safety evaluation of this compound is to characterize its toxicological profile, identify target organs of toxicity, and establish a safe starting dose for human clinical trials. This is achieved through a battery of in vitro and in vivo studies designed to investigate general toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology, in accordance with international regulatory guidelines.

Metabolism and Toxicokinetics: The Foundation of Toxicity Assessment

Understanding the metabolic fate and systemic exposure of this compound in preclinical species is fundamental to the interpretation of toxicology data. This compound is extensively metabolized in all species studied, including mice, rats, rabbits, dogs, monkeys, and chimpanzees, with the primary route of elimination being oxidative metabolism followed by glucuronide conjugation.[3]

The major hydroxylated metabolites identified are 2-, 3-, 8-, and 12-hydroxythis compound.[3] The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, with in vitro data suggesting the involvement of CYP3A in 2-hydroxythis compound formation and CYP2B6 in the formation of 3-hydroxythis compound.[4] A key secondary metabolite, 4-carboxythis compound, is formed from the oxidation of 12-hydroxythis compound.[3] It is noteworthy that the same major metabolites are formed in both animals and humans, providing a strong basis for the relevance of the selected preclinical species for toxicity testing.[3]

General Toxicity Studies: Unveiling the Target Organs

Single-dose and repeat-dose toxicity studies are conducted to evaluate the overall toxicity of this compound and to identify potential target organs. These studies are typically performed in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog), to assess for species-specific differences in toxicity.

Repeat-Dose Toxicity in Rats

In a study investigating the toxicological effects of this compound in male Wistar rats, the animals received daily oral doses of 18 mg/kg and 36 mg/kg body weight.[5] The higher dose (NVP2) resulted in a significant increase in the relative weight of the liver, elevated serum levels of total bilirubin, and increased activities of gamma-glutamyl transferase, alanine aminotransferase, and aspartate aminotransferase, all indicators of liver damage.[5] Histopathological examination of the liver from the high-dose group revealed severe necrosis.[5]

Furthermore, the study showed a dose-dependent increase in lipid peroxidation in the liver, kidney, and testis, accompanied by a significant decrease in the activities of antioxidant enzymes, superoxide dismutase, and catalase.[5] In the testes, the high dose of this compound caused a 43% decrease in spermatozoa motility, a 32% decrease in the live/dead sperm count, and a 94% increase in total sperm abnormalities, with histopathological findings showing degeneration of seminiferous tubules.[5]

Repeat-Dose Toxicity in Dogs

While specific details of repeat-dose toxicity studies in dogs are not extensively available in the public domain, it is a standard component of the preclinical package. These studies would typically involve daily oral administration of this compound for a defined period (e.g., 28 days, 90 days, or longer) with comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. The No-Observed-Adverse-Effect-Level (NOAEL) in dogs from a 6-month study was reported to be 0.02 ug/kg/dose.[6]

Carcinogenicity: Assessing the Long-Term Risk

Given that HIV treatment is a long-term therapy, the carcinogenic potential of this compound is a critical safety consideration. Two-year carcinogenicity studies were conducted in mice and rats.

Carcinogenicity in Mice

In a two-year study, mice were administered this compound at doses of 0, 50, 375, or 750 mg/kg/day. The results showed an increase in hepatocellular adenomas and carcinomas at all doses in males and at the two higher doses in females.

Carcinogenicity in Rats

In a two-year study in rats, this compound was administered at doses of 0, 3.5, 17.5, or 35 mg/kg/day. An increase in hepatocellular adenomas was observed in males at all doses and in females at the high dose. The systemic exposure (based on AUCs) at all doses in both the mouse and rat studies was lower than that measured in humans at the recommended clinical dose of 200 mg twice daily.

Table 1: Summary of Carcinogenicity Study Findings

SpeciesDose Levels (mg/kg/day)DurationKey Findings
Mouse0, 50, 375, 7502 yearsIncreased incidence of hepatocellular adenomas and carcinomas.
Rat0, 3.5, 17.5, 352 yearsIncreased incidence of hepatocellular adenomas.

Genotoxicity: Investigating the Potential for DNA Damage

A battery of genotoxicity tests is conducted to assess the potential of a drug to cause genetic mutations or chromosomal damage. For this compound, the standard battery of tests was conducted in accordance with regulatory guidelines.

This compound showed no evidence of mutagenic or clastogenic activity in the following assays:[1]

  • Bacterial Reverse Mutation Assay (Ames Test): This test, using Salmonella typhimurium and Escherichia coli strains, was negative, indicating that this compound does not cause point mutations in bacteria.[1][7]

  • Mammalian Cell Gene Mutation Assay: The assay using Chinese hamster ovary (CHO) cells at the HGPRT locus was negative, suggesting no induction of gene mutations in mammalian cells.[1][7]

  • In vivo Mouse Bone Marrow Micronucleus Assay: This in vivo test showed no increase in micronucleated erythrocytes in mice treated with this compound, indicating a lack of chromosomal damage in a whole animal system.[1][7]

Interestingly, a study using the Allium cepa (onion root tip) assay reported that this compound was cytotoxic, genotoxic, and mutagenic at the concentrations tested.[7] While this finding in a plant-based system is noted, the comprehensive negative results from the standard battery of in vitro and in vivo mammalian assays are generally considered more relevant for human risk assessment.

Reproductive and Developmental Toxicity: Assessing the Impact on Reproduction

The potential for a drug to interfere with any stage of the reproductive process is a critical safety concern. The assessment of developmental and reproductive toxicity (DART) for this compound would follow the ICH S5 guidelines, encompassing studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Experimental Protocol: Fertility and Early Embryonic Development Study (ICH S5)

This protocol outlines a standard design for a fertility and early embryonic development study.

  • Animal Model: Sexually mature male and female Sprague-Dawley rats.

  • Group Allocation:

    • Group 1: Control (vehicle)

    • Group 2: Low dose of this compound

    • Group 3: Mid dose of this compound

    • Group 4: High dose of this compound

  • Dosing Regimen:

    • Males are dosed for a minimum of 4 weeks prior to mating, during the mating period, and until sacrifice.

    • Females are dosed for 2 weeks prior to mating, during the mating period, and through gestation day 7.

  • Mating: One male and one female are cohabited. The presence of a vaginal plug or sperm in a vaginal smear is considered evidence of mating (Gestation Day 0).

  • Endpoints Evaluated:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cycles (females), sperm parameters (males), and macroscopic and microscopic pathology of reproductive organs.

    • Reproductive Performance: Mating index, fertility index, and gestation index.

    • Embryonic Development: Number of corpora lutea, implantation sites, resorptions, and live and dead fetuses on Gestation Day 13 or 20.

Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential for a drug to cause adverse effects on vital physiological functions. The ICH S7A guideline recommends a core battery of tests to assess the cardiovascular, respiratory, and central nervous systems.

While specific preclinical safety pharmacology data for this compound is not extensively detailed in the public literature, these studies are a mandatory part of the nonclinical safety assessment.

Experimental Workflow: Safety Pharmacology Core Battery

G cluster_cns Central Nervous System (CNS) Evaluation cluster_cv Cardiovascular System Evaluation cluster_resp Respiratory System Evaluation cns_study Irwin Test or Functional Observational Battery in Rats cns_params Assessment of: - Behavior - Autonomic function - Neuromuscular coordination - Sensorimotor reflexes - Body temperature cns_study->cns_params cv_study Telemetry in Conscious, Unrestrained Dogs or Monkeys cv_params Continuous monitoring of: - Blood pressure - Heart rate - ECG (including QT interval) cv_study->cv_params resp_study Whole-body Plethysmography in Rats resp_params Measurement of: - Respiratory rate - Tidal volume - Minute volume resp_study->resp_params drug_admin This compound Administration (Single doses, including and exceeding therapeutic range) drug_admin->cns_study drug_admin->cv_study drug_admin->resp_study

Caption: Workflow for the ICH S7A safety pharmacology core battery.

Mechanistic Insights into this compound-Induced Toxicity

The preclinical toxicology findings, particularly the hepatotoxicity, are consistent with the known clinical adverse effects of this compound. The mechanism is believed to be multifactorial, involving both direct toxicity of the parent drug or its metabolites and immune-mediated responses.

The formation of reactive metabolites is a key area of investigation. The 12-hydroxythis compound metabolite can be further metabolized to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, leading to cellular stress and toxicity.

Signaling Pathway: this compound Metabolism and Bioactivation

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism NVP This compound H2_NVP 2-Hydroxy-NVP NVP->H2_NVP CYP3A H3_NVP 3-Hydroxy-NVP NVP->H3_NVP CYP2B6 H12_NVP 12-Hydroxy-NVP NVP->H12_NVP CYP3A Glucuronides Glucuronide Conjugates H2_NVP->Glucuronides H3_NVP->Glucuronides H12_NVP->Glucuronides QM Reactive Quinone Methide H12_NVP->QM Excretion Urinary & Fecal Excretion Glucuronides->Excretion Covalent_Binding Covalent Binding to Cellular Macromolecules QM->Covalent_Binding Toxicity Hepatotoxicity & Skin Reactions Covalent_Binding->Toxicity

Caption: Metabolic activation pathway of this compound.

Conclusion: A Comprehensive Preclinical Profile to Guide Clinical Development

The preclinical toxicology studies of this compound have provided a comprehensive characterization of its safety profile. The primary target organs of toxicity identified in animal studies are the liver and testes, with hepatotoxicity being the most significant finding, consistent with clinical observations. The carcinogenic potential observed in rodents at exposures lower than the clinical dose highlights the importance of long-term safety monitoring. While this compound was not found to be genotoxic in a standard battery of tests, the potential for reproductive toxicity, specifically impaired female fertility, was noted.

This in-depth technical guide has synthesized the available preclinical data to provide a robust understanding of the toxicological risks associated with this compound. This knowledge is paramount for informing clinical trial design, risk mitigation strategies, and post-marketing surveillance. The self-validating nature of a comprehensive preclinical toxicology program, as outlined here, provides the authoritative grounding necessary for the responsible development and use of potent therapeutic agents like this compound.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Nevirapine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of Nevirapine in human plasma. This compound is a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of this compound is essential for optimizing dosage, minimizing toxicity, and improving patient outcomes. The method described herein is simple, sensitive, and accurate, making it suitable for pharmacokinetic studies and routine clinical monitoring. We will delve into the rationale behind the chosen sample preparation technique, chromatographic conditions, and validation parameters as per regulatory guidelines.

Introduction and Scientific Rationale

This compound (NVP) is a cornerstone of antiretroviral therapy.[1] Its plasma concentrations can vary significantly among patients due to factors like genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2B6 and CYP3A4), drug-drug interactions, and patient adherence.[3] Both sub-therapeutic and supra-therapeutic levels are associated with adverse outcomes, including virological failure and increased risk of toxicity. Therefore, a robust analytical method for its quantification is paramount.

While methods like LC-MS/MS offer high sensitivity, HPLC with UV detection remains a widely accessible, cost-effective, and reliable alternative for many laboratories.[2][3] The principle of this method is based on the separation of this compound from endogenous plasma components on a reversed-phase C18 column, followed by its detection and quantification based on its characteristic UV absorbance. The choice of a simple protein precipitation for sample cleanup balances effective analyte recovery with high throughput, a critical consideration for clinical laboratories.

Materials and Reagents

Item Supplier/Grade Notes
This compound Reference StandardUSP or equivalentPurity >99%
Internal Standard (IS) (e.g., Dicloxacillin, Zidovudine)Sigma-Aldrich or equivalentPurity >99%. An IS is crucial for correcting variations in extraction and injection.[2][4]
AcetonitrileHPLC GradeFor protein precipitation and mobile phase.
MethanolHPLC GradeFor stock solution preparation and mobile phase.
WaterHPLC Grade / DeionizedFor mobile phase and standard dilutions.
Phosphate Buffer (e.g., KH2PO4)Analytical GradeTo control the pH of the mobile phase, which is critical for consistent retention times.
Orthophosphoric Acid / Glacial Acetic AcidAnalytical GradeFor pH adjustment of the buffer.[2][5]
Human Plasma (Blank)Biological SupplierUsed for preparing calibration standards and quality controls.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[6]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Dicloxacillin) in methanol.[2]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality controls.[7]

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range for this compound is 50 ng/mL to 4000 ng/mL.[4][8][9] Prepare at least three levels of QCs: Low, Medium, and High (e.g., 150, 2000, and 3500 ng/mL).[8][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.[2][10] Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins while keeping the analyte in the supernatant.

Workflow Diagram for Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma Sample is_spike 2. Add 20 µL Internal Standard plasma->is_spike Ensures accurate quantification precipitate 3. Add 400 µL Cold Acetonitrile is_spike->precipitate Precipitates proteins vortex 4. Vortex Mix (1-2 min) precipitate->vortex Ensures thorough mixing centrifuge 5. Centrifuge (10 min @ 4000 rpm) vortex->centrifuge Pellets precipitated proteins supernatant 6. Transfer Supernatant to a clean tube centrifuge->supernatant Isolates analyte inject 7. Inject 50 µL into HPLC System supernatant->inject G cluster_workflow HPLC-UV Analysis Workflow Sample Prepared Sample (in Autosampler) Injection Injection (50 µL) Sample->Injection Automated Column HPLC Column (C18 Separation) Injection->Column Mobile Phase Flow Detection UV Detector (@ 280 nm) Column->Detection Separated Analytes Data Data Acquisition (Chromatogram) Detection->Data Signal Output Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant Software Analysis

References

Determining Nevirapine Efficacy in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of combination antiretroviral therapy (cART) for HIV-1.[1][2] Accurate in vitro assessment of its antiviral efficacy is paramount for drug development, resistance monitoring, and fundamental research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the efficacy of this compound using robust cell culture-based assays. We detail the underlying principles, step-by-step protocols for key efficacy and cytotoxicity assays, and guidelines for data interpretation, ensuring a scientifically rigorous approach to evaluating this critical antiretroviral agent.

Introduction: The Role of this compound in HIV-1 Therapy

Human Immunodeficiency Virus Type 1 (HIV-1) infection remains a major global health issue. The virus targets critical cells of the immune system, primarily CD4+ T-lymphocytes, leading to progressive immune dysfunction and Acquired Immunodeficiency Syndrome (AIDS) if left untreated.[2] Antiretroviral drugs are essential for managing HIV-1 infection by suppressing viral replication.[2]

This compound is a highly specific, non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in combination therapy.[1][2][3] It acts by directly inhibiting reverse transcriptase (RT), a viral enzyme essential for converting the HIV-1 RNA genome into proviral DNA—a necessary step for integration into the host cell's genome and subsequent replication.[2][3][4] This application note provides detailed methodologies to quantify this compound's antiviral activity and its associated cellular toxicity in vitro.

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Understanding this compound's mechanism is key to designing and interpreting efficacy assays. Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, this compound is a non-competitive inhibitor.[2][3]

It binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å away from the catalytic active site of the reverse transcriptase enzyme.[1][3] This binding induces a conformational change in the enzyme, disrupting the catalytic site and severely impairing its polymerase activity.[2][3][4] This allosteric inhibition effectively halts the synthesis of viral DNA from the RNA template, thereby blocking viral replication.[3][4] It is important to note that this compound is not effective against HIV-2, as the structure of the HIV-2 reverse transcriptase lacks this specific binding pocket.[1]

Nevirapine_MoA cluster_cell Host CD4+ T-Cell cluster_virus HIV-1 Virion HIV_RNA Viral RNA Genome RT_Enzyme Reverse Transcriptase (RT Enzyme) HIV_RNA->RT_Enzyme Template Binding Proviral_DNA Proviral DNA Integration into\nHost Genome Integration into Host Genome Proviral_DNA->Integration into\nHost Genome RT_Enzyme->Proviral_DNA DNA Synthesis This compound This compound This compound->RT_Enzyme Allosteric Binding (Conformational Change) Free_Virus HIV-1 Enters Cell Free_Virus->HIV_RNA Uncoating

Figure 1: Mechanism of Action. this compound binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to proviral DNA.

Core Efficacy Assay: p24 Antigen Capture ELISA

The most common method for quantifying HIV-1 replication in cell culture is the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA). The p24 protein is the major structural protein of the viral capsid, and its concentration in culture supernatants correlates directly with the number of viral particles.[5][6]

Principle

This assay uses a "sandwich" ELISA format. A monoclonal antibody specific for the HIV-1 p24 antigen is coated onto the wells of a microtiter plate. When the culture supernatant is added, any p24 antigen present is captured by this antibody.[7][8] Subsequently, a second, biotinylated polyclonal antibody against p24 is added, which binds to the captured antigen. Finally, streptavidin conjugated to horseradish peroxidase (HRP) is added, followed by a chromogenic substrate. The intensity of the resulting color is proportional to the amount of p24 antigen in the sample and is measured spectrophotometrically.[7]

Experimental Workflow

p24_Workflow cluster_prep Plate & Infection Setup cluster_incubation Viral Replication cluster_elisa p24 ELISA Protocol cluster_analysis Data Analysis A Seed T-cells (e.g., MT-4) in 96-well plate B Add serial dilutions of this compound A->B C Infect cells with HIV-1 stock (e.g., IIIB) B->C D Incubate for 4-6 days at 37°C, 5% CO₂ C->D E Harvest supernatant D->E F Add supernatant to anti-p24 coated plate E->F G Add detection Ab, Streptavidin-HRP, & Substrate F->G H Read absorbance at 450 nm G->H I Calculate p24 concentration from standard curve H->I J Plot % Inhibition vs. [this compound] I->J K Determine EC₅₀ value J->K

Figure 2: Workflow for p24 ELISA. A schematic of the key steps from cell seeding and infection to data analysis for determining this compound efficacy.

Detailed Protocol: p24 Antigen Assay

Materials:

  • Cell Line: MT-4 (human T-cell leukemia virus-transformed T-cell line) is highly permissive to HIV-1 replication.[9][10]

  • Virus Strain: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).

  • Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solution in DMSO, serially diluted in culture medium.

  • Commercial HIV-1 p24 Antigen ELISA kit: Follow manufacturer's instructions.[6][8]

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of culture medium.[9]

  • Compound Addition: Prepare serial dilutions of this compound. Add 50 µL of each dilution to the appropriate wells in triplicate. Include the following controls:

    • Virus Control: Cells + Virus (no drug).

    • Cell Control: Cells only (no virus, no drug).

    • Drug Cytotoxicity Control: Cells + highest concentration of this compound (no virus).

  • Infection: Dilute the HIV-1 virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.01. Add 100 µL of the diluted virus to all wells except the Cell Control wells.[9] The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 4 to 6 days at 37°C in a humidified 5% CO₂ incubator, or until significant cytopathic effect (syncytia formation) is observed in the Virus Control wells.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100-150 µL of the supernatant from each well for p24 analysis.

  • p24 ELISA: Perform the p24 ELISA according to the commercial kit's protocol.[6][7] This typically involves adding the collected supernatants to the antibody-coated plate, followed by incubation, washing, and addition of detection reagents.[7]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[7]

Data Analysis:

  • Use the standard curve provided in the ELISA kit to convert absorbance values to p24 concentrations (pg/mL).

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 × (1 - [p24]Drug-Treated / [p24]Virus Control)

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the 50% effective concentration (EC₅₀) . The EC₅₀ is the concentration of this compound that inhibits p24 production by 50%.[9][11]

Complementary Assay: Reverse Transcriptase (RT) Activity

As this compound directly targets the RT enzyme, measuring RT activity in the culture supernatant provides a direct functional readout of viral load.

Principle

This assay quantifies the activity of RT enzyme present in viral particles. Supernatants containing virions are lysed to release the RT. A synthetic RNA template and a primer are provided, along with labeled deoxynucleoside triphosphates (dNTPs). The RT enzyme synthesizes a DNA strand, incorporating the labeled dNTPs. The amount of incorporated label, which can be radioactive (³H-TTP) or non-radioactive (e.g., DIG-dUTP/Biotin-dUTP), is proportional to the RT activity.[12][13][14]

Protocol: Non-Radioactive RT Activity Assay
  • Sample Preparation: Use the same culture supernatants collected for the p24 assay.

  • RT Reaction: Follow a commercial non-radioactive RT assay kit protocol.[14] This generally involves:

    • Adding supernatant to a reaction mixture containing the template, primer, and labeled dNTPs.

    • Incubating at 37°C for 1-2 hours to allow for DNA synthesis.[12]

    • Transferring the reaction product to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.

    • Detecting the captured DNA with an anti-DIG-HRP antibody conjugate and a colorimetric substrate.

  • Data Analysis: Read absorbance and calculate the EC₅₀ as described for the p24 assay. The results should be highly correlated with those from the p24 ELISA.[15]

Assessing Cytotoxicity and the Therapeutic Window

An effective antiviral drug must inhibit the virus at concentrations that are not toxic to the host cells. Therefore, determining the cytotoxicity of this compound is a critical, parallel step.

Principle: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[18]

Detailed Protocol: MTT Cytotoxicity Assay

Procedure:

  • Plate Setup: Prepare a 96-well plate exactly as described in the p24 assay protocol (steps 1 & 2), but do not add the virus . This plate will measure the effect of this compound on uninfected cells.

  • Incubation: Incubate the plate for the same duration as the efficacy assay (4-6 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Viability = 100 × (AbsorbanceDrug-Treated / AbsorbanceCell Control)

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀) , which is the concentration of this compound that reduces cell viability by 50%.[19][20]

Calculating the Selectivity Index (SI)

The therapeutic window of a drug is represented by the Selectivity Index (SI). It is the ratio of the drug's cytotoxicity to its efficacy.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more favorable safety profile, meaning the drug is effective at concentrations far below those that cause harm to host cells.[19] Compounds with an SI value ≥ 10 are generally considered active and potentially valuable candidates.[19][20]

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

ParameterDescriptionTypical Expected Value
EC₅₀ (nM) Concentration for 50% inhibition of viral replication (p24/RT).10 - 100 nM (for wild-type HIV-1)
CC₅₀ (µM) Concentration for 50% reduction in host cell viability (MTT).> 50 µM
SI Selectivity Index (CC₅₀ / EC₅₀).> 500

Note: Expected values can vary based on the specific cell line, virus strain, and assay conditions.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Animal Models in Nevirapine Pharmacokinetics

This compound (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy, particularly in resource-limited settings. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosing regimens, minimizing toxicity, and predicting drug-drug interactions. Preclinical animal models serve as an indispensable tool in this endeavor, providing a biological system to investigate NVP's disposition before human trials.

The selection of an appropriate animal model is a critical decision, directly influencing the translatability of preclinical data to the clinical setting. The ideal model should mimic human metabolic pathways for this compound as closely as possible. This compound is extensively metabolized in humans, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing significant roles. This process leads to the formation of several hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxythis compound), which are then conjugated with glucuronic acid and excreted.[1] Studies have shown that a range of species, including mice, rats, rabbits, dogs, and non-human primates, produce these same hydroxylated metabolites, establishing their relevance for preclinical studies.[1][2]

This guide provides a comprehensive overview of established animal models and detailed protocols for conducting robust pharmacokinetic studies of this compound. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret preclinical NVP studies with scientific rigor.

PART I: In Vivo Pharmacokinetic Studies in Rodent Models

Rodents, particularly rats and mice, are the most frequently used models for initial pharmacokinetic screening due to their cost-effectiveness, well-characterized physiology, and the availability of established experimental techniques.

Scientific Rationale, Advantages, and Limitations

Rationale: Rats and mice share key metabolic pathways for this compound with humans, primarily oxidative metabolism leading to hydroxylated derivatives.[1] This similarity allows for the investigation of absorption, distribution, metabolism, and excretion (ADME) profiles that can inform predictions of human pharmacokinetics.

Advantages:

  • Cost and Availability: Rodents are relatively inexpensive to procure and house, making them suitable for high-throughput screening.

  • Handling and Dosing: Their small size facilitates ease of handling and precise administration of compounds.

  • Genetic Homogeneity: Inbred strains offer low inter-individual variability, leading to more consistent and reproducible data.

  • Extensive Literature: A vast body of historical data and established protocols are available for rodent studies.

Limitations:

  • Metabolic Rate: Rodents have a significantly higher metabolic rate than humans, which can lead to faster drug clearance and shorter half-lives.

  • Enzyme Expression: While the metabolic pathways are similar, the specific activity and expression levels of CYP enzymes can differ from humans, potentially altering the proportion of various metabolites. For instance, sex-dependent differences in this compound metabolism have been observed in rats, with females exhibiting slower metabolism.[3]

Experimental Workflow for Rodent PK Studies

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in rodents.

G cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis animal_acclimation Animal Acclimation dose_prep Dose Preparation dosing Drug Administration (e.g., Oral Gavage) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling tissue_collection Tissue Collection (Terminal) sampling->tissue_collection sample_processing Plasma/Tissue Processing sampling->sample_processing tissue_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for this compound Pharmacokinetic Studies in Rodents.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

This protocol details the procedure for assessing the pharmacokinetic profile of this compound following a single oral dose in Wistar rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound reference standard

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)[4]

  • Oral gavage needles (16-18 gauge, 2-3 inches in length)[5]

  • Syringes (1 mL)

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Pipettes and sterile tips

  • Centrifuge

Procedure:

1. Animal Preparation and Acclimation: a. House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment. b. Provide ad libitum access to standard chow and water. c. Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

2. Dose Preparation: a. Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 250g rat receiving 2.5 mL).[6] b. Ensure the suspension is homogenous by vortexing or sonicating before administration.

3. Drug Administration (Oral Gavage): a. Weigh each rat to determine the precise dosing volume (recommended volume: 10 mL/kg).[5] b. Gently restrain the rat, extending its head back to straighten the esophagus.[7] c. Carefully insert the gavage needle into the diastema of the mouth and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.[7] d. Administer the this compound suspension slowly and withdraw the needle. e. Return the animal to its cage and observe for any immediate adverse reactions.

4. Blood Sampling: a. Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. The saphenous vein is a suitable site for repeated, small-volume blood collection in conscious rats.[8] c. Shave the area over the saphenous vein and apply gentle pressure proximally to visualize the vein. d. Puncture the vein with a sterile needle (e.g., 25G) and collect the blood into an anticoagulant-coated microcentrifuge tube. e. Apply gentle pressure to the puncture site to achieve hemostasis.

5. Plasma Preparation: a. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. c. Store the plasma samples at -80°C until bioanalysis.

PART II: In Vitro Metabolism Studies

In vitro models, such as liver microsomes, are crucial for investigating the metabolic pathways of this compound and identifying the enzymes responsible for its biotransformation.

Scientific Rationale, Advantages, and Limitations

Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of this compound metabolism.[9] Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows for the in vitro recreation of Phase I metabolic reactions.

Advantages:

  • High-Throughput: Allows for rapid screening of metabolic stability and metabolite identification.

  • Mechanistic Insights: Helps to identify specific CYP isoforms involved in this compound metabolism by using isoform-selective chemical inhibitors or recombinant enzymes.[10]

  • Species Comparison: Enables direct comparison of metabolic profiles across different species, including humans, to aid in animal model selection.

  • Reduced Animal Use: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.

Limitations:

  • Lack of Cellular Context: Microsomes lack the complete cellular machinery, including Phase II enzymes and transporters, which can influence the overall disposition of the drug.

  • Cofactor Depletion: Cofactors can be depleted during the incubation, potentially affecting reaction rates.

Workflow for In Vitro Metabolism Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsome_prep Thaw Liver Microsomes reagent_prep Prepare Reagents (Buffer, NADPH, NVP) pre_incubation Pre-incubation at 37°C reagent_prep->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start time_sampling Time-Point Sampling reaction_start->time_sampling reaction_stop Terminate Reaction (Add Acetonitrile) time_sampling->reaction_stop centrifugation Centrifuge and Collect Supernatant reaction_stop->centrifugation lc_ms_analysis LC-MS/MS Analysis centrifugation->lc_ms_analysis data_analysis Data Analysis (Metabolite ID, Stability) lc_ms_analysis->data_analysis

Caption: Workflow for this compound In Vitro Metabolism Assay.

Protocol 2: this compound Metabolic Stability in Rat Liver Microsomes

This protocol describes a method to determine the rate of this compound metabolism in rat liver microsomes.

Materials:

  • Pooled male Wistar rat liver microsomes (RLM)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Ice-cold acetonitrile

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

1. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 1 µM). b. Thaw the rat liver microsomes on ice. Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[11]

2. Incubation: a. In a 96-well plate, add the diluted microsomes and the this compound solution. b. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[10] c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding two volumes of ice-cold acetonitrile.

3. Sample Processing: a. After the final time point, seal the plate and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein. b. Carefully transfer the supernatant to a new 96-well plate for analysis.

4. Bioanalysis: a. Analyze the samples using a validated LC-MS/MS method (as described in the next section) to determine the concentration of remaining this compound at each time point. b. Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

PART III: Bioanalytical Method for this compound Quantification

A robust and sensitive bioanalytical method is essential for accurately quantifying this compound concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 3: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol provides a general framework for the quantification of this compound in rat plasma using LC-MS/MS. Method parameters should be optimized for the specific instrumentation used.

Materials:

  • Rat plasma samples

  • This compound reference standard

  • Internal standard (IS), e.g., a deuterated analog of this compound or another structurally similar compound.

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • HPLC column (e.g., C18 reverse-phase)

  • LC-MS/MS system

Procedure:

1. Preparation of Standards and Quality Controls (QCs): a. Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 10-5000 ng/mL).[12] c. Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the clear supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis: a. Chromatographic Conditions (Example):

  • Column: C18, 50 x 2.1 mm, 3.5 µm
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: A suitable gradient to separate this compound from endogenous plasma components. b. Mass Spectrometric Conditions (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • This compound: m/z 267.1 → 226.1[13]
  • Internal Standard: (To be determined based on the selected IS)

4. Data Analysis: a. Integrate the peak areas for this compound and the IS. b. Calculate the peak area ratio (this compound/IS). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. d. Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Comparative Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound across different species to highlight interspecies variability.

ParameterRatRabbitMonkeyHuman
Bioavailability HighHighHigh>90%
Tmax (oral) ~1-2 hours~1-2 hours~2-4 hours~4 hours[4]
t½ (single dose) ~6-8 hours~10-15 hours~20-30 hours~45 hours[10]
t½ (multiple doses) Shorter (auto-induction)Shorter (auto-induction)Shorter (auto-induction)~25-30 hours (auto-induction)[10]
Primary Metabolism Oxidation (CYPs)Oxidation (CYPs)Oxidation (CYPs)Oxidation (CYP3A4, CYP2B6)[10]
Major Metabolites 2-, 3-, 8-, 12-OH-NVP2-, 3-, 8-, 12-OH-NVP2-, 3-, 8-, 12-OH-NVP2-, 3-, 8-, 12-OH-NVP[1]

Values are approximate and can vary based on study design, dose, and analytical methods.

Conclusion

The selection of an appropriate animal model and the implementation of robust, well-validated protocols are fundamental to the successful preclinical pharmacokinetic evaluation of this compound. Rodent models offer a practical and informative platform for initial ADME screening, while in vitro systems like liver microsomes provide critical mechanistic insights into metabolic pathways. By understanding the strengths and limitations of each model and meticulously following standardized protocols, researchers can generate high-quality, reproducible data that is essential for guiding the clinical development of this compound and other antiretroviral agents. This integrated approach, combining in vivo and in vitro methodologies, ensures a comprehensive understanding of a drug candidate's pharmacokinetic profile, ultimately contributing to the development of safer and more effective therapies.

References

Quantitative Analysis of Nevirapine and its Metabolites in Human Plasma by LC-MS/MS: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Nevirapine Monitoring

This compound (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, as sub-therapeutic levels can lead to the rapid development of drug resistance, while supra-therapeutic concentrations are associated with an increased risk of adverse effects, including severe hepatotoxicity and skin rashes.[2] this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several oxidative metabolites.[1] The primary phase I metabolites include 2-hydroxythis compound (2-OH-NVP), 3-hydroxythis compound (3-OH-NVP), 8-hydroxythis compound (8-OH-NVP), and 12-hydroxythis compound (12-OH-NVP), with 12-OH-NVP being the most abundant.[3][4] Further oxidation of 12-OH-NVP leads to the formation of 4-carboxythis compound (4-COOH-NVP).[1] The formation of these metabolites is mediated by various CYP isoforms, with CYP3A4 and CYP2B6 playing significant roles.[1][2] Given that this compound induces its own metabolism, understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for dose optimization and toxicity assessment.[2]

This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolites in human plasma. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial support.

Metabolic Pathway of this compound

The biotransformation of this compound is a complex process involving multiple enzymatic pathways. A simplified schematic of the primary metabolic routes is presented below. Understanding this pathway is fundamental to interpreting the pharmacokinetic data obtained from LC-MS/MS analysis.

This compound Metabolism NVP This compound M2OH 2-Hydroxythis compound NVP->M2OH CYP3A4 M3OH 3-Hydroxythis compound NVP->M3OH CYP2B6 M8OH 8-Hydroxythis compound NVP->M8OH CYP3A4/2D6 M12OH 12-Hydroxythis compound NVP->M12OH CYP3A4/2D6 Conjugates Glucuronide/Sulfate Conjugates M2OH->Conjugates M3OH->Conjugates M8OH->Conjugates M4COOH 4-Carboxythis compound M12OH->M4COOH ALDH M12OH->Conjugates

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow: From Sample to Data

The overall analytical workflow is designed for high-throughput and robust quantification. The key stages include sample preparation to isolate the analytes from the complex plasma matrix, followed by chromatographic separation and highly selective detection by tandem mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Reverse-Phase HPLC (Chromatographic Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant Report Reporting (Concentration Data) Quant->Report

Caption: Overview of the analytical workflow.

Materials and Reagents

  • Analytes and Internal Standards: this compound, 2-hydroxythis compound, 3-hydroxythis compound, 8-hydroxythis compound, 12-hydroxythis compound, and their corresponding stable isotope-labeled internal standards (e.g., this compound-d3, 2-hydroxythis compound-d3). The use of stable isotope-labeled internal standards is highly recommended as they co-elute with the analyte and compensate for matrix effects and variations in instrument response, ensuring the highest accuracy and precision.[3][5]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Plasma: Human plasma with K2EDTA as anticoagulant.

  • Extraction Supplies: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate).

Sample Preparation Protocols

The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the desired level of sample cleanup and throughput. SPE generally provides cleaner extracts, while LLE can be more cost-effective for large sample batches.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound and its metabolites from human plasma using C18 SPE cartridges.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Dilute the sample with 200 µL of 4% phosphoric acid to facilitate protein precipitation and enhance binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a simpler, alternative extraction method.

  • Sample Preparation: To 200 µL of plasma, add the internal standard solution.

  • Extraction: Add 1 mL of ethyl acetate to the plasma sample. Vortex for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Method Parameters

The following parameters have been optimized for the separation and detection of this compound and its metabolites.

Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm)Provides excellent retention and separation for the moderately nonpolar this compound and its more polar metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength for the analytes.
Gradient Elution 5% B to 95% B over 8 minutesA gradient elution is necessary to effectively separate the parent drug from its more polar metabolites within a reasonable run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Mass Spectrometry (MS) Parameters
ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion ModeBoth ESI and APCI can be used for this compound and its metabolites. ESI is generally preferred for its sensitivity with polar and ionizable compounds.[6] APCI can be a good alternative for less polar compounds and is often less susceptible to matrix effects.[7] The choice should be empirically determined for optimal sensitivity in your specific system.
Ion Source Temperature 500°COptimized for efficient desolvation of the eluent.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

Optimized MRM Transitions

The following table summarizes the optimized MRM transitions for this compound and its major metabolites. It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 267.1226.225
This compound-d3 (IS) 270.1229.225
2-Hydroxythis compound 283.1161.230
3-Hydroxythis compound 283.1242.128
8-Hydroxythis compound 283.1214.132
12-Hydroxythis compound 283.1265.122
4-Carboxythis compound 297.2279.220

Note: The product ions and collision energies should be optimized on the specific instrument being used.[8][9]

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:

  • Linearity and Range: The method should be linear over the expected concentration range in clinical samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: The method should be free from interference from endogenous plasma components and other co-administered drugs.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be assessed and minimized.

  • Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible.

  • Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be established.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust platform for the simultaneous quantification of this compound and its primary metabolites in human plasma. The provided protocols for sample preparation and instrumental analysis, coupled with the rationale behind the experimental choices, offer a comprehensive guide for researchers in the field of antiretroviral drug development and therapeutic monitoring. Adherence to good laboratory practices and thorough method validation are paramount to ensure the generation of high-quality, reliable data for clinical and research applications.

References

Application Notes and Protocols for Clinical Trial Design: First-Line ART Regimens with Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of clinical trials for first-line antiretroviral therapy (ART) regimens containing nevirapine. This document synthesizes historical context with contemporary clinical trial standards to offer field-proven insights.

Introduction: The Role and Rationale of this compound in First-Line ART

This compound (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), was a cornerstone of first-line ART, particularly in resource-limited settings, due to its efficacy, low cost, and availability in fixed-dose combinations.[1][2][3] It functions by non-competitively binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits viral RNA-dependent and DNA-dependent DNA polymerase activities.[4][5][6] This allosteric inhibition is highly specific to HIV-1 and does not affect HIV-2 reverse transcriptase.[4][7]

While newer antiretrovirals have largely superseded this compound in first-line recommendations in many regions due to its toxicity profile and lower barrier to resistance, understanding its clinical trial design provides valuable insights into the evolution of ART and the principles of antiretroviral drug development.[8][9] The lessons learned from this compound trials, especially concerning safety monitoring and patient selection, remain highly relevant.

Preclinical & Early Phase Clinical Development

Before proceeding to large-scale efficacy trials, a thorough preclinical and early-phase clinical assessment is mandatory. This foundational work establishes the safety profile and pharmacokinetic properties of the this compound-containing regimen.

Preclinical Assessment
  • In Vitro Studies: Determination of anti-HIV-1 activity (EC50) in various cell lines, assessment of the resistance profile through selection of resistant viral strains, and evaluation of cytotoxicity.

  • Pharmacology/Toxicology: In vivo studies in animal models to assess absorption, distribution, metabolism, and excretion (ADME), as well as to identify potential target organs for toxicity.

Phase I Clinical Trials
  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy volunteers or HIV-infected individuals.

  • Design: Single ascending dose and multiple ascending dose studies.

  • Key PK Parameters to Characterize:

    • Auto-induction: this compound induces its own metabolism, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2B6.[7][10][11] This results in a decrease in its half-life from approximately 45 hours after a single dose to 25-30 hours with multiple dosing.[7][12] This necessitates a dose-escalation or "lead-in" period in clinical practice and trials.[13]

    • Drug-Drug Interactions: As an inducer of CYP enzymes, this compound can decrease the plasma concentrations of co-administered drugs that are substrates for these enzymes, such as certain protease inhibitors, hormonal contraceptives, and methadone.[14][15] Conversely, inhibitors of these enzymes, like fluconazole, can increase this compound concentrations.[3] A comprehensive drug interaction profile must be established.

Phase II/III Clinical Trial Design for Efficacy and Safety

The design of pivotal Phase III trials for a first-line this compound-based regimen is guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA).[16][17][18]

Study Design and Comparator Selection
  • Design: Randomized, controlled, multicenter trials are the gold standard. A non-inferiority design is commonly employed when comparing a new regimen to an established standard of care.[19][20]

  • Comparator Regimen: The choice of a comparator is critical. Historically, this compound-based regimens were compared against other NNRTI-based regimens (e.g., efavirenz) or protease inhibitor-based regimens.[8][21] The comparator should be a recommended first-line regimen at the time of the trial.[22]

Patient Population
  • Inclusion Criteria:

    • ART-naïve adults or adolescents with confirmed HIV-1 infection.

    • Screening laboratory values within acceptable limits.

    • For women of childbearing potential, a negative pregnancy test and agreement to use effective contraception.

  • Exclusion Criteria:

    • Evidence of significant liver disease (e.g., elevated baseline liver enzymes).

    • Co-infection with Hepatitis B or C may require special consideration and stratification due to an increased risk of hepatotoxicity.[23]

    • Known hypersensitivity to any of the study drugs.

    • Use of medications with significant known drug-drug interactions with this compound that cannot be safely managed.

    • CD4 Count Restrictions: Due to an increased risk of severe hepatotoxicity, initiation of this compound is not recommended in ART-naïve women with pre-treatment CD4 counts >250 cells/mm³ or in men with pre-treatment CD4 counts >400 cells/mm³.[23][24][25] This is a critical stratification factor in trial design.

Study Endpoints
  • Primary Efficacy Endpoint: The proportion of participants with plasma HIV-1 RNA below a specified threshold (e.g., <50 copies/mL) at 48 weeks of treatment.[26] This is a validated surrogate endpoint for clinical benefit.

  • Secondary Endpoints:

    • Change from baseline in CD4+ T-cell count.

    • Incidence and severity of adverse events.

    • Emergence of drug resistance mutations in participants with virologic failure.

    • Adherence to the treatment regimen.

Core Protocols and Methodologies

Dosing Regimen Protocol

To mitigate the risk of rash, a lead-in dosing period is mandatory for this compound.[13]

  • Initiation (Days 1-14): Administer this compound 200 mg once daily in combination with two nucleoside reverse transcriptase inhibitors (NRTIs).

  • Maintenance (Day 15 onwards): If no significant rash or other hypersensitivity reactions occur, increase the this compound dose to 200 mg twice daily, continued with the NRTI backbone.

  • Interruption: If therapy is interrupted for more than 7 days, the 14-day lead-in period must be re-initiated.[10]

Safety and Toxicity Monitoring Protocol

Intensive monitoring is crucial, especially during the initial 18 weeks of therapy.[23][24]

  • Clinical Monitoring:

    • Assess for skin rash at every study visit, particularly during the first 6 weeks.

    • Educate patients to immediately report any rash, fever, blistering, oral lesions, or symptoms of hepatitis (fatigue, malaise, anorexia, nausea, jaundice, abdominal pain).[23]

  • Laboratory Monitoring:

    • Liver Function Tests (LFTs): Monitor ALT and AST at baseline, every two weeks for the first month, monthly for the next five months, and then every three months. The greatest risk of severe hepatic events occurs in the first 6-18 weeks.[23][25]

    • Complete Blood Count (CBC): At baseline and regularly throughout the trial.

    • HIV-1 RNA (Viral Load): At baseline, weeks 4, 8, 12, 24, 36, and 48, and then every 12-24 weeks.

    • CD4+ T-Cell Count: At baseline, week 12, 24, and 48, and then every 24 weeks.

Management of Adverse Events Protocol
  • Rash:

    • Mild to Moderate Rash: If a rash develops during the lead-in period without constitutional symptoms, do not escalate the this compound dose. Monitor the patient closely. If the rash resolves, the dose may be escalated. If the rash persists beyond 14 days, consider discontinuing this compound.

    • Severe Rash or Rash with Systemic Symptoms: Permanently discontinue this compound immediately if a severe rash (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis) or any rash accompanied by fever, blistering, or mucosal lesions occurs.[27][28][29]

  • Hepatotoxicity:

    • Asymptomatic ALT/AST Elevation:

      • If ALT or AST >5 times the upper limit of normal (ULN), permanently discontinue this compound.[23]

      • If ALT or AST is 2.5-5 times ULN, increase monitoring frequency. If it does not resolve, consider discontinuation.

    • Symptomatic Hepatitis: Permanently discontinue this compound in any patient who develops clinical signs and symptoms of hepatitis.[24]

Data Presentation and Visualization

Quantitative Data Summary

Table 1: this compound Dosing and Key Safety Parameters

ParameterRecommendation
Lead-in Dose 200 mg once daily for 14 days
Maintenance Dose 200 mg twice daily
CD4 Cutoff (Initiation) Women: <250 cells/mm³; Men: <400 cells/mm³[24]
Primary Toxicity Rash, Hepatotoxicity[3]
Monitoring Period Intensive monitoring for the first 18 weeks[23]

Table 2: Grading of Hepatic Injury (Adapted from DAIDS AE Grading Table)

GradeALT/AST Elevation (in x ULN)
1 (Mild) 1.25 - <2.5 x ULN
2 (Moderate) 2.5 - <5.0 x ULN
3 (Severe) 5.0 - <10.0 x ULN
4 (Life-threatening) ≥10.0 x ULN

Diagrams and Workflows

G cluster_screening Patient Screening cluster_treatment Treatment & Monitoring cluster_outcomes Endpoint Assessment cluster_toxicity Toxicity Management p1 ART-Naïve HIV-1+ Patient p2 Assess Inclusion/ Exclusion Criteria p1->p2 p3 Baseline Labs: CD4, Viral Load, LFTs p2->p3 p4 Stratify by CD4 Count (Women <250, Men <400) p3->p4 t1 Randomize to NVP-based or Comparator Arm p4->t1 t2 Initiate NVP 200mg OD (14-day lead-in) t1->t2 t3 Monitor for Rash/ Toxicity (Weeks 1-2) t2->t3 t4 No Rash: Escalate to NVP 200mg BID t3->t4 manage_rash Manage Rash Protocol (Hold Escalation/ Discontinue) t3->manage_rash Rash Occurs t5 Intensive Monitoring (Weeks 1-18) t4->t5 t6 Standard Monitoring (Post-Week 18) t5->t6 manage_hepa Manage Hepatotoxicity Protocol (Discontinue) t5->manage_hepa Hepatotoxicity o1 Primary Endpoint: Viral Load <50 copies/mL at Week 48 t6->o1 o2 Secondary Endpoints: CD4 Change, Safety, Resistance o1->o2

Caption: High-level workflow for a first-line this compound clinical trial.

G cluster_metabolism This compound Metabolism & Interaction NVP This compound (NVP) CYP {CYP3A4 | CYP2B6} NVP->CYP Metabolized by NVP->CYP Induces Metabolites Hydroxylated Metabolites CYP->Metabolites Produces MetabolizedDrug Metabolized Drug (Reduced Concentration) CYP->MetabolizedDrug Produces CoAdminDrug Co-administered Drug (e.g., Protease Inhibitor) CoAdminDrug->CYP Metabolized by note1 NVP induces its own metabolism (auto-induction) and the metabolism of other drugs, leading to potential drug-drug interactions and reduced efficacy of co-administered medications. note note

Caption: this compound's metabolic pathway and drug interaction mechanism.

Statistical Considerations

Sample Size Calculation

The sample size for a non-inferiority trial is calculated to ensure that the trial has sufficient power to demonstrate that the new regimen is not worse than the comparator by a pre-specified amount, known as the non-inferiority margin (M).[20][30]

Analysis Populations
  • Intent-to-Treat (ITT): Includes all randomized participants, regardless of whether they received the study medication or completed the study. This is the primary analysis for efficacy.

  • Per-Protocol (PP): Includes only participants who adhered to the protocol and completed the study. This is often a supportive analysis in non-inferiority trials.

Non-Inferiority Analysis

The primary analysis involves calculating the difference in the proportion of participants achieving the primary endpoint between the two treatment arms and constructing a 95% confidence interval (CI) for this difference.[19][31] Non-inferiority is concluded if the upper bound of the 95% CI for the difference (Comparator - NVP arm) is less than the pre-defined non-inferiority margin.[20]

Conclusion

Designing a clinical trial for a first-line ART regimen with this compound requires a deep understanding of its unique pharmacological properties and toxicity profile. While its use has diminished, the principles of its trial design—particularly the emphasis on a lead-in dosing period, strict CD4 count-based inclusion criteria, and intensive safety monitoring for rash and hepatotoxicity—have provided enduring lessons for the development of all antiretroviral agents. These protocols and notes serve as a guide to ensure the ethical and scientifically rigorous evaluation of such regimens.

References

Application Notes and Protocols for the Spectrophotometric Determination of Nevirapine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative determination of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in pharmaceutical dosage forms using UV-Visible spectrophotometry. Two robust methods are presented: a direct UV spectrophotometric method leveraging the drug's intrinsic chromophore and a visible spectrophotometric method based on ion-pair complex formation for enhanced selectivity. These methods are designed to be simple, cost-effective, accurate, and precise, making them suitable for routine quality control analysis in most laboratory settings. The protocols are validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring trustworthiness and reliability of the results.

Introduction and Scientific Principle

This compound is a cornerstone antiretroviral agent used in the combination therapy for HIV-1 infection.[1] Its chemical structure, 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][2][3]diazepin-6-one, contains a dipyridodiazepinone system which acts as a chromophore, absorbing radiation in the ultraviolet (UV) region of the electromagnetic spectrum.[4][5] This intrinsic property allows for its direct quantification using UV spectrophotometry.

The fundamental principle governing these analytical methods is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For many pharmaceutical compounds that lack a suitable chromophore or where matrix interference in the UV region is a concern, chemical derivatization can be employed.[6] This process modifies the analyte to form a new compound with strong absorption in the visible region, often leading to improved sensitivity and selectivity.[6]

This guide details both a direct UV method, valued for its simplicity and speed, and a visible method involving ion-pair complexation, which serves as an excellent alternative to mitigate potential interference from formulation excipients.

Methodologies and Experimental Design

Two distinct yet complementary methods are described below. The choice between them depends on the available instrumentation, sample matrix complexity, and desired level of selectivity.

Method A: Direct UV Spectrophotometry in Methanol

This method is the most straightforward approach for quantifying this compound. It relies on measuring the native absorbance of the drug in a suitable solvent. Methanol is widely used as it is an effective solvent for this compound and is transparent in the UV region of interest.[1][5] The maximum absorbance (λmax) for this compound in methanol is consistently reported at approximately 282-283 nm.[1][4]

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol is chosen for its ability to fully solubilize this compound and its minimal UV absorbance at the analytical wavelength, thereby reducing background noise and ensuring that the measured absorbance is solely due to the analyte.[3]

  • Wavelength Selection (λmax): Analysis is performed at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity and to minimize deviations from the Beer-Lambert Law. Small variations in wavelength setting on the instrument will have a minimal effect on absorbance at this peak, enhancing method robustness.

Method B: Visible Spectrophotometry via Ion-Pair Complexation

To enhance selectivity, this compound can be reacted with an anionic dye, such as Wool Fast Blue, in an acidic buffer.[2] This reaction forms a stable, colored ion-pair complex that is extractable into an organic solvent like chloroform. The absorbance of the colored complex is then measured in the visible region (around 590 nm), where interference from common pharmaceutical excipients is negligible.[2]

Causality Behind Experimental Choices:

  • Derivatization: This step converts the non-colored this compound into a colored complex, shifting the analytical wavelength to the visible spectrum (colorimetric method). This is a key strategy to avoid interference from other UV-absorbing substances that may be present in the tablet formulation.

  • pH Control: An acidic buffer is used to ensure the protonation of this compound, facilitating the electrostatic interaction with the anionic dye to form the ion-pair.

  • Solvent Extraction: Chloroform is used to selectively extract the non-polar ion-pair complex from the aqueous phase, effectively separating it from the unreacted water-soluble dye and other polar excipients, thereby cleaning up the sample and concentrating the analyte.[2]

Detailed Experimental Protocols

Protocol A: Direct UV Spectrophotometry
  • Double beam UV-Visible Spectrophotometer (e.g., Shimadzu, Elico) with 1 cm matched quartz cells.[1][4]

  • Methanol (HPLC or Analytical Grade).[5]

  • This compound Reference Standard.

  • Volumetric flasks and pipettes.

  • Sonicator.

G cluster_prep Solution Preparation cluster_analysis Analysis stock 1. Prepare 100 µg/mL Stock Solution in Methanol calib 2. Create Calibration Standards (e.g., 10-24 µg/mL) stock->calib Dilute sample_prep 3. Prepare Sample Solution from Tablets stock->sample_prep Process Tablets measure 4. Measure Absorbance at 283 nm calib->measure sample_prep->measure calc 5. Calculate Concentration using Calibration Curve measure->calc

Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[5]

    • Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Preparation of Calibration Curve:

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 24 µg/mL by diluting appropriate aliquots with methanol in 10 mL volumetric flasks.[1]

    • Scan each solution from 400 nm to 200 nm against a methanol blank to determine the λmax (expected around 283 nm).[1]

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. Determine the regression equation and correlation coefficient.

  • Preparation of Sample Solution:

    • Weigh and finely powder no fewer than 20 this compound tablets (e.g., 200 mg tablets).

    • Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[5]

    • Add about 60 mL of methanol, sonicate for 15 minutes to dissolve the drug, then dilute to volume with methanol.[5]

    • Filter the solution through a suitable filter paper (e.g., Whatman No. 41).[2]

    • Dilute the filtrate with methanol to obtain a final theoretical concentration that falls within the established calibration range (e.g., dilute 1 mL to 25 mL for a final concentration of 20 µg/mL).

  • Assay Procedure:

    • Measure the absorbance of the final sample solution at 283 nm against the methanol blank.

    • Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

    • Determine the amount of this compound per tablet and express the result as a percentage of the label claim.

Protocol B: Visible Spectrophotometry by Ion-Pair Complexation
  • UV-Visible Spectrophotometer with 1 cm matched glass or quartz cells.[2]

  • Separating funnels (125 mL).[2]

  • Wool Fast Blue solution (0.2% w/v).

  • Acidic Buffer Solution (e.g., pH 4).[7]

  • Chloroform (Analytical Grade).[2]

  • Methanol (Analytical Grade).

  • This compound Reference Standard.

G cluster_prep Solution Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis stock 1. Prepare this compound Stock Solution standards 2. Prepare Aliquots for Calibration (50-250 µg/mL) stock->standards sample_prep 3. Prepare Sample Solution from Tablets stock->sample_prep reagents 4. Add Buffer and Wool Fast Blue Dye standards->reagents sample_prep->reagents extract 5. Add Chloroform, Shake, and Separate Phases reagents->extract measure 6. Measure Absorbance of Organic Layer at 590 nm extract->measure calc 7. Calculate Concentration measure->calc

Caption: Workflow for Visible Spectrophotometric Analysis of this compound.

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of this compound Reference Standard and dissolve in methanol in a 100 mL volumetric flask.[2]

  • Preparation of Calibration Curve:

    • Into a series of 125 mL separating funnels, add aliquots of a diluted standard solution (e.g., 100 µg/mL) to cover the range of 50-250 µg/mL (e.g., 0.5 mL to 2.5 mL of a 100 µg/mL solution).[2]

    • To each funnel, add 1.0 mL of buffer solution and 1.0 mL of Wool Fast Blue solution.[2]

    • Adjust the total volume of the aqueous phase to 15 mL with distilled water and add 5.0 mL of chloroform.[2]

    • Shake the funnels vigorously for 2 minutes and allow the layers to separate completely.

    • Collect the organic (chloroform) layer and measure its absorbance at 590 nm against a reagent blank prepared under identical conditions without the drug.[2]

    • Plot absorbance versus concentration to generate the calibration curve.

  • Preparation of Sample Solution:

    • Prepare a filtered methanolic solution from the tablet powder as described in Protocol A, Step 3, but with a higher target concentration (e.g., 1 mg/mL).

    • Dilute this solution appropriately with methanol to get a working sample solution (e.g., 100 µg/mL).

  • Assay Procedure:

    • Take an appropriate aliquot of the working sample solution and process it exactly as described for the calibration curve (Step 2).

    • Measure the absorbance of the sample's organic layer at 590 nm.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • Determine the final amount of drug per tablet.

Method Validation and Data

The described methods have been validated according to ICH guidelines, demonstrating their reliability. Key validation parameters are summarized below.[8][9]

ParameterMethod A: Direct UVMethod B: Visible (Ion-Pair)ICH Guideline Compliance
λmax 283 nm[1]590 nm[2]Specificity
Linearity Range 10 - 24 µg/mL[1]50 - 250 µg/mL[2]Linearity
Correlation Coefficient (r²) > 0.999[5]Not specified, but Beer's law is obeyed[2]Linearity
Accuracy (% Recovery) 100.4 - 101.65%[1]Satisfactory recovery reported[2]Accuracy
Precision (% RSD) < 2%[10]Reproducible results reported[2]Precision
Limit of Detection (LOD) 1.63 µg/mL[5]0.073 µg/mL[7]Sensitivity
Limit of Quantitation (LOQ) 3.12 µg/mL[5]0.222 µg/mL[7]Sensitivity

Note: The LOD and LOQ values for Method B are cited from a similar derivatization method using tetrathiocyanatocobalt(II) ion, illustrating the typical sensitivity of such methods.[7]

Trustworthiness and Conclusion

The protocols detailed in this application note provide a self-validating system for the determination of this compound. The use of a reference standard, the generation of a linear calibration curve, and the performance of recovery studies by spiking pre-analyzed samples ensure the accuracy and integrity of the results obtained.[1][2]

The direct UV spectrophotometric method is exceptionally fast, simple, and economical, making it ideal for routine analysis in a high-throughput environment. The visible spectrophotometric method, while more labor-intensive, offers superior selectivity by shifting the measurement to a wavelength free from excipient interference. Both methods are demonstrated to be accurate, precise, and fit for their intended purpose of quantifying this compound in pharmaceutical formulations, providing reliable tools for researchers and drug development professionals in quality control.

References

Synthesis of Nevirapine analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Nevirapine Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Rationale for this compound Analog Synthesis

This compound (NVP) was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts the catalytic site and inhibits viral replication.[1][3] However, the clinical utility of this compound is hampered by two primary challenges: the rapid emergence of drug-resistant viral strains due to mutations in the NNRTI binding pocket (e.g., Y181C) and the risk of severe adverse effects like hepatotoxicity and skin rash.[1][4][5]

These challenges underscore the critical need for second-generation NNRTIs with improved resistance profiles, enhanced potency, and better safety margins. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor.[6][7] By systematically synthesizing and evaluating analogs of the parent this compound molecule, researchers can decipher the specific contributions of different structural motifs to biological activity and metabolic stability. This knowledge-driven approach allows for the rational design of superior therapeutics.

This guide provides a detailed framework for the synthesis of this compound analogs, focusing on the chemical logic, step-by-step protocols, and the subsequent analysis required to build a robust SAR model.

Core Synthetic Strategy & Retrosynthetic Analysis

The tricyclic diazepinone core of this compound is the primary focus of synthetic efforts. A common and effective strategy involves the condensation of two key pyridine-based fragments.

Retrosynthetic Analysis of the this compound Scaffold:

A logical retrosynthetic disconnection of the this compound (1) diazepinone ring reveals two primary building blocks: a 2-amino-3-halopyridine derivative (Fragment A ) and a 2-halonicotinic acid derivative (Fragment B ). The N-cyclopropyl group is typically introduced in a late-stage alkylation step.

G NVP This compound (1) Alkylation N-Alkylation (e.g., Cyclopropylamine) NVP->Alkylation Disconnect C-N bond Intermediate_A N-Cyclopropyl Carboxamide (5) Intermediate_B Dihalo Carboxamide (4) Intermediate_A->Intermediate_B Disconnect C-N bond (Nucleophilic Substitution) Fragments Fragment A + Fragment B (2-Chloro-3-amino-4-picoline + 2-Chloronicotinoyl chloride) Intermediate_B->Fragments Disconnect Amide C-N (Acylation) Core Tricyclic Core (this compound Impurity B) Core->Intermediate_A Disconnect Amide C-N (Intramolecular Cyclization) Alkylation->Core

Figure 1: Retrosynthetic analysis of this compound.

This application note will detail a well-established synthetic route that follows this logic, providing a robust platform for generating diverse analogs.[8][9]

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Tricyclic Core (5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one)

This protocol describes the formation of the key tricyclic intermediate, which serves as the common precursor for this compound and its N11-substituted analogs.

Step 1A: Amide Coupling to form 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

  • Rationale: This step constructs the amide bond linking the two pyridine rings. The use of an acid chloride is a highly efficient method for this acylation. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Materials:

    • 2-Chloro-3-amino-4-picoline (1.0 eq)

    • 2-Chloronicotinoyl chloride (1.05 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-Chloro-3-amino-4-picoline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • In a separate flask, dissolve 2-chloronicotinoyl chloride in anhydrous DCM.

    • Add the 2-chloronicotinoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide product, which can be purified by recrystallization or column chromatography.

Step 1B: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the amide nitrogen, which then acts as a nucleophile, displacing the chloride on the adjacent pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAAr) reaction to form the diazepinone ring.

  • Materials:

    • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (from Step 1A)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil.

    • Suspend the oil-free NaH in anhydrous DMF in a flask under nitrogen.

    • Cool the suspension to 0 °C.

    • Dissolve the carboxamide from Step 1A in anhydrous DMF and add it dropwise to the NaH suspension.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to 0 °C and very carefully quench the reaction by the slow, dropwise addition of water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure tricyclic core.

Protocol 2: Synthesis of this compound (N-Alkylation)
  • Rationale: This step introduces the signature cyclopropyl group onto the N11 position of the tricyclic core. The reaction proceeds via deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkylating agent.

  • Materials:

    • Tricyclic core (from Protocol 1) (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion (1.2 eq)

    • Cyclopropyl bromide or iodide (1.5 eq)

    • Anhydrous DMF

  • Procedure:

    • Suspend oil-free NaH in anhydrous DMF under nitrogen at 0 °C.

    • Add a solution of the tricyclic core in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the cyclopropyl halide to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 4-6 hours.

    • Follow the work-up and purification procedure described in Step 1B to isolate this compound.

Protocol 3: Synthesis of N11-Substituted Analogs

To explore the SAR around the N11 position, various alkylating agents can be substituted for cyclopropyl bromide in Protocol 2. This allows for probing the effects of sterics and electronics in this region of the molecule.

Table 1: Example Reagents for N11-Analog Synthesis

Analog TypeAlkylating AgentRationale for Selection
Ethyl Analog Ethyl iodideInvestigates the effect of increasing alkyl chain length and flexibility.
Isopropyl Analog 2-IodopropaneProbes steric tolerance for branched alkyl groups.
Propargyl Analog Propargyl bromideIntroduces an alkyne handle for potential "click" chemistry functionalization.[10]
Benzyl Analog Benzyl bromideExplores the effect of introducing a bulky, aromatic substituent.
  • Procedure: Follow Protocol 2, substituting the corresponding alkyl halide for cyclopropyl bromide. Reaction times and temperatures may need to be optimized for each substrate.

Characterization and Purity Assessment

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological evaluation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The disappearance of the lactam N-H proton signal (around 8-9 ppm) and the appearance of new signals corresponding to the introduced alkyl group are key diagnostic markers in ¹H NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized analogs.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity level of >95% is typically required for reliable biological data.

Biological Evaluation & SAR Analysis

The synthesized analogs should be evaluated for their ability to inhibit HIV-1 RT.

Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay
  • Rationale: This biochemical assay directly measures the inhibitory potency of the compounds against the target enzyme. An ELISA-based colorimetric assay is a common and reliable method.[11][12]

  • Materials:

    • Recombinant HIV-1 RT

    • ELISA-based colorimetric RT assay kit (e.g., from Roche)[11][12]

    • Synthesized analogs, dissolved in DMSO

    • This compound (as a positive control)

  • Procedure:

    • Follow the manufacturer's protocol for the RT assay kit.[11][12]

    • Prepare serial dilutions of the test compounds and the this compound control.

    • Incubate the compounds with the recombinant HIV-1 RT and the reaction mixture (containing template and nucleotides) for 1 hour at 37 °C.[11][12]

    • Perform the subsequent ELISA steps as per the kit instructions to quantify the amount of digoxigenin-labeled DNA synthesized.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Workflow

The data gathered from synthesis and biological testing is integrated to build an SAR model.

G cluster_0 Design & Synthesis cluster_1 Testing & Analysis Design Propose Analogs (e.g., vary N11-substituent) Synth Synthesize & Purify (Protocols 1-3) Design->Synth Char Characterize (NMR, MS, HPLC) Synth->Char Screen Biological Screening (HIV-1 RT Assay) Char->Screen Data Determine Potency (IC50 Values) Screen->Data SAR Correlate Structure with Activity Data->SAR NewDesign Propose Next-Generation Analogs SAR->NewDesign NewDesign->Design Iterative Cycle

Figure 2: Iterative workflow for SAR studies.

Table 2: Hypothetical SAR Data for N11-Substituted this compound Analogs

Compound IDN11-Substituent (R)Yield (%)Purity (%)IC₅₀ vs. WT HIV-1 RT (µM)[11][12]SAR Interpretation
1 (NVP) Cyclopropyl75>980.540Benchmark. Small, rigid ring is optimal.
2 Ethyl81>991.25Increased flexibility and size slightly reduce potency.
3 Isopropyl65>975.80Branched, bulky group is poorly tolerated, suggesting a sterically constrained pocket.
4 Propargyl72>980.95Similar potency to ethyl analog; provides a functional handle for further modification.
5 Benzyl55>95>20Large aromatic group likely causes a steric clash, abolishing activity.

Interpretation: The hypothetical data in Table 2 suggests that the NNRTI binding pocket is sensitive to the size and conformation of the N11-substituent. The high activity of this compound (1) indicates that a small, rigid group like cyclopropyl is highly favorable. Increasing the size and flexibility (2) leads to a modest drop in activity, while significant steric bulk (3, 5) is detrimental. This analysis guides the next design cycle, perhaps focusing on other small, constrained ring systems or bioisosteres for the cyclopropyl group.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of this compound analogs. The protocols are designed to be robust and adaptable, allowing researchers to generate diverse compound libraries for SAR studies. By systematically modifying the this compound scaffold and correlating structural changes with biological activity, it is possible to rationally design next-generation NNRTIs with superior therapeutic profiles, addressing the persistent challenges of drug resistance and toxicity in HIV treatment.

References

Troubleshooting & Optimization

Technical Support Center: Understanding and Overcoming Acquired Nevirapine Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Nevirapine. This guide is designed to provide in-depth, practical insights into the mechanisms of this compound resistance and to offer troubleshooting solutions for common experimental challenges. Our goal is to equip you with the knowledge to anticipate, identify, and characterize this compound resistance in your HIV-1 research.

Section 1: Core Concepts of this compound Action and Resistance

Before delving into troubleshooting, it is crucial to have a solid understanding of how this compound works and the fundamental principles of how HIV-1 develops resistance to it.

The Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a specific, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of the viral RNA genome into DNA.[2][4] This action is non-competitive with respect to the natural nucleoside triphosphates.[4]

Diagram: Mechanism of Action of this compound

cluster_0 HIV-1 Reverse Transcriptase (RT) Enzyme cluster_1 RT RT Active Site Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA Inhibits DNA synthesis NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->RT Induces conformational change in active site This compound This compound This compound->NNRTI_Pocket Binds to allosteric site Viral_RNA Viral RNA Viral_RNA->RT Template caption This compound binds to an allosteric pocket on RT, inhibiting its function.

The Genetic Basis of Acquired Resistance

Acquired resistance to this compound primarily arises from specific mutations in the pol gene, which codes for the reverse transcriptase enzyme.[5] These mutations alter the amino acid sequence of the NNRTI binding pocket, reducing the binding affinity of this compound and thus diminishing its inhibitory effect.[6] A key characteristic of NNRTI resistance is its low genetic barrier, meaning that a single amino acid substitution can confer high-level resistance.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of this compound resistance.

Q1: What are the most common mutations associated with this compound resistance?

A1: Several key mutations in the reverse transcriptase enzyme are strongly associated with this compound resistance. The most frequently observed mutations include K103N, Y181C, and G190A.[1][7] Other significant mutations include V106A, Y188L, and M230L.[1] The K103N mutation is particularly common and can reduce susceptibility to this compound by as much as 50-fold.[6][8] The Y181C mutation confers very high-level resistance to this compound.[6]

Q2: Will resistance to this compound affect the efficacy of other NNRTIs?

A2: Yes, this phenomenon is known as cross-resistance. Because all first-generation NNRTIs (this compound, Efavirenz, and Delavirdine) bind to the same pocket on the reverse transcriptase, a mutation that confers resistance to one often confers resistance to the others.[3][9] For instance, the K103N mutation significantly reduces the clinical utility of all currently approved first-generation NNRTIs.[10]

Q3: How quickly can this compound resistance emerge?

A3: Resistance to this compound can develop very rapidly, sometimes within a week of initiating therapy, especially in the context of ongoing viral replication. This is due to the low genetic barrier to resistance and the high turnover rate of the HIV-1 population. Even a single dose of this compound, such as that used for the prevention of mother-to-child transmission, can be sufficient to select for resistant mutants.[6][11]

Q4: What is the role of patient adherence in the development of this compound resistance?

A4: Suboptimal adherence to antiretroviral therapy is a major driver of drug resistance.[12] Missed or delayed doses can lead to drug concentrations that are too low to fully suppress viral replication but high enough to exert selective pressure, favoring the growth of pre-existing resistant variants.[13] For NNRTIs like this compound, even moderate levels of non-adherence can significantly increase the risk of resistance.[14][15]

Q5: Can this compound-resistant mutations revert to wild-type if the drug is discontinued?

A5: In the absence of drug pressure, wild-type virus, which is often more "fit" than resistant strains, may outcompete the resistant variants and become the dominant population in the plasma.[9] However, the resistant mutants can persist at low levels in cellular reservoirs and can rapidly re-emerge if this compound or another NNRTI is reintroduced.[16][17]

Section 3: Troubleshooting Experimental Workflows

This section provides practical guidance for addressing common challenges in the laboratory setting.

Genotypic Resistance Testing

Genotypic assays are used to detect specific drug-resistance mutations in the viral genes.[18] The most common method involves sequencing the reverse transcriptase and protease genes.[18]

Problem 1: Failure to amplify the target region of the pol gene via PCR.

  • Possible Cause 1: Low viral load in the patient sample.

    • Explanation: Most standard genotypic assays require a plasma viral load of at least 500 to 1,000 copies/mL for successful amplification.[18]

    • Solution: Confirm the viral load of the sample. If it is below the assay's limit of detection, consider using an assay designed for low viral loads, although this may be in a research setting.[18]

  • Possible Cause 2: Primer mismatch due to high genetic diversity of HIV-1.

    • Explanation: HIV-1 is highly variable, especially in non-B subtypes. The primers used for PCR may not bind efficiently to the target sequence in all viral strains.

    • Solution: If working with non-B subtypes, ensure your primers are designed to accommodate the genetic diversity of these viruses. Consider using a nested PCR approach or designing degenerate primers.

Problem 2: Discrepancy between genotypic results and observed clinical resistance (or lack thereof).

  • Possible Cause 1: Presence of minority resistant variants.

    • Explanation: Standard Sanger sequencing may not detect resistant variants that constitute less than 20-25% of the viral population.[9][19] These minority populations can still contribute to treatment failure.

    • Solution: Employ more sensitive techniques like next-generation sequencing (e.g., ultradeep pyrosequencing) to detect low-frequency resistance mutations.[20][21]

  • Possible Cause 2: Complex mutational patterns.

    • Explanation: The interpretation of genotypic results can be complex, as interactions between different mutations can affect drug susceptibility in ways that are not always straightforward.[19][22]

    • Solution: Utilize a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database, for interpretation of mutational patterns.[23] For complex cases, consider performing a phenotypic assay to complement the genotypic data.

Diagram: Genotypic Resistance Testing Workflow

Start Patient Plasma Sample Extract_RNA Viral RNA Extraction Start->Extract_RNA RT_PCR Reverse Transcription PCR (RT-PCR) Extract_RNA->RT_PCR Sequencing DNA Sequencing (Sanger or NGS) RT_PCR->Sequencing Analysis Sequence Analysis and Mutation Calling Sequencing->Analysis Interpretation Interpretation using Resistance Databases Analysis->Interpretation Report Resistance Report Interpretation->Report caption Workflow for genotypic analysis of this compound resistance.

Phenotypic Resistance Testing

Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of a drug.[24] The result is often reported as the concentration of the drug that inhibits viral replication by 50% (IC50).

Problem: High variability in IC50 values between experimental runs.

  • Possible Cause 1: Inconsistent viral input.

    • Explanation: The amount of virus used to infect the cells can significantly impact the calculated IC50.

    • Solution: Precisely quantify the viral stock (e.g., by p24 antigen assay or TCID50) and use a consistent amount for each experiment.

  • Possible Cause 2: Cellular health and passage number.

    • Explanation: The susceptibility of cell lines to HIV-1 infection can change with passage number and overall health.

    • Solution: Use cells within a defined low passage number range and ensure they are in the logarithmic growth phase at the time of infection. Regularly test for mycoplasma contamination.

  • Possible Cause 3: Inaccurate drug concentrations.

    • Explanation: Errors in serial dilutions of this compound can lead to inaccurate IC50 values.

    • Solution: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes and proper dilution techniques.

Section 4: Summary of Key this compound Resistance Mutations

The following table summarizes the key mutations associated with acquired resistance to this compound and their impact on drug susceptibility.

MutationFold-Change in this compound IC50Impact on Other NNRTIsClinical Significance
K103N ~50-fold[6][8]High-level cross-resistance to Efavirenz.[6]One of the most common NNRTI resistance mutations, significantly compromises the efficacy of first-generation NNRTIs.[10]
Y181C 50- to 100-fold[6]High-level resistance to Delavirdine, low-level to Efavirenz.[6]A primary mutation selected by this compound, leading to high-level resistance.
G190A >50-fold[8]5- to 10-fold reduced susceptibility to Efavirenz.[8]A common mutation associated with NNRTI failure.[7]
Y188L High-level[6]High-level resistance to Efavirenz.[6]Confers broad cross-resistance to first-generation NNRTIs.
V106A VariableLow-level resistance to Efavirenz.[25]Can be selected by this compound and contributes to reduced susceptibility.

Section 5: Experimental Protocols

Protocol: Sanger Sequencing for Genotypic Resistance Analysis
  • Viral RNA Extraction: Extract viral RNA from 1 mL of patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription and PCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a gene-specific reverse primer for the pol gene.

    • Amplify the reverse transcriptase coding region of the pol gene using a high-fidelity DNA polymerase. Use primers that flank the region known to harbor NNRTI resistance mutations (codons 1-300).

  • PCR Product Purification: Purify the amplified DNA fragment to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic methods.

  • Sequencing Reaction:

    • Perform cycle sequencing using both forward and reverse primers in separate reactions with fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: Separate the labeled DNA fragments by size using an automated capillary electrophoresis-based DNA sequencer.

  • Data Analysis:

    • Assemble the forward and reverse sequence reads to generate a consensus sequence.

    • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at positions associated with this compound resistance.

References

Technical Support Center: Managing Nevirapine-Induced Skin Rash and Hepatotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting strategies for managing nevirapine-induced skin rash and hepatotoxicity in a research and drug development context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms underlying this compound-induced skin rash and hepatotoxicity?

A1: this compound-induced toxicities are complex and thought to involve both metabolic and immunological pathways.

  • Skin Rash: The prevailing hypothesis for this compound-induced skin rash points towards an immune-mediated mechanism triggered by a reactive metabolite.[1] this compound is metabolized by cytochrome P450 (CYP) enzymes, particularly through a 12-hydroxylation pathway.[2] This 12-hydroxy metabolite can be further converted to a reactive quinone methide in the skin.[1][2] This reactive metabolite is thought to be a key initiator of the immune response leading to a rash.[1] Studies in rat models, which closely mimic the human rash, have demonstrated that the rash is immune-mediated, with CD4+ T cells playing a significant role.[1]

  • Hepatotoxicity: The mechanism of liver injury is also believed to be largely immunoallergic.[3] This is supported by the common co-occurrence of hepatotoxicity with hypersensitivity reactions like rash and fever.[4] Risk factors such as higher CD4+ T cell counts and specific HLA types further suggest an immune basis.[3] However, a second, delayed-onset mechanism may involve direct toxic effects of the drug or its metabolites, potentially in a dose-dependent manner.[5] this compound's extensive metabolism by CYP2B6 and CYP3A4, and its role as a potent inducer of these enzymes, could lead to the production of toxic intermediates that cause liver injury.[3]

Q2: What are the key risk factors for developing these toxicities in experimental models or clinical studies?

A2: Several factors can increase the risk of this compound-induced toxicities.

  • Genetic Predisposition: Certain human leukocyte antigen (HLA) types have been associated with an increased risk of hepatotoxicity.[3] For skin rash, the HLA-DRB1*01 gene has been linked to an increased risk of hypersensitivity reactions to this compound.[6]

  • Immunological Status: Higher baseline CD4+ T cell counts are a significant risk factor for both hepatotoxicity and skin rash.[4][5] This is consistent with the immunoallergic hypothesis.[5]

  • Gender: Women appear to be at a higher risk for developing both severe hepatotoxicity and rash.[3][4][7]

  • Co-infections: Pre-existing liver conditions, such as chronic hepatitis B or C infection, increase the susceptibility to this compound-induced liver injury.[3][5]

  • Drug Metabolism: Individual variations in CYP450 enzyme activity can influence the rate of formation of reactive metabolites, thereby affecting toxicity risk.

Q3: How can we differentiate between a mild, manageable rash and a severe, potentially life-threatening reaction in our studies?

A3: Careful clinical observation and grading are crucial.

  • Mild-to-Moderate Rash: This typically presents as a maculopapular rash that may be itchy.[8] It usually appears within the first few weeks of treatment and may resolve without intervention.[8][9] Antihistamines can provide symptomatic relief.[10]

  • Severe Reactions: These are characterized by the presence of systemic symptoms or mucosal involvement.[10] Signs to watch for include:

    • Fever, malaise, fatigue, muscle or joint aches.[7][11]

    • Blisters, oral lesions, or conjunctivitis.[7][11]

    • Facial edema.[11]

    • Progression to severe conditions like Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[11]

Any rash accompanied by systemic symptoms or elevated liver transaminases requires immediate discontinuation of this compound.[10][12]

Section 2: Troubleshooting Guides

Issue 1: Unexpectedly high incidence of skin rash in an animal study.

Causality & Troubleshooting Steps:

  • Verify the Animal Model: Ensure the chosen animal model is appropriate. Brown Norway rats are known to develop a skin rash that mimics the human reaction.[1][13]

  • Analyze Drug Metabolism: Investigate the metabolic profile of this compound in your animal model. The 12-hydroxylation pathway is critical for rash development.[2][14] Co-administration of a broad-spectrum P450 inhibitor like 1-aminobenzotriazole (ABT) can be used to investigate the role of metabolism.[2]

  • Assess Immune Response: Characterize the immune cell infiltrate in the skin lesions. A predominance of CD4+ T cells would support an immune-mediated mechanism.[1]

  • Control for Environmental Factors: Ensure that housing conditions, diet, and other environmental factors are consistent and not contributing to skin irritation.

Issue 2: Elevated liver enzymes in in vitro hepatotoxicity assays.

Causality & Troubleshooting Steps:

  • Cell Model Selection: The choice of in vitro model is critical. Primary human hepatocytes are the gold standard but have limitations in long-term culture.[15] Cell lines like HepG2 and HepaRG are commonly used, with HepaRG cells showing higher expression of key CYP enzymes.[16] 3D cell culture models, such as spheroids, often provide a more physiologically relevant system than 2D cultures.[15][16]

  • Assess Metabolic Competence: Confirm that your chosen cell model expresses the relevant CYP enzymes (CYP2B6 and CYP3A4) for this compound metabolism.[3] Enzyme expression can be measured at the mRNA or protein level.[16]

  • Mechanism of Injury: Investigate the potential mechanisms of toxicity. Assays for mitochondrial dysfunction, reactive oxygen species (ROS) production, and apoptosis can provide valuable insights.[17][18]

  • Dose and Time Dependence: Conduct thorough dose-response and time-course experiments to characterize the toxicity profile.[16]

Issue 3: Difficulty in establishing a clear causal link between this compound and an adverse event in a clinical study.

Causality & Troubleshooting Steps:

  • Utilize a Standardized Causality Assessment Tool: The Council for International Organizations of Medical Sciences (CIOMS) scale, also known as the Roussel Uclaf Causality Assessment Method (RUCAM), is a validated and widely used tool for assessing drug-induced liver injury (DILI).[19][20][21] It provides a structured approach to evaluating causality based on criteria such as the timing of the event, exclusion of other causes, and previous knowledge of the drug's toxicity.[19][22]

  • Thorough Exclusion of Alternative Causes: Systematically rule out other potential causes of the adverse event, such as viral infections, other medications, or underlying disease progression.[21][23]

  • Monitor Liver Enzymes Closely: For suspected hepatotoxicity, intensive monitoring of liver function tests is recommended, especially during the first 12-18 weeks of treatment.[7][24]

  • Consider Pharmacogenomic Markers: If feasible, screen for genetic markers associated with an increased risk of this compound toxicity, such as specific HLA alleles.[3][6]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity

Objective: To evaluate the potential of this compound to cause liver cell injury in a 3D spheroid culture of HepaRG cells.

Methodology:

  • Cell Culture: Culture HepaRG cells as 3D spheroids according to established protocols.

  • Drug Treatment: Treat the spheroids with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo® 3D Cell Viability Assay).

  • Liver Injury Marker Measurement: Quantify the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.[16]

  • Functional Assessment: Measure the production of albumin and urea to assess liver-specific functions.[16]

  • Mechanistic Assays (Optional): Perform assays to investigate mitochondrial membrane potential, ROS production, and caspase activity.[17]

Data Presentation: Grading of Hepatotoxicity

The following table provides a standardized grading system for liver enzyme elevations, which is essential for consistent data interpretation in both preclinical and clinical studies.

GradeALT/AST ElevationTotal Bilirubin Elevation
1 (Mild)1.25 - 2.5 x ULN1.1 - 1.5 x ULN
2 (Moderate)2.6 - 5.0 x ULN1.6 - 2.5 x ULN
3 (Severe)5.1 - 10.0 x ULN2.6 - 5.0 x ULN
4 (Life-threatening)>10.0 x ULN>5.0 x ULN

ULN = Upper Limit of Normal

Note: For patients with pre-existing liver disease, it is recommended to base stopping rules on multiples of baseline liver test values rather than multiples of the ULN.[25][26]

Section 4: Visualizations

Diagram 1: Proposed Metabolic Pathway Leading to this compound-Induced Skin Rash

Nevirapine_Metabolism NVP This compound CYP450 CYP450 Enzymes (e.g., CYP2B6, CYP3A4) NVP->CYP450 Metabolism Metabolite 12-hydroxy-nevirapine CYP450->Metabolite Quinone Reactive Quinone Methide Metabolite->Quinone Further Oxidation (in skin) Immune Immune Cell Activation (CD4+ T Cells) Quinone->Immune Triggers Rash Skin Rash Immune->Rash

Caption: Metabolic activation of this compound leading to an immune-mediated skin rash.

Diagram 2: Troubleshooting Workflow for Suspected DILI

DILI_Troubleshooting Start Suspected DILI Event (Elevated Liver Enzymes) Assess Assess Causality (CIOMS/RUCAM Scale) Start->Assess Exclude Exclude Alternative Causes (Viral Hepatitis, etc.) Assess->Exclude Stop Discontinue this compound Exclude->Stop Monitor Intensive Monitoring of Liver Function Tests Stop->Monitor Rechallenge Rechallenge? (Generally Not Recommended) Monitor->Rechallenge Resolved Resolution Monitor->Resolved

Caption: A logical workflow for investigating a suspected case of DILI.

References

Navigating Nevirapine's Complex Web of Drug-Drug Interactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating drug-drug interactions (DDIs) with Nevirapine. This guide is designed for researchers, scientists, and drug development professionals actively working to understand and mitigate the complexities of co-administering this non-nucleoside reverse transcriptase inhibitor (NNRTI). As a potent inducer of key metabolic enzymes, this compound presents unique challenges in both clinical practice and preclinical research. This resource provides in-depth, field-proven insights and troubleshooting strategies to support your experimental endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries researchers encounter when designing and interpreting studies on this compound's drug-drug interactions.

Q1: What is the primary mechanism behind this compound's numerous drug-drug interactions?

A1: The principal driver of this compound's DDI profile is its potent induction of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][2][3] this compound is metabolized by these enzymes and also acts as an inducer, leading to an auto-induction of its own metabolism.[4][5] This induction is mediated through the activation of nuclear receptors like the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[4][5] Consequently, co-administered drugs that are substrates of CYP3A4 or CYP2B6 will be metabolized at an accelerated rate, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[1][2][3]

Q2: Which drug classes are most significantly affected by co-administration with this compound?

A2: Several classes of drugs are susceptible to clinically significant interactions with this compound. These include:

  • Antiretrovirals: Protease inhibitors (e.g., atazanavir, lopinavir) and other NNRTIs (e.g., efavirenz) can have their concentrations substantially reduced.[1][3][6]

  • Antifungal Agents: Azole antifungals like ketoconazole experience a dramatic decrease in plasma levels, potentially rendering them ineffective.[6][7][8] Conversely, fluconazole, a CYP2C19 and moderate CYP3A4 inhibitor, can significantly increase this compound concentrations, raising the risk of toxicity.

  • Antimycobacterials: Rifampicin, a potent CYP3A4 inducer, significantly lowers this compound levels, which can compromise its antiretroviral activity.[9][10][11][12]

  • Hormonal Contraceptives: Oral contraceptives containing ethinylestradiol and norethindrone may have reduced efficacy due to enhanced metabolism, increasing the risk of unintended pregnancy.[13][14]

  • Opioid Substitution Therapies: Methadone concentrations can be significantly decreased, potentially leading to withdrawal symptoms in patients.[15]

Q3: Are there any instances where this compound can act as an inhibitor of metabolism?

A3: While this compound is primarily known as an inducer, some in vitro studies suggest it can have a weak inhibitory effect on CYP3A4 at concentrations well above the therapeutic range.[16] However, in the clinical setting, the inductive effects of this compound overwhelmingly predominate.[17] It's also important to consider the formation of reactive metabolites, such as quinone methides, which can cause mechanism-based inactivation of CYP3A4.[13]

Troubleshooting Your DDI Experiments

This section provides practical solutions to common challenges encountered during in vitro and in vivo investigations of this compound's drug interactions.

Problem 1: Unexpectedly high cytotoxicity in cell-based assays (e.g., HepG2, primary human hepatocytes).

  • Causality: this compound itself can induce apoptosis in liver cells, particularly at higher concentrations.[4][7][9][10][18] This cytotoxicity is independent of its metabolites and can confound the interpretation of enzyme induction or inhibition data.[4][7][9][10][18]

  • Troubleshooting Steps:

    • Determine the Cytotoxic Threshold: Conduct a preliminary cytotoxicity assay (e.g., MTT, LDH release) to identify the maximum non-toxic concentration of this compound in your specific cell model. All subsequent DDI experiments should be performed at concentrations below this threshold.

    • Optimize Incubation Time: Shorten the incubation period to the minimum time required to observe the desired effect (e.g., enzyme induction), thereby reducing the duration of cellular exposure to potentially cytotoxic concentrations.

    • Consider a More Robust Cell Model: If using a cell line like HepG2, which has low basal CYP expression, consider transitioning to a more metabolically competent model like HepaRG cells or primary human hepatocytes, which may better tolerate the metabolic stress.[1]

Problem 2: Poor solubility of this compound in aqueous media for in vitro assays.

  • Causality: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[14][19] This can lead to precipitation in culture media and inaccurate results.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare stock solutions of this compound in a suitable organic solvent like DMSO or ethanol, and then dilute into the assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

    • Formulation Strategies: For more complex studies, consider using solubility-enhancing formulations such as solid dispersions with hydrotropic agents (e.g., citric acid, lactose) or nanosuspensions.[11][20]

    • Verify Concentration: Always confirm the actual concentration of this compound in the assay medium at the beginning and end of the experiment using an appropriate analytical method like LC-MS/MS to account for any potential precipitation.

Problem 3: Discrepancy between in vitro induction data and in vivo clinical outcomes.

  • Causality: Several factors can contribute to poor in vitro-in vivo correlation (IVIVC) for this compound DDIs:

    • Reactive Metabolites: In vivo, this compound can be metabolized to reactive intermediates that can cause mechanism-based inactivation of CYP enzymes, a phenomenon that may not be fully recapitulated in all in vitro systems.[2][12][21][22]

    • Complex Regulation: The induction of CYP enzymes is a complex process involving multiple nuclear receptors and signaling pathways that may not be fully functional in simplified in vitro models.[1]

    • Transporter Effects: In vivo, drug transporters play a crucial role in drug disposition, and their contribution to DDIs may be underestimated in in vitro models that do not adequately express these transporters.

  • Troubleshooting Steps:

    • Integrated In Vitro Approach: Combine data from multiple in vitro systems (e.g., human liver microsomes, primary hepatocytes, recombinant enzymes) to build a more comprehensive picture of the interaction.

    • Physiologically-Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data with physiological parameters to simulate the in vivo consequences of the DDI. This can help to bridge the gap between in vitro findings and clinical reality.

    • Careful Selection of In Vivo Models: When conducting animal studies, it's important to choose a species with a similar metabolic profile to humans for this compound.[3]

Quantitative Data Summary

The following table summarizes the pharmacokinetic impact of key drug interactions with this compound.

Co-administered DrugEffect on Co-administered Drug's PharmacokineticsEffect on this compound's PharmacokineticsClinical Recommendation
Rifampicin -↓ AUC by >50%Co-administration is not recommended.[9][10][11][12]
Ketoconazole ↓ AUC by ~72%↑ AUC by 15-28%Co-administration is not recommended.[6][7][8]
Fluconazole -↑ AUC by ~100%Use with caution and monitor for this compound-associated adverse events.
Ethinyl Estradiol ↓ AUC by ~20%-Alternative or additional contraceptive methods are recommended.[13][14]
Norethindrone ↓ AUC by ~19%-Alternative or additional contraceptive methods are recommended.[14]
Atazanavir ↓ AUC significantly↑ this compound exposureCo-administration is not recommended.[3]
Lopinavir/Ritonavir ↓ Lopinavir AUC-Dose increase of lopinavir/ritonavir is recommended.[3]
Methadone ↓ AUC significantly-Dose adjustment of methadone may be necessary to prevent withdrawal symptoms.[15]

Experimental Protocols

In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol provides a general framework for assessing the potential of this compound to induce CYP3A4 expression and activity.

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to acclimate according to the supplier's instructions.

  • Treatment: Treat the hepatocytes with a range of non-cytotoxic concentrations of this compound, a positive control inducer (e.g., rifampicin), and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • Endpoint Analysis:

    • mRNA Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

    • Enzyme Activity: Incubate the treated hepatocytes with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) and measure the formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of CYP3A4 mRNA and activity relative to the vehicle control. Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal induction effect) for this compound.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to determine the inhibitory potential of this compound on CYP3A4 activity.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 probe substrate (e.g., midazolam), and a range of this compound concentrations in a phosphate buffer.

  • Pre-incubation (for time-dependent inhibition): Pre-incubate the mixture without the probe substrate for a defined period to allow for potential mechanism-based inactivation.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Reaction Termination: Stop the reaction after a short incubation period by adding a quenching solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 (concentration of inhibitor causing 50% inhibition of enzyme activity). For mechanism-based inhibition, determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation).

Visualizations

Nevirapine_Metabolism_and_Induction cluster_metabolism This compound Metabolism cluster_induction Enzyme Induction cluster_ddi Drug-Drug Interaction This compound This compound Metabolites Hydroxylated Metabolites (2-OH, 3-OH, 8-OH, 12-OH) This compound->Metabolites CYP3A4, CYP2B6 Nuclear_Receptors Nuclear Receptors (PXR, CAR) This compound->Nuclear_Receptors Activation Reactive_Metabolites Reactive Metabolites (e.g., Quinone Methide) Metabolites->Reactive_Metabolites Further Oxidation CYP_Genes CYP3A4 & CYP2B6 Gene Transcription Nuclear_Receptors->CYP_Genes Upregulation CYP_Enzymes Increased CYP3A4 & CYP2B6 Enzyme Levels CYP_Genes->CYP_Enzymes Increased_Metabolism Increased Metabolism of Co-administered Drug CYP_Enzymes->Increased_Metabolism Accelerated Metabolism Substrate_Drug Co-administered Drug (CYP3A4/2B6 Substrate) Substrate_Drug->Increased_Metabolism Reduced_Efficacy Reduced Efficacy of Co-administered Drug Increased_Metabolism->Reduced_Efficacy DDI_Troubleshooting_Workflow cluster_invitro In Vitro Assay Issues cluster_solutions Troubleshooting Solutions Start Unexpected Experimental Result Cytotoxicity High Cytotoxicity? Start->Cytotoxicity Solubility Poor Solubility? Start->Solubility IVIVC Poor In Vitro-In Vivo Correlation? Start->IVIVC Cytotoxicity_Sol Determine Non-Toxic Concentration Optimize Incubation Time Use Robust Cell Model Cytotoxicity->Cytotoxicity_Sol Yes Solubility_Sol Use Co-solvents Employ Formulation Strategies Verify Concentration Solubility->Solubility_Sol Yes IVIVC_Sol Integrated In Vitro Approach PBPK Modeling Select Appropriate Animal Model IVIVC->IVIVC_Sol Yes

References

Technical Support Center: Optimizing Nevirapine Dosage in Patients with TB Co-infection

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Challenge of Nevirapine and Tuberculosis Co-Treatment

The concurrent management of Human Immunodeficiency Virus (HIV) and Tuberculosis (TB) presents a significant clinical challenge, primarily due to complex drug-drug interactions (DDIs) between antiretroviral therapy (ART) and anti-TB medications. This compound (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has historically been a key component of ART regimens in resource-limited settings. However, its therapeutic efficacy is substantially compromised when co-administered with rifampicin (RIF), the cornerstone of first-line TB treatment.[1][2] This guide serves as a technical resource for researchers, clinicians, and drug development professionals to navigate the complexities of NVP dosage optimization, troubleshoot experimental and clinical challenges, and ensure patient safety and therapeutic success.

Core Scientific Principles: The Rifampicin-Nevirapine Interaction

Understanding the mechanism of the DDI is fundamental to optimizing treatment. The interaction is primarily metabolic.

  • Metabolic Pathways: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2B6 .[3][4]

  • Enzyme Induction: Rifampicin is a potent inducer of these same CYP450 enzymes.[4][5]

  • Clinical Consequence: By inducing (or "upregulating") the enzymes responsible for NVP metabolism, rifampicin significantly accelerates the clearance of this compound from the body. This leads to a substantial reduction in NVP plasma concentrations, with studies reporting decreases of 20-58%.[5][6][7] Sub-therapeutic NVP levels can lead to virological failure and the development of HIV drug resistance.[2][8]

Visualization: Rifampicin's Effect on this compound Metabolism

DDI_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_cyp CYP450 Enzymes RIF Rifampicin CYP3A4 CYP3A4 RIF->CYP3A4 Induces/Upregulates CYP2B6 CYP2B6 RIF->CYP2B6 Induces/Upregulates NVP_in This compound (Oral Dose) NVP_in->CYP3A4 Metabolized by NVP_in->CYP2B6 Metabolized by Metabolites Inactive NVP Metabolites CYP3A4->Metabolites Accelerated Metabolism CYP2B6->Metabolites Accelerated Metabolism NVP_out Sub-therapeutic This compound Levels Metabolites->NVP_out Leads to Troubleshooting_Workflow start Start: NVP Cmin < 3000 ng/mL in RIF co-treated patient adherence 1. Verify Patient Adherence start->adherence dosing 2. Confirm Dosing & Sample Timing adherence->dosing absorption 3. Assess for Malabsorption dosing->absorption genetics 4. Perform CYP2B6 Genotyping (Optional) absorption->genetics decision Is cause identified and correctable? genetics->decision escalate 5. Cautious Dose Escalation (Monitor LFTs closely) decision->escalate Yes (e.g., adherence issue resolved, but levels still low) switch 6. Recommended Action: Switch to Efavirenz or Dolutegravir-based ART decision->switch No / Unclear end End: Therapeutic Goal Achieved escalate->end switch->end

References

Technical Support Center: Overcoming Nevirapine Treatment Failure in Clinical Practice

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting strategies for overcoming Nevirapine (NVP) treatment failure in a clinical research and development setting.

Introduction to this compound and the Challenge of Treatment Failure

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for HIV-1 infection.[1][2] It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inducing a conformational change that inhibits its function.[1][3][4] Despite its efficacy, the clinical utility of this compound can be limited by the development of drug resistance, which is a primary cause of treatment failure.[5][6][7]

The low genetic barrier of NNRTIs means that a single mutation in the RT gene can confer high-level resistance.[5][8] This rapid emergence of resistance underscores the need for vigilant monitoring and robust strategies to manage treatment failure.[9][10] This support center provides a structured approach to identifying, understanding, and overcoming this compound treatment failure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound treatment failure?

A1: The predominant cause of this compound treatment failure is the selection of drug-resistant HIV-1 variants.[5][7] this compound binds to a hydrophobic pocket in the p66 subdomain of the reverse transcriptase enzyme.[1] Mutations in the amino acid residues lining this pocket can reduce the binding affinity of this compound, rendering it ineffective.[2][8]

Q2: Which are the most common this compound resistance mutations?

A2: Several key mutations are associated with this compound resistance. The most frequently observed mutations include K103N, Y181C, G190A, and Y188L.[5] The presence of these mutations, either alone or in combination, can lead to varying levels of resistance to this compound and other NNRTIs.[9][10][11]

Q3: What are the clinical signs of this compound treatment failure?

A3: Clinical indicators of treatment failure include a detectable viral load in a patient who was previously virologically suppressed (virologic failure), a decline in CD4 cell count (immunologic failure), or the progression of HIV-related illness (clinical failure).[7] Virologic failure is typically the first sign and is defined as a confirmed plasma HIV-1 RNA level above 200 copies/mL after an initial period of suppression.[12][13][14]

Q4: How does this compound's pharmacokinetic profile contribute to treatment failure?

A4: this compound's pharmacokinetics can influence treatment outcomes. It is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, and it is also an inducer of these enzymes.[1][15][16] This autoinduction leads to a decrease in its plasma concentration over the first few weeks of treatment.[17][18] Suboptimal drug levels due to poor adherence, drug-drug interactions, or individual metabolic differences can create a selective pressure that favors the emergence of resistant viral strains.[7][14][19] A plasma trough concentration of less than 3000 ng/mL is strongly correlated with a higher probability of virologic failure.[19]

Troubleshooting Guide: Investigating this compound Treatment Failure

When this compound treatment failure is suspected, a systematic investigation is crucial to determine the cause and guide subsequent therapeutic decisions.

Step 1: Confirm Virologic Failure

Objective: To verify that the viral load is persistently detectable.

Protocol:

  • Perform a quantitative HIV-1 RNA PCR test.

  • If the viral load is >200 copies/mL, repeat the test within 2-8 weeks to confirm persistency and rule out a "viral blip".[20]

  • Assess patient adherence to the treatment regimen during this period. Poor adherence is a major contributor to virologic failure.[14][21]

Step 2: Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound.

Protocol:

  • Collect a plasma sample while the patient is still on the failing this compound-containing regimen, or within 4 weeks of discontinuation.[12][13] This ensures that the resistant viral population is still detectable.

  • Perform population-based genotypic sequencing of the HIV-1 pol gene, which encodes the reverse transcriptase.

  • Analyze the sequence data for known NNRTI resistance mutations.

Interpreting Genotypic Resistance Test Results:

MutationImplication for this compoundCross-Resistance
K103N High-level resistance.[8]Efavirenz (EFV), Delavirdine (DLV).[8]
Y181C High-level resistance.[2][5]Significant loss of activity for first-generation NNRTIs.[2]
G190A/S High-level resistance.[2][5]May retain some susceptibility to second-generation NNRTIs.
Y188L/C/H High-level resistance.[5][8]Y188L confers high-level resistance to NVP and EFV.[8]
Step 3: Phenotypic Resistance Testing (if necessary)

Objective: To measure the extent to which the patient's viral strain can replicate in the presence of this compound.

When to consider: Phenotypic testing is generally reserved for complex resistance patterns or when genotypic results are ambiguous.[20]

Protocol:

  • A viral sample from the patient is cultured in the laboratory in the presence of varying concentrations of this compound.

  • The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 of a wild-type reference virus.

  • A significant increase in the IC50 value indicates resistance.

Strategies for Overcoming this compound Treatment Failure

Once this compound resistance is confirmed, the primary strategy is to switch to a new antiretroviral regimen.

Strategy 1: Switching to a Different Antiretroviral Class

Rationale: Cross-resistance is high among first-generation NNRTIs.[5][21] Therefore, switching to a drug from a different class to which the virus is susceptible is often the most effective approach.

Recommended Classes for Second-Line Therapy:

  • Protease Inhibitors (PIs): Boosted PIs (e.g., lopinavir/ritonavir, atazanavir/ritonavir, darunavir/ritonavir) have a high genetic barrier to resistance and are a common choice after NNRTI failure.[22]

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs (e.g., dolutegravir, bictegravir, raltegravir) are potent antiretrovirals with a good resistance profile and are often recommended in second-line regimens.[23][24]

Strategy 2: Utilizing Second-Generation NNRTIs

Rationale: Second-generation NNRTIs were designed to be effective against some viral strains with mutations that confer resistance to first-generation NNRTIs.[2][24]

Examples:

  • Etravirine (ETR): Has shown activity against HIV-1 with K103N and other NNRTI resistance mutations.[2]

  • Rilpivirine (RPV): May be an option if specific resistance mutations, such as K103N, are present, but it has a lower barrier to resistance than PIs or some INSTIs.[2][24]

Caution: The choice of a second-generation NNRTI should be guided by the specific resistance mutation profile from the genotypic test.

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Workflow for Managing this compound Treatment Failure

A Suspected this compound Treatment Failure (Virologic, Immunologic, or Clinical) B Confirm Virologic Failure (Repeat HIV-1 RNA PCR) A->B C Perform Genotypic Resistance Testing B->C Persistent Viremia >200 copies/mL D Interpret Resistance Mutation Profile C->D E Switch to a New Regimen Based on Resistance Profile and Treatment History D->E F Protease Inhibitor-Based Regimen E->F G Integrase Inhibitor-Based Regimen E->G H Second-Generation NNRTI-Based Regimen E->H I Monitor Treatment Response (HIV-1 RNA, CD4 Count) F->I G->I H->I

Caption: A flowchart illustrating the systematic approach to managing suspected this compound treatment failure.

Diagram 2: Mechanism of this compound Action and Resistance

cluster_0 Wild-Type HIV-1 Reverse Transcriptase cluster_1 Resistant HIV-1 Reverse Transcriptase A This compound B NNRTI Binding Pocket A->B C Inhibition of Reverse Transcriptase Activity B->C D Blocked Viral DNA Synthesis C->D E This compound F Altered NNRTI Binding Pocket (e.g., K103N, Y181C) E->F Poor Fit G Reduced this compound Binding F->G H Continued Reverse Transcriptase Activity G->H I Viral Replication Continues H->I

References

Technical Support Center: Enhancing Nevirapine Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the bioavailability of Nevirapine formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with this compound's poor aqueous solubility. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Introduction to this compound's Bioavailability Challenges

This compound (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] However, its clinical efficacy is often hampered by its low aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[4][5][6] This poor solubility can lead to variable and incomplete absorption from the gastrointestinal tract, thereby affecting its therapeutic outcomes.[7][8][9] Enhancing the dissolution rate and apparent solubility of this compound is, therefore, a critical objective in formulation development.

This guide explores three primary strategies to improve this compound's bioavailability: Solid Dispersions, Nanosuspensions, and Self-Emulsifying Drug Delivery Systems (SEDDS). Each section provides a detailed troubleshooting guide in a question-and-answer format to address specific experimental hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its bioavailability?

A1: this compound is a weakly basic (pKa = 2.8) and hydrophobic molecule.[10] Its aqueous solubility is pH-dependent, with higher solubility in acidic environments.[10] It exists in more than one crystalline form, which can impact its dissolution behavior.[1] Its low aqueous solubility (approximately 0.1 g/L) is the primary factor limiting its oral bioavailability.[11]

Q2: Which excipients are generally considered compatible with this compound?

A2: Studies have shown this compound to be compatible with a range of common pharmaceutical excipients, including lactose, microcrystalline cellulose, polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[1] For advanced formulations, excipients such as Kolliphor P188, Soluplus, Plasdone S-630, various oils (e.g., oleic acid), surfactants (e.g., Tween 20, Cremophore RH40), and co-surfactants (e.g., PEG 400, PEG 600) have been successfully used.[6][12][13][14]

Q3: What are the primary mechanisms by which advanced formulations improve this compound's bioavailability?

A3: Advanced formulations primarily enhance this compound's bioavailability by:

  • Increasing the effective surface area for dissolution: This is a key principle behind nanosuspensions.[9]

  • Improving wettability: By incorporating hydrophilic carriers or surfactants.

  • Presenting the drug in an amorphous or solubilized state: As seen in solid dispersions and SEDDS, which circumvents the energy barrier required to dissolve crystalline drug particles.[12][15]

  • Maintaining the drug in a dissolved state in the gastrointestinal fluid: Lipid-based systems like SEDDS can achieve this.[4]

Troubleshooting Guide 1: Solid Dispersions

Solid dispersions involve dispersing this compound in an inert carrier matrix at the molecular level, thereby increasing its dissolution rate and apparent solubility.[15][16]

Q: My this compound solid dispersion isn't showing a significant improvement in dissolution rate. What are the potential causes and how can I troubleshoot this?

A: This is a common challenge that can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Incomplete Amorphization:

  • Cause: The drug may not have been fully converted to its amorphous state within the polymer matrix. Crystalline drug remnants will dissolve at a much slower rate.

  • Troubleshooting Protocol:

    • Characterize the solid state: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to analyze your solid dispersion. The absence of sharp crystalline peaks in the PXRD pattern and the absence of the drug's melting endotherm in the DSC thermogram are indicative of a fully amorphous system.[12]

    • Optimize the drug-to-carrier ratio: A higher proportion of the carrier may be necessary to fully incorporate the drug in its amorphous form. Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5).

    • Re-evaluate the preparation method: If you are using the solvent evaporation technique, ensure rapid solvent removal to prevent drug recrystallization. For the melting method, ensure the drug and carrier are fully miscible in the molten state and that the cooling process is rapid enough to "freeze" the drug in its amorphous form.[16]

2. Polymer Selection and Miscibility:

  • Cause: The chosen polymer carrier may have poor miscibility with this compound, leading to phase separation and drug recrystallization over time.

  • Troubleshooting Protocol:

    • Assess drug-polymer interactions: Utilize Fourier-Transform Infrared Spectroscopy (FTIR) to look for shifts in characteristic peaks, which can indicate intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer. Such interactions are crucial for stabilizing the amorphous drug.

    • Experiment with different carriers: Test a variety of hydrophilic polymers with different properties. For this compound, carriers like Kolliphor P188, Plasdone S-630, and Soluplus have shown promise.[12][14] A combination of hydrotropic agents like lactose and citric acid has also been effective.[5][17]

    • Perform solubility studies: Determine the solubility of this compound in solutions of the target polymers to gauge their potential as carriers.

3. Dissolution Medium and Method:

  • Cause: The dissolution test conditions may not be optimal for detecting the enhanced solubility of the solid dispersion.

  • Troubleshooting Protocol:

    • Verify pH of the medium: this compound's solubility is pH-dependent.[10] Ensure the pH of your dissolution medium is appropriate. Acidic media (e.g., 0.1N HCl) are often used.[10][12]

    • Consider sink conditions: Non-sink conditions can artificially limit the dissolution rate.[18] If necessary, increase the volume of the dissolution medium or add a small percentage of a surfactant (e.g., Sodium Lauryl Sulfate - SLS) to maintain sink conditions.

    • Evaluate for coning effects: During dissolution, the dispersed drug may form a cone at the bottom of the vessel, reducing the surface area exposed to the medium. Ensure adequate agitation (e.g., 50-75 rpm for USP Apparatus 2).

Experimental Workflow: Preparation and Evaluation of this compound Solid Dispersion

G cluster_prep Preparation cluster_eval Evaluation prep_start Select Drug and Carrier (e.g., NVP & Kolliphor P188) solvent_evap Solvent Evaporation: Dissolve in common solvent (e.g., methanol) prep_start->solvent_evap evaporation Evaporate solvent under vacuum solvent_evap->evaporation milling Mill and sieve the solid dispersion evaporation->milling prep_end Final Solid Dispersion Powder milling->prep_end eval_start Characterize Powder prep_end->eval_start Proceed to Evaluation pxrd_dsc PXRD & DSC (Assess amorphization) eval_start->pxrd_dsc ftir FTIR (Check interactions) eval_start->ftir dissolution In Vitro Dissolution Test (e.g., USP App 2, 0.1N HCl) eval_start->dissolution hplc_uv Quantify with HPLC/UV dissolution->hplc_uv eval_end Compare with Pure Drug hplc_uv->eval_end

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

Troubleshooting Guide 2: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers, which enhance dissolution rate by increasing the surface area of the drug.[7][8][9]

Q: I'm struggling to produce a stable this compound nanosuspension; the particles are aggregating or showing rapid crystal growth. What should I do?

A: Stability is a critical quality attribute for nanosuspensions. Instability, often manifesting as particle size increase, is usually due to aggregation or Ostwald ripening.

1. Inadequate Stabilization:

  • Cause: The concentration or type of stabilizer is insufficient to provide a steric or electrostatic barrier to prevent particle aggregation.

  • Troubleshooting Protocol:

    • Screen different stabilizers: Experiment with various stabilizers, both non-ionic (e.g., HPMC, Poloxamer 407/Lutrol F127, Tween 80) and ionic (e.g., SLS).[9] Combinations of stabilizers can also be effective.

    • Optimize stabilizer concentration: Systematically vary the concentration of the chosen stabilizer(s). A higher concentration may be needed to adequately cover the newly created particle surfaces during size reduction.

    • Measure Zeta Potential: For electrostatically stabilized nanosuspensions, a zeta potential of at least ±30 mV is generally desired for good stability. If your zeta potential is low, consider adding an ionic stabilizer.

2. High Polydispersity Index (PDI):

  • Cause: A wide particle size distribution (high PDI) can accelerate Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to crystal growth.

  • Troubleshooting Protocol:

    • Refine the production method: If using a top-down method like high-pressure homogenization (HPH), increase the number of homogenization cycles or the homogenization pressure.[19]

    • Optimize the precipitation step (for bottom-up methods): If using a precipitation method (like the "nanoedge" technique), carefully control the rate of addition of the drug solution to the anti-solvent and the stirring speed to ensure rapid and uniform precipitation of small particles.[9]

    • Combine methods: A combination of precipitation followed by homogenization can be effective in producing a nanosuspension with a narrow size distribution.[9]

3. Crystalline State Changes:

  • Cause: The high energy input during production (e.g., HPH) can sometimes induce changes in the crystalline form of the drug, potentially to a less stable polymorph.

  • Troubleshooting Protocol:

    • Perform thermal analysis: Use DSC to analyze the physical state of the drug in the nanosuspension after production and compare it to the original drug powder.[9] Any changes in the melting endotherm could indicate a polymorphic transformation.

    • Control temperature during production: For HPH, ensure adequate cooling to dissipate the heat generated during the process.

Data Presentation: Example Stabilizer Screening for this compound Nanosuspensions

Stabilizer(s)Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
HPMC1.04500.35-15.2
Lutrol F1271.03800.28-12.5
HPMC + Lutrol F1270.5 + 0.53200.21-18.9
HPMC + SLS0.5 + 0.12900.19-32.4

This is example data for illustrative purposes.

Troubleshooting Guide 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4][20][21]

Q: My this compound SEDDS formulation is not emulsifying properly upon dilution, or it is showing signs of drug precipitation. How can I optimize it?

A: The performance of a SEDDS formulation is highly dependent on the careful selection and ratio of its components.

1. Poor Emulsification Performance:

  • Cause: The ratio of surfactant to co-surfactant (S/CoS mix) and the oil-to-S/CoS mix ratio are not in the optimal microemulsion region. The system may be forming a coarse, unstable emulsion instead of a fine microemulsion.

  • Troubleshooting Protocol:

    • Construct Pseudo-Ternary Phase Diagrams: This is a critical step. Systematically titrate various ratios of oil, surfactant, and co-surfactant with water to map out the microemulsion region.[20] This will visually guide you to the optimal component ratios that result in efficient self-emulsification.

    • Re-evaluate excipient selection: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. Surfactants with an HLB value > 12 are generally preferred for O/W microemulsions. Screen different surfactants (e.g., Tween 20, Tween 80, Cremophor RH40) and co-surfactants (e.g., PEG 400, Transcutol).[6][13]

    • Measure emulsification time: A robust SEDDS should emulsify rapidly (typically < 1 minute) under gentle agitation. If the emulsification time is long, adjust the S/CoS mix ratio. A 4:1 ratio of Surfactant to Co-surfactant has been shown to be effective for this compound SEDDS.[20]

2. Drug Precipitation Upon Dilution:

  • Cause: The drug, while soluble in the concentrated SEDDS formulation, may precipitate out when the system is diluted in the aqueous medium because its solubility in the final emulsified system is exceeded.

  • Troubleshooting Protocol:

    • Determine this compound's solubility in individual excipients: Before formulating, measure the saturation solubility of this compound in each of the candidate oils, surfactants, and co-surfactants.[4][20] This will help you select components in which the drug is most soluble.

    • Reduce the drug load: The drug loading in the formulation might be too high. Try reducing the concentration of this compound in the SEDDS and re-evaluate its performance upon dilution.

    • Increase the proportion of good solvents: Increase the percentage of the excipient(s) that showed the highest solubilizing capacity for this compound.

3. Formulation Instability (Phase Separation):

  • Cause: The formulation may be thermodynamically unstable, leading to phase separation over time or under stress conditions (e.g., temperature changes).

  • Troubleshooting Protocol:

    • Perform thermodynamic stability studies: Subject the formulation to stress tests, such as centrifugation and freeze-thaw cycles.[4][20] A stable formulation should show no signs of phase separation.

    • Optimize the S/CoS mix ratio: The co-surfactant plays a key role in fluidizing the interfacial film. Adjusting the surfactant-to-co-surfactant ratio can improve the stability of the microemulsion.

Logical Relationship: SEDDS Formulation Optimization

G Start Goal: Stable NVP SEDDS Solubility Screen Excipients (Oil, Surfactant, Co-surfactant) for NVP Solubility Start->Solubility PhaseDiagram Construct Pseudo-Ternary Phase Diagrams Solubility->PhaseDiagram SelectRatio Identify Optimal Ratios (Microemulsion Region) PhaseDiagram->SelectRatio Formulate Prepare SEDDS with NVP SelectRatio->Formulate Evaluate Evaluate Performance Formulate->Evaluate Emulsify Emulsification Time & Droplet Size Evaluate->Emulsify Assess Precipitation Drug Precipitation on Dilution Evaluate->Precipitation Assess Stability Thermodynamic Stability Evaluate->Stability Assess Emulsify->PhaseDiagram If Fails: Adjust Ratios Precipitation->Solubility If Fails: Re-screen or Reduce Load Stability->SelectRatio If Fails: Re-optimize Ratio

Caption: Logical workflow for optimizing a SEDDS formulation.

Troubleshooting Guide 4: Analytical Quantification

Accurate quantification of this compound in dissolution samples is essential for evaluating formulation performance.

Q: I am observing high variability and poor recovery when quantifying this compound from my dissolution samples using HPLC. What could be the issue?

A: Inaccurate quantification can invalidate your dissolution results. Here’s how to troubleshoot your analytical method.

1. Sample Preparation and Filtration Issues:

  • Cause: The drug may be adsorbing to the filter membrane used to clarify the sample before injection, leading to artificially low concentration readings.

  • Troubleshooting Protocol:

    • Perform filter validation: Analyze a standard solution of this compound before and after passing it through the filter you use for your samples. A significant decrease in concentration indicates adsorption. Test different filter materials (e.g., PTFE, PVDF, nylon).

    • Check for leachables: Ensure the filter is not leaching any substances that could interfere with the this compound peak in the chromatogram.[18]

    • Ensure complete dissolution in diluent: When diluting your dissolution samples, ensure the diluent is compatible and that the drug remains fully dissolved.

2. Chromatographic Method Problems:

  • Cause: The HPLC method itself may not be robust or optimized, leading to issues like poor peak shape, shifting retention times, or interference from excipients.

  • Troubleshooting Protocol:

    • Verify mobile phase preparation: Inconsistencies in the mobile phase composition (e.g., ratio of organic solvent to buffer, pH) can cause retention time shifts. A common mobile phase for this compound is a mixture of acetonitrile and a phosphate buffer.[22]

    • Check for interfering peaks: Run a placebo formulation (all excipients without the drug) through the dissolution and analytical process. This will help identify any excipient-related peaks that might be co-eluting with the this compound peak.

    • Optimize detection wavelength: The UV detection wavelength for this compound is typically around 283 nm.[22][23] Ensure your detector is set correctly and that this wavelength provides sufficient sensitivity and selectivity.

3. Drug Instability in Dissolution Medium:

  • Cause: this compound could be degrading in the dissolution medium over the course of the experiment, especially under certain pH and temperature conditions.

  • Troubleshooting Protocol:

    • Perform a stability study: Prepare a standard solution of this compound in the dissolution medium and analyze it at time zero and at the end of the dissolution test period (e.g., 1-2 hours). A significant decrease in concentration indicates degradation.[24]

    • Adjust medium if necessary: If degradation is observed, you may need to consider a different dissolution medium or pH.

References

Reducing the risk of Nevirapine-associated adverse events

Author: BenchChem Technical Support Team. Date: January 2026

Nevirapine Adverse Event Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (NVP). This resource provides in-depth, evidence-based answers and troubleshooting guides to help you anticipate, manage, and reduce the risk of this compound-associated adverse events in your experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse events associated with this compound, and what is the typical onset?

A1: The most significant adverse events are severe skin rash and hepatotoxicity.[1][2][3] These reactions are most common and severe within the first 18 weeks of therapy, with the highest risk period being the first 6 weeks.[1][2][3]

  • Skin Reactions: These can range from mild maculopapular rash to life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2][4] Most cases of both mild and severe rash occur in the initial six weeks.[3]

  • Hepatotoxicity: Severe, life-threatening, and sometimes fatal hepatotoxicity has been reported, including fulminant and cholestatic hepatitis.[1][4] This is often, but not always, associated with a hypersensitivity reaction that includes rash.[1][2]

Intensive clinical and laboratory monitoring is crucial during this initial 18-week period.[1]

Q2: What is the underlying mechanism of this compound-induced adverse events?

A2: this compound-induced adverse events are primarily immune-mediated.[4][5] The mechanism involves the metabolic activation of this compound into reactive metabolites.

  • For Skin Rash: Research suggests that the 12-hydroxylation of this compound by cytochrome P450 enzymes produces a metabolite.[5][6] This 12-hydroxy-NVP can be further converted in the skin to a reactive quinone methide, which may trigger an immune response.[6][7] Animal models show this rash is mediated by CD4+ T cells.[5]

  • For Hepatotoxicity: The mechanism is also believed to be immunoallergic.[4] Reactive metabolites formed in the liver can bind to proteins, forming neoantigens that provoke an immune response, leading to liver cell damage.[6]

Genetic predisposition, particularly specific Human Leukocyte Antigen (HLA) alleles, plays a critical role in mediating this immune response.[8][9]

Q3: Are there known genetic risk factors for this compound hypersensitivity?

A3: Yes, several HLA alleles are significantly associated with an increased risk of developing hypersensitivity reactions (HSR) to this compound. These associations can be specific to the type of reaction (cutaneous vs. hepatic) and may vary across different ethnic populations.

Key associated alleles include:

  • HLA-C*04:01: Associated with cutaneous HSR across Caucasian, African American, and Southeast Asian populations.[10]

  • HLA-DRB1*01:01/02: Linked to this compound-induced hepatitis, particularly in Caucasian and South African populations.[9][10][11]

  • HLA-B*35:05: Associated with HSR in Southeast Asian populations.[9]

The presence of these alleles suggests that specific peptide-binding grooves in the HLA molecule are more adept at presenting this compound or its metabolites to T-cells, initiating an exaggerated immune response.[8][10]

Troubleshooting Guide: Pre-Treatment & Initiation Phase

Q4: How can we stratify subjects pre-treatment to minimize the risk of hepatotoxicity?

A4: Proper subject stratification before initiating this compound is one of the most effective risk mitigation strategies. The risk of severe hepatotoxicity is significantly higher in certain populations.

Core Directive: this compound should not be initiated in antiretroviral-naive adult females with pre-treatment CD4+ cell counts >250 cells/mm³ or in adult males with CD4+ cell counts >400 cells/mm³, unless the potential benefit clearly outweighs the substantial risk.[1][12]

Rationale: The mechanism for this CD4-dependent risk is believed to be an immunoallergic reaction.[13] A more robust immune system (indicated by a higher CD4+ count) may mount a more aggressive and damaging response to the drug or its metabolites.[13] This risk is particularly pronounced in women.[1][12]

Q5: What is the purpose of the 14-day lead-in dosing, and is it mandatory?

A5: The 14-day lead-in period is a critical safety measure designed to reduce the incidence of skin rash and should be strictly followed.[14][15]

  • Protocol: Therapy is initiated with a lower dose (e.g., 200 mg once daily for adults) for the first 14 days before escalating to the full therapeutic dose (e.g., 200 mg twice daily).[16][17]

  • Causality: this compound is a potent inducer of its own metabolism, primarily through the CYP3A4 and CYP2B6 enzymes.[15][18] The lead-in period allows for gradual autoinduction of these metabolic enzymes. This controlled increase in metabolism helps the body adapt to the drug, preventing the accumulation of high initial concentrations of the parent drug or its immunogenic metabolites, thereby lowering the risk of rash.[15][18]

If a mild to moderate rash appears during the lead-in period, the dose should not be escalated until the rash resolves. The lead-in dosing period should not exceed 28 days.[14][17]

G cluster_0 Initial Patient Assessment cluster_1 Risk Evaluation cluster_2 Decision & Action start Patient Identified for Potential NVP Therapy check_cd4 Measure Baseline CD4+ Cell Count start->check_cd4 cd4_gate Female with CD4 > 250? Male with CD4 > 400? check_cd4->cd4_gate high_risk High Risk Identified: Avoid NVP Initiation. Consider Alternative Agents. cd4_gate->high_risk Yes hla_screen Optional/Investigational: Perform HLA-C04 / DRB101 Screening cd4_gate->hla_screen No proceed Proceed with NVP. Initiate 14-day lead-in dose. hla_screen->proceed

Caption: Workflow for pre-treatment CD4+ count-based risk assessment.

Troubleshooting Guide: Monitoring & Managing Events

Q6: What is the recommended monitoring protocol during the initial phase of this compound administration?

A6: Intensive monitoring during the first 18 weeks is mandatory to detect life-threatening adverse events early.

Rationale: The highest risk for both severe rash and hepatotoxicity is concentrated in the first 6-18 weeks of treatment.[1][3] Early detection allows for immediate discontinuation of the drug, which is the primary management step and can prevent progression to irreversible organ damage.[13]

Monitoring Schedule & Parameters

Time Point Clinical Assessment Laboratory Tests (Liver Function)
Baseline Assess for pre-existing skin conditions, history of drug allergies, and symptoms of liver disease. AST, ALT, Bilirubin
Prior to Dose Escalation (Day 14) Examine for any new rash or systemic symptoms (fever, malaise). AST, ALT
2 Weeks Post-Escalation (~Day 28) Re-assess for rash and systemic symptoms. AST, ALT

| Monthly through Week 18 | Continue clinical assessment. | AST, ALT |

Source: Adapted from FDA recommendations and clinical guidelines.[1][19]

Crucial Action: Liver function tests (LFTs) must be performed immediately for any patient who develops a rash within the first 18 weeks of therapy.[1][2]

Q7: A subject develops a rash on Day 10. How should this be managed?

A7: The management depends entirely on the severity of the rash and the presence of systemic symptoms.

  • Immediate Assessment:

    • Characterize the Rash: Is it a mild/moderate maculopapular rash or is it severe (e.g., blistering, peeling, mucosal involvement)?[20]

    • Check for Systemic Symptoms: Inquire about and check for fever, malaise, fatigue, muscle/joint aches, oral lesions, or conjunctivitis.[2][20]

    • Perform STAT Labs: Immediately draw blood for liver function tests (AST/ALT).[1][2]

  • Decision Pathway:

    • Severe Rash OR Any Rash with Systemic Symptoms OR Elevated LFTs:

      • Action: Discontinue this compound immediately and permanently .[1][2] Do not re-challenge.

      • Rationale: These signs indicate a potential hypersensitivity reaction, SJS/TEN, or drug reaction with eosinophilia and systemic symptoms (DRESS), which can be fatal.[1][21]

    • Mild-to-Moderate Rash WITHOUT Systemic Symptoms AND Normal LFTs:

      • Action: Do NOT escalate the dose. Continue the 200 mg once-daily lead-in dose and monitor the patient closely. Antihistamines may provide symptomatic relief.[18][20]

      • Rationale: Many mild rashes will resolve on their own.[20] However, dose escalation is contraindicated until the rash has fully resolved.[18] If the rash persists beyond 28 days on the lead-in dose, an alternative regimen should be considered.[14]

Note: The use of prophylactic corticosteroids to prevent rash is not recommended and may increase the incidence and severity of the rash.[20][22]

G cluster_liver Liver (Hepatotoxicity) cluster_skin Skin (Rash) NVP This compound (Parent Drug) CYP3A4_2B6 CYP3A4 / CYP2B6 NVP->CYP3A4_2B6 Metabolism CYP_Skin CYP Enzymes NVP->CYP_Skin Metabolism ReactiveMetabolite_Liver Reactive Quinone Methide CYP3A4_2B6->ReactiveMetabolite_Liver ProteinAdducts Protein Adducts (Neoantigens) ReactiveMetabolite_Liver->ProteinAdducts ImmuneResponse_Liver Immune-Mediated Hepatitis ProteinAdducts->ImmuneResponse_Liver OH_NVP 12-OH-Nevirapine CYP_Skin->OH_NVP SULT Sulfotransferase (SULT1A1) OH_NVP->SULT SulfateMetabolite 12-OH-NVP Sulfate (Reactive Metabolite) SULT->SulfateMetabolite ImmuneResponse_Skin T-Cell Mediated Skin Rash SulfateMetabolite->ImmuneResponse_Skin

Caption: Bioactivation pathways leading to hepatotoxicity and skin rash.

Q8: Does Therapeutic Drug Monitoring (TDM) have a role in preventing this compound toxicity?

A8: The role of TDM for preventing this compound toxicity is debated and not routinely recommended for all patients, but it may have utility in specific scenarios.

  • General Population: Studies have shown that while TDM can reduce pharmacokinetic variability, it does not consistently affect rates of toxicity or virologic success in the general patient population.[23][24]

  • Specific Scenarios: TDM may be beneficial in patients with pre-existing liver conditions, such as Hepatitis C co-infection.[25][26] Some studies suggest a correlation between higher NVP plasma trough concentrations (>6 µg/mL) and an increased risk of hepatotoxicity, especially in HCV co-infected individuals.[25][26] TDM could also be considered when managing complex drug-drug interactions.[24]

This compound is an inducer of CYP3A4 and interacts with numerous drugs.[27][28] Always consult a drug interaction database before co-administering other agents.[27][29]

References

Technical Support Center: Navigating Challenges in Long-Term Nevirapine Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nevirapine (NVP). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during long-term NVP therapy studies. Structured in a practical question-and-answer format, it offers troubleshooting advice and detailed experimental protocols to support your research endeavors.

Section 1: Managing and Characterizing this compound Resistance

A primary obstacle in the long-term efficacy of NVP is the rapid development of drug resistance in HIV-1. A single amino acid substitution in the reverse transcriptase (RT) enzyme can dramatically reduce NVP's binding affinity and, consequently, its inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: How does HIV-1 develop resistance to this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket on the HIV-1 RT, approximately 10 angstroms away from the enzyme's active site.[1] This binding is allosteric, meaning it induces a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.[2][3] Resistance arises from mutations in the gene encoding the RT enzyme, specifically within this NNRTI-binding pocket. These mutations prevent NVP from binding effectively, while still allowing the enzyme to function.[4] Due to HIV's high replication rate and lack of proofreading by the RT enzyme, mutations occur frequently. If viral replication is not completely suppressed, resistant variants can be rapidly selected for and become the dominant strain.[1][4]

Q2: What are the most common resistance mutations for this compound?

A2: The most frequently observed mutations conferring high-level resistance to NVP are Y181C and K103N.[1][4] The Y181C mutation alone can increase the drug concentration required for inhibition by 50- to 100-fold.[4] K103N is also common and confers cross-resistance to other first-generation NNRTIs like efavirenz.[1][4] Other primary and secondary mutations can also contribute to resistance, often in combination.

Troubleshooting Guide

Problem: My in vitro anti-HIV assay shows a significant loss of this compound efficacy against a viral strain I've been culturing long-term. How can I confirm and characterize this suspected resistance?

Solution: This scenario strongly suggests the selection of NVP-resistant variants. A multi-step approach is required to confirm, quantify, and identify the genetic basis of the resistance.

  • Confirm with a Dose-Response Assay: The first step is to quantify the change in susceptibility. You will need to perform a precise dose-response curve to compare the EC50 (50% effective concentration) of the suspected resistant virus to the parental, wild-type (WT) strain. A significant rightward shift in the curve for the cultured strain indicates resistance.

  • Sequence the Reverse Transcriptase Gene: To identify the genetic cause, you must sequence the RT-coding region of the viral genome. Viral RNA should be extracted from the culture supernatant, reverse-transcribed to cDNA, and the RT region amplified by PCR. Sequencing this amplicon and comparing it to the WT sequence will reveal the specific mutations.

  • Phenotypic Confirmation with Site-Directed Mutagenesis: To definitively prove that the identified mutations cause the observed resistance, introduce them (individually and in combination) into a WT infectious molecular clone using site-directed mutagenesis. Generate virus from these clones and perform dose-response assays. If the engineered viruses show the same resistance profile as your long-term culture isolate, you have validated the causal link.

Experimental Protocol: In Vitro NVP Resistance Selection and Phenotypic Analysis

This protocol outlines the process for generating NVP-resistant HIV-1 in cell culture and confirming the phenotype.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-GXR)

  • Wild-type (WT) HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • This compound (NVP), analytical grade

  • Cell culture medium, FBS, antibiotics

  • p24 antigen ELISA kit

  • Viral RNA extraction kit, RT-PCR reagents, and sequencing primers for the pol gene.

Methodology:

  • Baseline EC50 Determination:

    • Plate MT-4 cells at 1 x 10^5 cells/mL.

    • Prepare serial dilutions of NVP (e.g., from 1 nM to 10 µM).

    • Infect cells with a known amount of WT HIV-1 (e.g., multiplicity of infection [MOI] of 0.01) in the presence of the NVP dilutions.

    • Culture for 4-5 days.

    • Measure viral replication by quantifying p24 antigen in the supernatant using an ELISA.

    • Calculate the EC50 value from the dose-response curve.

  • Resistance Selection (Dose Escalation):

    • Infect a fresh culture of MT-4 cells with WT HIV-1.

    • Add NVP at a concentration equal to the baseline EC50.

    • Monitor the culture for signs of viral replication (syncytia formation, p24 levels).

    • When viral replication rebounds (p24 levels rise), harvest the virus-containing supernatant.

    • Use this supernatant to infect a new culture of MT-4 cells, this time with double the NVP concentration (2x EC50).

    • Repeat this dose-escalation process, passaging the virus in progressively higher concentrations of NVP. This process can take several weeks to months.[5]

  • Phenotypic Analysis of Resistant Virus:

    • Once a viral stock that can replicate in high NVP concentrations (e.g., >100x WT EC50) is established, perform a new dose-response assay as described in Step 1.

    • Compare the EC50 of the selected virus to the WT virus. The ratio of these values is the "fold-change" in resistance.

  • Genotypic Analysis:

    • Extract viral RNA from the resistant stock.

    • Perform RT-PCR to amplify the reverse transcriptase coding region.

    • Sequence the PCR product and align it with the WT sequence to identify mutations.

Table 1: Common this compound Resistance Mutations and Associated Fold-Changes in EC50

MutationFold-Change in NVP SusceptibilityNotes
K103N ~50-fold[4]Common mutation, confers cross-resistance to other NNRTIs.
Y181C 50- to 100-fold[4]High-level resistance to NVP.
V106M >20-fold[6]Major drug-resistant mutation, more common in subtype C.[6]
G190A High-levelPrimary NNRTI resistance mutation.[7]
A98G 2- to 5-fold[7]Minor mutation, often occurs with other mutations.
V108I 2- to 5-fold[7]Minor mutation.

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Phenotypic Validation start Reduced NVP Efficacy Observed in Assay dose_response Perform Comparative Dose-Response Assay (Resistant vs. WT) start->dose_response calc_fc Calculate Fold-Change (EC50 Resistant / EC50 WT) dose_response->calc_fc extract_rna Extract Viral RNA from Resistant Culture calc_fc->extract_rna rt_pcr RT-PCR Amplification of Reverse Transcriptase Gene extract_rna->rt_pcr sequence Sequence Amplicon and Align with WT Reference rt_pcr->sequence identify_mut Identify Putative Resistance Mutations sequence->identify_mut sdm Site-Directed Mutagenesis: Introduce Mutations into WT Molecular Clone identify_mut->sdm gen_virus Generate Mutant Virus Stocks sdm->gen_virus pheno_assay Perform Dose-Response Assay on Mutant Viruses gen_virus->pheno_assay confirm Confirm Resistance Phenotype Matches Original Isolate pheno_assay->confirm

Section 2: Investigating this compound-Induced Hepatotoxicity

Hepatotoxicity is a significant and potentially life-threatening adverse effect of NVP therapy, often occurring within the first 18 weeks of treatment.[8][9] The underlying mechanisms are complex and thought to involve both direct toxicity and immune-mediated responses.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the proposed mechanisms of NVP-induced liver injury?

A1: The mechanism is multifactorial.[8][9] One major hypothesis involves the metabolic activation of NVP by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6.[10][11] This can produce reactive metabolites that may directly damage hepatocytes.[12] Another significant component is believed to be an immunoallergic reaction, where these metabolites may act as haptens, triggering an immune response against liver cells.[10] This is supported by the association of hepatotoxicity with specific HLA types and the common co-occurrence of skin rash.[10] Other proposed mechanisms include mitochondrial dysfunction and cholestasis, which is a disruption in bile flow.[8][9][13]

Q2: Which in vitro models are suitable for studying NVP hepatotoxicity?

A2: The choice of model is critical and depends on the specific question being asked.

  • Primary Human Hepatocytes (PHH): These are considered the "gold standard" as they retain the most relevant metabolic functions, including CYP450 activity.[14] They are ideal for studying metabolite-driven toxicity and CYP induction. However, they are expensive, have limited availability, and rapidly lose function in standard monolayer cultures.[15]

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG): HepG2 cells are widely used but have very low expression of key CYP enzymes, making them more suitable for studying the direct toxicity of the parent NVP molecule rather than its metabolites.[16] HepaRG cells are a better alternative as they can be differentiated to express higher levels of CYPs, bridging the gap between cell lines and PHH.[15]

  • 3D Spheroid or Co-culture Models: These advanced models, often combining hepatocytes with non-parenchymal cells (like Kupffer and stellate cells), better mimic the liver microenvironment.[15] They maintain cell viability and function for longer periods, making them suitable for studying chronic or delayed toxicity and cell-cell interactions.[17][18]

Troubleshooting Guide

Problem: I'm observing significant cytotoxicity in my primary hepatocyte culture treated with NVP, but the effect is highly variable between donors. How can I dissect the cause?

Solution: Inter-donor variability is a hallmark of idiosyncratic drug-induced liver injury (DILI) and is expected with primary cells.[15] This variability often stems from genetic differences in metabolic enzymes (e.g., CYP polymorphisms) and immune responses.

  • Characterize CYP Activity: First, establish the metabolic capability of each hepatocyte donor lot you use. Perform baseline and NVP-induced activity assays for key enzymes like CYP3A4 and CYP2B6. You may find that donors with higher basal or induced CYP3A4 activity show greater toxicity, suggesting a role for reactive metabolites.

  • Inhibit Key Metabolic Pathways: Use specific chemical inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2B6 (e.g., ticlopidine) in co-treatment with NVP. If inhibition of a specific CYP enzyme rescues the cells from NVP-induced toxicity, it strongly implicates that pathway in generating the toxic species.

  • Measure Markers of Cellular Stress: Quantify markers of different cell death pathways. Measure caspase-3/7 activity for apoptosis, LDH release for necrosis, and glutathione (GSH) levels for oxidative stress. This will help you understand how the cells are dying and whether it correlates with metabolic activity. For example, one study demonstrated that NVP can induce apoptosis in HepG2 cells, evidenced by nuclear condensation and caspase 9 activation.[16]

Experimental Protocol: Assessing NVP Cytotoxicity and CYP3A4 Induction in PHH

This protocol provides a framework for evaluating NVP's direct toxicity and its effect on CYP3A4, a key enzyme in its metabolism.

Materials:

  • Cryopreserved Primary Human Hepatocytes (plateable, from a qualified donor pool or individual donors)

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)

  • Collagen-coated culture plates

  • This compound (NVP)

  • Rifampicin (positive control for CYP3A4 induction)

  • Ketoconazole (positive control for CYP3A4 inhibition)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)

  • P450-Glo™ CYP3A4 Assay with Luciferin-IPA substrate (or similar)

Methodology:

Part A: Cytotoxicity Assessment

  • Cell Plating: Thaw and plate PHH on collagen-coated 96-well plates according to the supplier's protocol. Allow cells to form a monolayer (typically 24-48 hours).

  • NVP Treatment: Prepare serial dilutions of NVP in culture medium (e.g., 1 µM to 200 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Exposure: Replace the medium in the cell plates with the NVP-containing medium. Incubate for 48-72 hours.

  • Viability Measurement: At the end of the incubation, measure cell viability using an ATP-based assay like CellTiter-Glo®. Luminescence is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize results to the vehicle control and plot cell viability vs. NVP concentration to determine the TC50 (50% toxic concentration).

Part B: CYP3A4 Induction Assay

  • Cell Plating: Plate PHH in a 96-well plate as described above.

  • Inducer Treatment: Treat cells for 48-72 hours with:

    • Vehicle control (0.1% DMSO)

    • NVP at non-toxic concentrations (e.g., 10 µM and 25 µM)

    • Rifampicin (e.g., 10 µM) as a positive control.

  • CYP3A4 Activity Measurement:

    • After the induction period, remove the treatment medium and wash the cells.

    • Add fresh medium containing the CYP3A4 probe substrate (e.g., Luciferin-IPA).

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Transfer the supernatant to a new plate and add the detection reagent.

    • Measure luminescence, which is proportional to CYP3A4 activity.

  • Data Analysis: Calculate the fold-induction of CYP3A4 activity for each treatment condition relative to the vehicle control. Studies show NVP is a modest inducer of CYP3A4.[13][19]

G cluster_1 Cellular Consequences NVP This compound CYP3A4 CYP3A4 / CYP2B6 (Liver) NVP->CYP3A4 Metabolite Reactive Metabolite (e.g., Quinone Methide) CYP3A4->Metabolite Covalent Covalent Binding to Cellular Proteins Immune Hapten Formation -> Immune Response (T-Cells) Mito Mitochondrial Dysfunction Stress Oxidative Stress (GSH Depletion) Injury Hepatocellular Injury (Apoptosis / Necrosis)

Section 3: Managing Drug-Drug Interactions (DDI)

This compound is not only a substrate for CYP enzymes but also a notable inducer, particularly of CYP3A4 and CYP2B6.[11][20][21] This induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.

Frequently Asked Questions (FAQs)

Q1: How does this compound cause drug-drug interactions?

A1: NVP's primary interaction mechanism is the induction of metabolic enzymes.[20] It activates nuclear receptors, such as the constitutive androstane receptor (CAR), which in turn increases the transcription and expression of genes for CYP3A4 and CYP2B6.[11] When another drug that is a substrate for these enzymes is given concurrently, its breakdown is accelerated, leading to lower plasma concentrations and possible treatment failure.[22] This is a critical consideration in HIV therapy, where polypharmacy is common.[20] For example, NVP can decrease the concentration of some protease inhibitors and other drugs like methadone and oral contraceptives.[20][23]

Troubleshooting Guide

Problem: In my experiment, the therapeutic effect of Compound X is significantly diminished when co-administered with this compound. I suspect a DDI. How do I investigate this in vitro?

Solution: This is a classic scenario for an induction-based DDI. An in vitro hepatocyte model is the ideal system to confirm this mechanism.

  • Confirm CYP Induction by NVP: First, using the protocol described in Section 2 (Part B), confirm that NVP induces the relevant CYP isozyme (e.g., CYP3A4) in your hepatocyte system.

  • Identify the Metabolic Pathway of Compound X: Use human liver microsomes (HLM) and a panel of recombinant CYP enzymes to determine which P450 isozyme is primarily responsible for metabolizing Compound X.

  • Conduct a Co-incubation Experiment: If both NVP and Compound X involve CYP3A4, you can test the interaction directly. Pre-treat hepatocytes with NVP for 48-72 hours to induce the enzymes. Then, remove the NVP and add Compound X. Measure the rate of disappearance of Compound X or the rate of formation of its primary metabolite over time, and compare this to hepatocytes that were not pre-treated with NVP. An increased rate of metabolism in the NVP-pre-treated cells confirms the DDI.

G NVP This compound CAR Activates Nuclear Receptors (e.g., CAR) NVP->CAR Gene Increased Transcription of CYP3A4/CYP2B6 Genes CAR->Gene Enzyme Higher Levels of CYP3A4/CYP2B6 Enzyme Gene->Enzyme Metabolism Accelerated Metabolism of Co-administered Drug Enzyme->Metabolism Acts on DrugX Co-administered Drug (Substrate for CYP3A4) DrugX->Metabolism Effect Reduced Plasma Concentration & Potential Loss of Efficacy Metabolism->Effect

References

Technical Support Center: Cross-Resistance Between Nevirapine and Other NNRTIs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for investigating cross-resistance between the first-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), Nevirapine, and other drugs in its class.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental questions surrounding NNRTI cross-resistance, providing the core knowledge needed to design and interpret experiments effectively.

Q1: What is the mechanism of action for this compound and other NNRTIs?

Answer: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that specifically target the HIV-1 Reverse Transcriptase (RT) enzyme.[1][2] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are incorporated into the growing DNA chain and terminate it, NNRTIs act allosterically. They bind to a hydrophobic pocket on the RT enzyme, located approximately 10 Å away from the polymerase active site.[3] This binding induces a conformational change in the enzyme, distorting its structure and inhibiting the conversion of the viral RNA genome into DNA, thereby halting viral replication.[4][5][6] Because this binding pocket is not as evolutionarily conserved as the active site, HIV-1 can develop resistance mutations in this region with a relatively low genetic barrier.[1]

Q2: What is NNRTI cross-resistance and why does it occur with this compound?

Answer: Cross-resistance is a phenomenon where a mutation that confers resistance to one drug also reduces the susceptibility to other drugs within the same class.[7] For first-generation NNRTIs like this compound and Efavirenz, there is considerable overlap in the mutations that cause resistance.[7][8] A single amino acid substitution in the NNRTI binding pocket can be sufficient to cause high-level resistance to multiple first-generation drugs.[2]

This occurs because these drugs have similar binding modes within the RT pocket. A mutation that alters the shape or chemical environment of the pocket, preventing this compound from binding effectively, will often also prevent other structurally similar NNRTIs from binding.[8] Therefore, the sequential use of different first-generation NNRTIs is generally not a viable clinical strategy after treatment failure.[2][9]

Q3: What are the key resistance mutations for this compound, and how do they affect other NNRTIs?

Answer: Several key mutations within the HIV-1 RT gene are known to cause high-level resistance to this compound. The most common and clinically significant ones include:

  • K103N: This is one of the most common NNRTI resistance mutations.[10] It is frequently selected in patients failing regimens containing either this compound or Efavirenz.[2] The K103N mutation can reduce this compound susceptibility by over 50-fold and Efavirenz susceptibility by about 25-fold.[2]

  • Y181C: This mutation is commonly selected by this compound and confers very high-level resistance (50- to 100-fold) to this compound.[2] While it only has a minor impact on Efavirenz susceptibility (~2-fold reduction), clinical data show that switching to an Efavirenz-based regimen after failing this compound with a Y181C mutation often leads to only a transient response.[2][9]

  • G190A/S/E: Mutations at this position confer significant resistance. G190A/S/E can cause high-level resistance to both this compound and Efavirenz.[11][12] Notably, the G190E mutation can also markedly reduce susceptibility to the second-generation NNRTIs Etravirine and Rilpivirine.[11]

  • V106A/M: The V106A mutation is associated with this compound resistance, while V106M is linked to both this compound and Efavirenz resistance.[11][13]

The presence of even a single one of these major mutations can compromise the activity of the entire class of first-generation NNRTIs.

Q4: How do second and third-generation NNRTIs overcome this compound resistance?

Answer: Second-generation NNRTIs (e.g., Etravirine, Rilpivirine) and the third-generation NNRTI (Doravirine) were specifically designed to be effective against HIV-1 strains resistant to first-generation drugs.[14][15]

  • Etravirine (ETR): ETR has a unique molecular flexibility. It is a diarylpyrimidine (DAPY) compound that can bind to the RT enzyme in multiple conformations.[5][14][15] This "wobble" allows it to adapt to changes in the binding pocket caused by mutations like K103N or Y181C, thereby retaining its inhibitory activity.[5][16]

  • Rilpivirine (RPV): Like Etravirine, Rilpivirine has conformational flexibility that allows it to maintain activity against many common NNRTI-resistant mutants.

  • Doravirine (DOR): Doravirine is a potent, third-generation NNRTI that maintains efficacy against the most common NNRTI resistance mutations, including K103N, Y181C, and G190A.[13] It has a distinct resistance profile compared to other NNRTIs, and viruses resistant to Doravirine often show limited cross-resistance to Efavirenz and Rilpivirine.[17][18]

While these newer agents have a higher genetic barrier to resistance, specific mutations can reduce their susceptibility. For example, Y188L can confer high-level resistance to Doravirine, and mutations like Y181I/V can reduce susceptibility to Etravirine and Rilpivirine.[11][13][17]

Part 2: Experimental Design & Troubleshooting Guide

This section provides practical guidance for researchers setting up experiments to study NNRTI cross-resistance, focusing on common challenges and how to address them.

Q5: I need to test for this compound cross-resistance in my lab. Should I use a genotypic or phenotypic assay?

Answer: The choice between a genotypic and phenotypic assay depends on your research question. Both provide valuable, complementary information.[19]

  • Genotypic Assays: These assays detect specific drug resistance mutations by sequencing the viral reverse transcriptase gene.[20][21]

    • Pros: Faster turnaround time, lower cost, and higher sensitivity for detecting minor viral populations (as low as 20% or less).[21][22] They are excellent for identifying well-characterized resistance pathways.

    • Cons: The functional impact of novel or complex combinations of mutations can be difficult to predict.[19][23] Interpretation often requires specialized knowledge and tools like the Stanford HIV Drug Resistance Database.[24]

  • Phenotypic Assays: These are cell-based drug susceptibility assays. They measure the ability of a virus to replicate in the presence of serial dilutions of an antiretroviral drug, determining the 50% inhibitory concentration (IC₅₀).[21]

    • Pros: Provide a direct, quantitative measure of drug resistance.[23] They can capture the net effect of all mutations, including novel or complex interactions, on drug susceptibility.

    • Cons: More expensive, slower, and less sensitive to minor resistant variants, which must typically comprise 10-50% of the viral population to be detected.[21]

Recommendation: For initial screening or when investigating known mutations (e.g., K103N, Y181C), a genotypic assay is often the preferred starting point due to its speed and cost-effectiveness.[22] If you are studying novel compounds, complex mutational patterns, or observe unexpected results, a phenotypic assay is critical to confirm the functional level of resistance.[22][25]

Q6: I'm seeing discordant results between my genotypic and phenotypic assays. What's the cause?

Answer: Genotype-phenotype discordance is a common challenge in resistance testing.[19][20] Here are the most likely causes and how to troubleshoot them:

  • Minority Variants: Your genotypic assay might detect a resistance mutation present in a small fraction of the viral population. However, this fraction may be too small to shift the overall IC₅₀ in a phenotypic assay, which measures the susceptibility of the dominant viral population.[20][21]

    • Troubleshooting: Consider using more sensitive deep-sequencing methods if you suspect clinically relevant minority variants are present.

  • Complex Mutational Interactions: The genotype may show a known resistance mutation, but its effect could be counteracted by other mutations (compensatory or hypersusceptibility mutations) that are not well-characterized by interpretation algorithms.[2] For instance, certain thymidine analogue mutations (TAMs) associated with NRTI resistance can paradoxically increase susceptibility to NNRTIs.[2]

    • Troubleshooting: This is a scenario where the phenotypic result is likely more reflective of the virus's true susceptibility. A thorough literature search on the specific combination of mutations observed is warranted.

  • Assay Variability: All assays have inherent variability. Ensure your controls are within the acceptable range and that the discordance is reproducible.

    • Troubleshooting: Repeat the assay, paying close attention to viral input, cell density, and drug concentrations.

  • Atypical Mutations: Phenotypic assays are more likely to detect resistance caused by rare or atypical mutations that are not included in standard genotypic interpretation algorithms.[20]

    • Troubleshooting: Carefully examine the full sequence data from your genotypic assay for any unusual amino acid changes within or near the NNRTI binding pocket.

The following diagram illustrates the basic mechanism of NNRTI action and how resistance mutations interfere with it.

NNRTI_Mechanism cluster_0 Wild-Type HIV-1 RT cluster_1 Resistant HIV-1 RT RT_WT Reverse Transcriptase (Active Enzyme) Pocket_WT NNRTI Binding Pocket (Open & Accessible) RT_Inhibited Inhibited RT (Replication Blocked) Pocket_WT->RT_Inhibited Induces Allosteric Change RT_Mut Mutated Reverse Transcriptase Pocket_Mut Altered Binding Pocket (Steric Hindrance) RT_Active Active RT (Replication Continues) Pocket_Mut->RT_Active No Inhibition NVP This compound (NNRTI) NVP->Pocket_WT Binds NVP->Pocket_Mut Binding Impeded

Caption: Mechanism of NNRTI action and resistance.

Q7: What are the critical controls for a phenotypic NNRTI resistance assay?

Answer: Robust controls are the foundation of a trustworthy and self-validating protocol. For any phenotypic assay, you must include:

  • Cell Control (No Virus, No Drug): This well receives only cells and medium. It establishes the baseline background signal (e.g., luciferase RLU) and confirms the absence of contamination and cytotoxicity from the medium.

  • Virus Control (Virus, No Drug): This well receives cells and the same amount of virus used in the test wells. It defines the 100% infection level (0% inhibition) and is the primary reference for calculating inhibition percentages. The signal should be at least 10 times higher than the cell control.[26]

  • Reference Virus Strain (Wild-Type): A well-characterized, drug-susceptible laboratory strain (e.g., NL4-3 or a reference pseudovirus) must be run in parallel. This confirms that your assay can accurately measure susceptibility and provides a baseline IC₅₀ against which your test viruses are compared.

  • Reference Resistant Strain(s): Include at least one virus with a known resistance mutation (e.g., a site-directed mutant with K103N). This serves as a positive control for resistance, validating that the assay can detect a loss of susceptibility.

  • Drug Solvent Control: If your drug is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used in the assay to ensure it has no effect on viral replication or cell viability.

Part 3: Data Interpretation & Summary

Impact of Key NNRTI Mutations on Drug Susceptibility

The following table summarizes the typical fold-change (FC) in IC₅₀ for key single mutations against different NNRTIs. Fold-change is calculated as (IC₅₀ of mutant virus / IC₅₀ of wild-type virus). Values are approximate and can vary based on viral backbone and assay system.

Mutation This compound (NVP) Efavirenz (EFV) Etravirine (ETR) Rilpivirine (RPV) Doravirine (DOR) Interpretation
K103N High (>50x)[2]Intermediate (~25x)[2]Susceptible (<3x)[10]Susceptible (<3x)Susceptible (<3x)[13][27]High-level cross-resistance for 1st-gen NNRTIs.
Y181C High (>50x)[2]Low (~2x)[2]Low-IntermediateLow-IntermediateSusceptible (<3x)[13][27]Primarily NVP resistance; newer agents retain activity.
G190A High (>50x)[12]High (>50x)[12]SusceptibleSusceptibleSusceptible (<3x)[13]High-level resistance to 1st-gen NNRTIs.
Y188L HighHighIntermediate-HighIntermediate-HighHigh (>100x)[13][17]Confers broad NNRTI resistance, including to DOR.
E138K LowLowLow-IntermediateIntermediateLowPrimarily associated with RPV/ETR resistance.
V106M Intermediate-HighIntermediate-HighSusceptibleSusceptibleHigh[13]Key mutation for DOR resistance.

Data synthesized from multiple sources.[2][11][12][13][17][27]

Part 4: Advanced Protocols

Protocol: Phenotypic Drug Susceptibility Assay Using TZM-bl Reporter Cells

This protocol describes a standardized method for measuring the susceptibility of HIV-1 (as Env-pseudotyped viruses) to NNRTIs using the TZM-bl cell line. This assay measures a reduction in luciferase reporter gene expression following a single round of infection.[26]

  • TZM-bl cells (NIH AIDS Reagent Program)

  • Complete Growth Medium (GM): DMEM, 10% FBS, 25 mM HEPES, 50 µg/ml gentamicin.[28]

  • Env-pseudotyped virus stock (titrated to give 100,000-200,000 RLU)

  • NNRTIs (this compound, etc.) dissolved in DMSO and serially diluted.

  • DEAE-Dextran solution

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Phenotyping_Workflow cluster_setup Plate Setup (Day 1) cluster_cells Cell Plating (Day 1) cluster_readout Incubation & Readout (Day 3) prep_drugs 1. Prepare serial dilutions of NNRTIs in GM add_drugs 2. Add 50µL of diluted drugs to 96-well plate prep_drugs->add_drugs prep_virus 3. Dilute virus stock in GM add_drugs->prep_virus add_virus 4. Add 50µL of diluted virus to wells prep_virus->add_virus incubate1 5. Incubate plate for 60-90 min at 37°C add_virus->incubate1 trypsinize 6. Trypsinize and count TZM-bl cells prep_cells 7. Resuspend cells in GM with DEAE-Dextran (2x10^5 cells/mL) trypsinize->prep_cells add_cells 8. Add 100µL of cell suspension to all wells (20,000 cells/well) prep_cells->add_cells incubate2 9. Incubate plate for 48 hours at 37°C add_cells->incubate2 lyse 10. Lyse cells and add luciferase substrate incubate2->lyse read 11. Read Relative Light Units (RLU) on a luminometer lyse->read analyze 12. Calculate % Inhibition and determine IC50 values read->analyze

Caption: Workflow for a TZM-bl based phenotypic resistance assay.

Day 1: Assay Setup

  • Prepare Drug Plates: In a 96-well plate, perform serial dilutions of each NNRTI. Typically, an 8-point, 3-fold dilution series is sufficient. The final volume in each well should be 50 µL of drug-containing growth medium (GM). Include "drug-free" wells for controls.

  • Prepare Virus Inoculum: Dilute the pretitrated HIV-1 Env-pseudovirus stock in GM to a concentration that will yield approximately 100,000 to 200,000 Relative Light Units (RLU) in the assay.

  • Virus-Drug Incubation: Add 50 µL of the diluted virus to each well of the drug plate (except for the "Cell Control" wells). The total volume is now 100 µL.

  • Incubate the plates at 37°C for 60 to 90 minutes to allow the drugs to bind to the virus/RT.

  • Prepare TZM-bl Cells: While the plates are incubating, harvest a flask of confluent TZM-bl cells using trypsin-EDTA. Count the cells and resuspend them in GM containing DEAE-Dextran at a final concentration of 10-15 µg/mL.[28] The cell density should be 2x10⁵ cells/mL.

    • Causality Note: DEAE-Dextran is a polycation that enhances viral infectivity by neutralizing the negative charge on the cell surface and the virion, facilitating entry.[26] The optimal concentration should be titrated for each new batch.[28]

  • Add Cells: After the virus-drug incubation, add 100 µL of the TZM-bl cell suspension to every well (final cell count: 20,000 cells/well). The final volume in each well is now 200 µL.

Day 3: Data Acquisition 7. Incubation: Incubate the plates for 48 hours at 37°C. This allows for viral entry, reverse transcription, integration, and expression of the Tat-driven luciferase reporter gene. 8. Cell Lysis and Signal Detection: After 48 hours, remove 100 µL of medium from each well. Add 100 µL of a luciferase reagent (e.g., Bright-Glo™) to each well. Incubate for at least 2 minutes at room temperature to ensure complete cell lysis.[28] 9. Read Plate: Transfer 150 µL of the lysate to a corresponding 96-well black plate and immediately measure the luminescence (RLU) using a luminometer.[28]

  • Calculate Percent Inhibition: The percentage of neutralization/inhibition is calculated using the RLU from the control and experimental wells with the following formula: % Inhibition = 100 x [1 - ( (RLU_Sample - RLU_CellControl) / (RLU_VirusControl - RLU_CellControl) ) ]

  • Determine IC₅₀: Plot the percent inhibition versus the log₁₀ of the drug concentration. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the drug concentration that inhibits viral replication by 50%.

  • Calculate Fold-Change (FC): Compare the IC₅₀ of your test virus to the IC₅₀ of the wild-type reference virus: Fold-Change = IC₅₀ (Test Virus) / IC₅₀ (Wild-Type Virus)

References

Technical Support Center: Investigating the Impact of Food on Nevirapine Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of food on the absorption and metabolism of Nevirapine. Our goal is to equip you with the scientific rationale and practical methodologies for your experimental designs.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges related to assessing the food effect on this compound.

Question 1: Is a food-effect study necessary for our this compound formulation? The literature suggests it can be taken with or without food.

Answer: While prescribing information and clinical guidelines state that this compound can be administered without regard to meals, this recommendation is based on studies with specific formulations.[1][2][3] For a new formulation or when investigating a novel delivery system, regulatory bodies like the FDA generally recommend conducting a food-effect bioavailability study for all new chemical entities and their products early in development.[4]

The rationale for this is rooted in the biopharmaceutical properties of this compound. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[5][6][7] For BCS Class II compounds, absorption can sometimes be dissolution rate-limited. Food, particularly high-fat meals, can enhance the absorption of some BCS Class II drugs by increasing their solubilization through the stimulation of bile secretion.[8]

However, in the case of this compound, its high permeability appears to be the dominant factor, allowing for sufficient absorption even without the aid of food-induced physiological changes.[9] Regulatory documents for generic this compound formulations have waived the requirement for a food-effect study based on existing literature, reinforcing the consensus of no clinically significant food effect.[10][11] Nevertheless, for a novel formulation with different excipients or release characteristics, a food-effect study is a critical step to confirm the absence of an interaction and ensure patient safety and consistent efficacy.

Question 2: We are observing a slight increase in this compound dissolution in our in vitro model with simulated fed-state media. Should we expect a corresponding increase in bioavailability in vivo?

Answer: Not necessarily. While an in vitro dissolution increase in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state (FaSSIF) is a common observation for poorly soluble drugs, it does not always translate to a significant in vivo food effect for this compound.

Here's why there might be a discrepancy:

  • High Permeability: this compound's high permeability means that even a slight increase in the concentration of dissolved drug in the gastrointestinal tract may not lead to a proportional increase in absorption, as the rate of permeation across the intestinal wall is already efficient.

  • In Vivo Complexity: In vivo, numerous physiological factors come into play that are not fully replicated in vitro. These include gastric emptying, intestinal motility, and splanchnic blood flow.[8] For this compound, these factors do not appear to significantly alter its overall absorption.

  • Saturation of Transport: While unlikely to be the primary mechanism for this compound, for some drugs, absorptive transporters can become saturated, limiting the impact of increased luminal drug concentration.

Troubleshooting Tip: If your in vitro results show a food effect, but you hypothesize it won't be clinically significant in vivo, you should proceed with a standard food-effect bioavailability study. The data will provide the definitive answer and will be required for any regulatory submissions.

Question 3: How does this compound's metabolism and auto-induction affect the design and interpretation of a food-effect study?

Answer: This is a critical consideration. This compound is extensively metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[14][15][16] Furthermore, this compound is an inducer of these enzymes, leading to an auto-induction of its own metabolism.[17][18] This auto-induction is time-dependent and typically completes within 2-4 weeks of continuous dosing, resulting in a 1.5- to 2-fold increase in its clearance.[17]

For a single-dose food-effect study, which is the standard design, auto-induction is not a significant concern as the study is conducted in drug-naïve subjects or after a sufficient washout period.[4] However, if you are conducting a study at steady-state or need to consider the implications for patients on chronic therapy, the metabolic aspects are crucial:

  • Study Design: A standard single-dose, randomized, two-way crossover study (fed vs. fasted) is appropriate for assessing the food effect on absorption.[4] This design isolates the effect of food on the initial absorption phase before significant auto-induction occurs.

  • Interpretation: The primary focus of a food-effect study is the impact on absorption (AUC and Cmax). While food components (e.g., grapefruit juice, though not part of a standard test meal) can inhibit CYP3A4, a standard high-fat meal is not expected to have a clinically significant impact on the activity of CYP3A4 or CYP2B6 in a single-dose study.

  • Drug-Drug-Food Interactions: The main concern with this compound's metabolism is the potential for drug-drug interactions, which could be modulated by food. For instance, if a patient is taking another drug that is a substrate of CYP3A4, this compound's inductive effect will lower the concentration of that co-administered drug. While food doesn't directly alter this, it's a key part of the drug's overall interaction profile that researchers should be aware of.

Troubleshooting Tip: When designing your study, ensure you are using a single-dose crossover design to specifically evaluate the food effect on absorption. If you are investigating broader interactions at steady state, your experimental design will need to be more complex to account for the time-dependent auto-induction of this compound's metabolism.

Section 2: Quantitative Data Summary & Mechanistic Insights

While specific pharmacokinetic data from a dedicated food-effect study on this compound is not extensively published due to the consensus of no significant effect, we can infer the expected outcomes based on its BCS classification and regulatory assessments.

Table 1: Expected Pharmacokinetic Outcomes for this compound in a Food-Effect Study
Pharmacokinetic ParameterExpected Outcome with High-Fat MealRationale
AUC (Area Under the Curve) No significant changeHigh permeability allows for extensive absorption regardless of fed or fasted state.[9][19]
Cmax (Maximum Concentration) No significant changeThe rate of absorption is not significantly altered by food.
Tmax (Time to Maximum Concentration) Possible slight delayFood can delay gastric emptying, which may slightly delay the time to reach peak concentration, but this is not expected to be clinically significant.
Mechanistic Explanation for the Lack of a Food Effect

The absence of a significant food effect on this compound absorption can be explained by its physicochemical properties, particularly its BCS Class II designation (low solubility, high permeability).

cluster_0 This compound Absorption Pathway cluster_1 Influence of Food Drug This compound Ingestion (BCS Class II: Low Solubility, High Permeability) Dissolution Dissolution in GI Fluid Drug->Dissolution Rate-limiting for some BCS Class II drugs Permeation High Permeation Across Intestinal Membrane Dissolution->Permeation Absorption Systemic Circulation Permeation->Absorption Efficient Process Food Food Intake (High-Fat Meal) Bile Increased Bile Secretion Food->Bile Solubilization Enhanced Solubilization Bile->Solubilization Solubilization->Dissolution Potential to increase rate, but not essential for this compound

Caption: this compound's absorption pathway and the influence of food.

As the diagram illustrates, while a high-fat meal can increase the solubilization of poorly soluble drugs, this compound's high permeability allows it to be efficiently absorbed even at the lower concentrations achieved in the fasted state. The absorption is extensive throughout the gastrointestinal tract, from the jejunum to the colon, although the rate of absorption decreases in the lower GI tract.[19]

Section 3: Experimental Protocols

For researchers designing a study to confirm the absence of a food effect for a new this compound formulation, the following protocol provides a standardized approach based on FDA guidance.[4]

Protocol: Single-Dose, Crossover Food-Effect Bioavailability Study

1. Study Design:

  • Design: Randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Subjects: Healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.

  • Treatments:

    • Treatment A (Fasted): Single oral dose of the this compound formulation administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of the this compound formulation administered 30 minutes after the start of a standardized high-fat, high-calorie meal.

  • Washout Period: A washout period of at least 10-14 days between treatments is recommended to ensure complete elimination of this compound from the previous period.

2. Standardized High-Fat Meal:

  • The meal should consist of approximately 800 to 1000 calories.

  • Approximately 50% of the total calories should be from fat.

  • Example meal: two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.

3. Dosing and Sample Collection Workflow:

cluster_Fasted Fasted Arm cluster_Fed Fed Arm F_Start Overnight Fast (≥10 hours) F_Dose Administer this compound with 240 mL water F_Start->F_Dose F_Fast Continue Fast (4 hours post-dose) F_Dose->F_Fast F_PK Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) F_Fast->F_PK B_Start Overnight Fast (≥10 hours) B_Meal Start High-Fat Meal B_Start->B_Meal B_Dose Administer this compound (30 min after meal start) B_Meal->B_Dose B_PK Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) B_Dose->B_PK

Caption: Experimental workflow for a food-effect study.

4. Bioanalytical Method:

  • A validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma should be used.

  • The method should be sensitive enough to measure concentrations over at least three to five half-lives of the drug.

5. Pharmacokinetic and Statistical Analysis:

  • Parameters: Calculate AUC0-t, AUC0-∞, Cmax, and Tmax for both treatments.

  • Statistical Analysis: Perform a statistical comparison of the pharmacokinetic parameters between the fed and fasted states. The 90% confidence intervals for the ratio of the geometric means (fed/fasted) for AUC and Cmax should be calculated.

  • No-Effect Boundary: The absence of a food effect is typically concluded if the 90% confidence intervals for both AUC and Cmax fall within the bioequivalence limits of 80% to 125%.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Nevirapine-Based and Protease Inhibitor-Based Regimens in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two cornerstone classes of antiretroviral drugs: the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the class of Protease Inhibitors (PIs). For decades, these agents have been pivotal in the management of HIV-1 infection. Understanding their comparative efficacy, mechanistic differences, and distinct resistance profiles remains critical for both clinical research and the development of next-generation therapeutics.

Introduction: The Therapeutic Challenge of HIV-1

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by combination antiretroviral therapy (cART), which transforms a fatal disease into a manageable chronic condition.[1] The primary goal of cART is to achieve durable suppression of viral replication, leading to immune reconstitution and prevention of disease progression. Central to this strategy are drugs that target critical enzymes in the HIV-1 lifecycle. This guide focuses on a comparative analysis of regimens built around two distinct drug classes: this compound, a first-generation NNRTI, and the class of PIs. We will dissect their mechanisms of action, compare their clinical efficacy through experimental data, and discuss the practical implications of their differing side effect and resistance profiles.

Dueling Mechanisms of Viral Inhibition

The distinct therapeutic profiles of this compound and Protease Inhibitors stem from their fundamentally different molecular targets within the HIV-1 replication cycle.

This compound: Allosteric Inhibition of Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Unlike nucleoside RTIs (NRTIs), which are chain-terminating substrate analogs, this compound binds to a hydrophobic pocket on the reverse transcriptase enzyme, approximately 10 angstroms away from the catalytic active site.[2][4] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting the conversion of viral RNA into DNA.[4][5] This action is highly specific to HIV-1, as the equivalent pocket in HIV-2 reverse transcriptase has a different structure, rendering it intrinsically resistant.[6]

cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Polymerase Active Site DNA Viral DNA (Synthesis Blocked) ActiveSite->DNA Inhibition NNRTIPocket NNRTI Binding Pocket (Allosteric Site) NNRTIPocket->ActiveSite Induces Conformational Change NVP This compound NVP->NNRTIPocket Binds Substrate Viral RNA & dNTPs Substrate->ActiveSite Cannot Bind Effectively

Caption: Mechanism of this compound Action.

Protease Inhibitors: Blocking Viral Maturation

Protease Inhibitors (PIs) target a different, later stage of the viral lifecycle.[7] After an infected cell produces new viral components, they are initially synthesized as long, non-functional polyprotein chains (Gag and Gag-Pol).[1][7] The HIV-1 protease enzyme is essential for cleaving these polyproteins into smaller, mature structural proteins and enzymes, a critical step for assembling infectious new virions.[8][9] PIs are designed as peptide-like molecules that competitively bind to the active site of the HIV protease, preventing it from cleaving the polyprotein precursors.[7][8] This results in the production of immature, non-infectious virus particles.[1]

cluster_Protease HIV-1 Protease Enzyme ActiveSite Catalytic Active Site Proteins Mature Viral Proteins (Cleavage Blocked) ActiveSite->Proteins Inhibition PI Protease Inhibitor PI->ActiveSite Competitive Binding Polyprotein Gag-Pol Polyprotein (Substrate) Polyprotein->ActiveSite Cannot Bind

Caption: Mechanism of Protease Inhibitor Action.

Comparative Efficacy: A Review of Clinical Data

The choice between NNRTI- and PI-based regimens often depends on the clinical context, such as whether the patient is treatment-naïve or treatment-experienced.

Virologic Suppression

For treatment-naïve patients, multiple randomized controlled trials (RCTs) and meta-analyses have shown that this compound-based regimens and boosted PI-based regimens have comparable efficacy in achieving an undetectable plasma HIV RNA level.[10][11]

However, in treatment-experienced patients, particularly those with prior exposure to suboptimal NRTI therapy, PI-based regimens have demonstrated a superior ability to reduce viral load.[12] A meta-analysis of 14 clinical trials found that PI-containing regimens resulted in a more significant reduction in viral load (-0.79 log copies/mL) compared to NNRTI therapy (-0.20 log/mL) in this population.[12]

In patients who have already achieved long-term viral suppression on a PI-based regimen, switching to a this compound-based regimen has been shown to be virologically and immunologically safe, maintaining suppression in the majority of patients.[13][14][15] One comprehensive study found no significant difference in residual plasma viremia or intracellular markers of virus persistence between patients on long-term suppressive this compound-based versus PI-based therapy.[16]

Immunological Recovery (CD4 Count)

Immunological recovery, measured by the increase in CD4+ T-cell count, is a critical marker of treatment success. The data here is more varied.

  • A meta-analysis focusing on NRTI-experienced patients found a greater average CD4 cell gain for those taking a PI (49 cells/mm³) compared to an NNRTI (19 cells/mm³).[12]

  • A retrospective study of treatment-naïve individuals also noted a significantly greater fold-increase in CD4 count after one year for patients on a Lopinavir/ritonavir (PI-based) regimen compared to a this compound-based one.[17]

  • Conversely, a large meta-analysis of RCTs in initial ART found no notable difference in CD4 cell increases between the two classes.[10]

These discrepancies highlight that the relative immunological benefit may be influenced by the patient's prior treatment history and baseline characteristics.

Quantitative Efficacy Data Summary
Efficacy EndpointPatient PopulationThis compound-Based RegimenProtease Inhibitor-Based RegimenKey Findings & Citations
Virologic Suppression Treatment-NaïveComparableComparableBoth classes are effective for initial therapy.[10][11]
Viral Load Reduction Treatment-Experienced (NRTI)-0.20 log copies/mL-0.79 log copies/mLPIs showed a superior reduction in viral load.[12]
CD4 Count Increase Treatment-Experienced (NRTI)Average gain: 19 cells/mm³Average gain: 49 cells/mm³PIs showed a superior immunological response.[12]
CD4 Count Increase Treatment-Naïve (1 Year)1.9-fold increase8.9-fold increaseLPV/r-based regimen showed a greater CD4 increase.[17]
Maintaining Suppression Switch from PI to NVP~80% success (ITT)~78% success (ITT)Switching to NVP is non-inferior to continuing a PI.[14]

Note: ITT (Intention-to-Treat) analysis. Data are compiled from multiple studies and represent a synthesis of findings.

The Critical Divide: Drug Resistance Barrier

A key differentiator between these drug classes is the genetic barrier to resistance, which has profound implications for long-term treatment strategy.

  • This compound (Low Barrier): Resistance to this compound can develop rapidly. A single amino acid substitution in the reverse transcriptase gene, such as the K103N or Y181C mutation, is often sufficient to confer high-level resistance.[2][18] This low genetic barrier means that incomplete viral suppression can quickly lead to treatment failure. Furthermore, these mutations typically cause cross-resistance to other first-generation NNRTIs like efavirenz.[2]

  • Protease Inhibitors (High Barrier): PIs, especially when pharmacologically "boosted" with a low dose of ritonavir or cobicistat, have a much higher genetic barrier to resistance.[19] The development of clinically significant resistance often requires the accumulation of multiple mutations in the protease gene.[20] This makes boosted PI-based regimens more robust and forgiving in the face of suboptimal adherence.

Adverse Effects and Clinical Tolerability

The long-term success of a regimen depends not only on its efficacy but also on its safety and tolerability. This compound and PIs have distinct and non-overlapping primary toxicities.

Adverse Event ProfileThis compoundProtease Inhibitors
Common Side Effects Mild to moderate rash (13%), nausea, headache, fatigue.[2][21]Gastrointestinal disturbances (nausea, diarrhea), headache.
Serious/Class-Specific Toxicities Hepatotoxicity: Severe or life-threatening liver toxicity, often in the first 6-18 weeks.[2][6] Severe Skin Reactions: Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) (1.5%).[2][22]Metabolic Complications: Lipodystrophy (fat redistribution), hyperlipidemia (elevated cholesterol and triglycerides), insulin resistance, and increased cardiovascular risk with some agents.[7][8][23]
Discontinuation Rates Higher risk of discontinuation due to adverse events compared to boosted PIs in some studies.[11]Discontinuation may occur due to metabolic issues or high pill burden with older formulations.

Causality and Clinical Insights: The risk of this compound-induced hepatotoxicity and rash necessitates careful monitoring, especially during the first 18 weeks of therapy.[21] For PIs, the propensity to cause metabolic syndrome is a significant long-term management challenge, requiring regular monitoring of lipids and glucose. Interestingly, for patients experiencing PI-associated lipodystrophy or hyperlipidemia, switching to a this compound-based regimen can lead to partial reversal of these metabolic abnormalities and an improved quality of life.[15][23][24]

Experimental Protocol: A Randomized Trial Comparing Regimens

To objectively compare these regimens, a robust experimental design is essential. The following outlines a typical protocol for a randomized controlled trial (RCT) in treatment-naïve patients.

Step-by-Step Methodology
  • Study Design: A prospective, randomized, open-label, multicenter, non-inferiority trial.

  • Patient Population: HIV-1 infected, antiretroviral-naïve adult patients with plasma HIV-1 RNA >1,000 copies/mL. Key exclusion criteria would include evidence of resistance to any study drugs, pregnancy, and significant liver or kidney disease.

  • Randomization: Eligible participants are randomized (1:1) to one of two treatment arms. Randomization is stratified by baseline viral load (e.g., <100,000 vs. ≥100,000 copies/mL) and baseline CD4 count (e.g., <200 vs. ≥200 cells/mm³).

  • Treatment Regimens:

    • Arm A (NNRTI-based): this compound + two NRTIs (e.g., Tenofovir/Emtricitabine).

    • Arm B (PI-based): A ritonavir-boosted Protease Inhibitor (e.g., Darunavir/r) + two NRTIs (e.g., Tenofovir/Emtricitabine).

  • Study Endpoints:

    • Primary Endpoint: Proportion of patients with plasma HIV-1 RNA <50 copies/mL at 48 weeks (FDA Snapshot algorithm).

    • Secondary Endpoints: Change from baseline in CD4+ T-cell count at 48 weeks; incidence of virologic failure; development of genotypic or phenotypic drug resistance upon failure; incidence and severity of adverse events; discontinuation rates due to toxicity.

  • Assessments: Clinical and laboratory evaluations (viral load, CD4 count, chemistry, hematology) are performed at baseline, week 4, 8, 12, 24, 36, and 48. Genotypic resistance testing is performed at screening and at the time of virologic failure.

  • Statistical Analysis: The primary efficacy analysis is conducted on the intent-to-treat (ITT) population. Non-inferiority is concluded if the lower bound of the 95% confidence interval for the difference in success rates between the two arms is above a pre-specified margin (e.g., -10%).

cluster_workflow RCT Workflow Screening Patient Screening (Inclusion/Exclusion Criteria, Baseline Resistance Test) Randomization Randomization (1:1) Stratified by VL and CD4 Screening->Randomization ArmA Arm A: This compound + 2 NRTIs Randomization->ArmA ArmB Arm B: Boosted PI + 2 NRTIs Randomization->ArmB FollowUp Follow-Up Visits (Weeks 4-48) (Viral Load, CD4, Safety Labs) ArmA->FollowUp ArmB->FollowUp Failure Virologic Failure? FollowUp->Failure Endpoint Primary Endpoint Analysis (Week 48 Virologic Suppression) Failure->Endpoint No ResistanceTest Resistance Testing on Failure Failure->ResistanceTest Yes ResistanceTest->Endpoint

Caption: Workflow for a Comparative RCT.

Conclusion and Future Perspectives

Both this compound-based and Protease Inhibitor-based regimens have demonstrated significant efficacy in the treatment of HIV-1. The choice between them involves a careful balancing of their distinct attributes:

  • Efficacy: Generally comparable in treatment-naïve patients, with PIs often showing an advantage in treatment-experienced populations or those with pre-existing NRTI resistance.[10][12]

  • Resistance: PIs offer a significantly higher barrier to resistance, a crucial advantage for long-term durability and forgiveness of imperfect adherence.[19]

  • Tolerability: The side effect profiles are markedly different. This compound carries a risk of acute, severe hypersensitivity reactions and hepatotoxicity, whereas PIs are associated with chronic metabolic complications.[2][7]

It is important to note that current HIV treatment guidelines for most people now recommend initial therapy with integrase strand transfer inhibitor (INSTI)-based regimens, due to their high efficacy, excellent tolerability, and high barrier to resistance.[19] Nevertheless, NNRTIs and PIs remain vital components of the antiretroviral armamentarium, particularly in resource-limited settings and for salvage therapy in patients with complex resistance histories. A thorough understanding of the comparative data presented in this guide is therefore indispensable for the ongoing research and development of optimized HIV treatment strategies.

References

A Head-to-Head Comparison of Once-Daily Versus Twice-Daily Nevirapine Regimens: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nevirapine (NVP), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has long been integral to combination antiretroviral therapy (cART) for HIV-1. It functions by directly binding to and inhibiting the viral reverse transcriptase enzyme, a critical step in the viral replication cycle. Initially approved as a 200 mg twice-daily (BID) immediate-release (IR) formulation, the quest for regimen simplification to improve patient adherence and quality of life spurred the investigation of a 400 mg once-daily (OD) regimen. This was theoretically supported by this compound's long plasma elimination half-life of 25-30 hours at steady state.

This guide provides an in-depth, head-to-head comparison of these two dosing strategies, synthesizing data from pivotal clinical trials and pharmacokinetic studies. We will dissect the nuanced differences in their pharmacokinetic profiles, clinical efficacy, safety and tolerability, and impact on patient adherence to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Curves

The fundamental difference between once-daily and twice-daily dosing lies in the resulting plasma concentration-time profile. While the total drug exposure over a 24-hour period (AUC24h) is comparable between the two regimens, the peak (Cmax) and trough (Cmin) concentrations differ significantly.

A key pharmacokinetic substudy of the large, randomized 2NN trial provided critical insights. In treatment-naive HIV-1-infected patients, the 400 mg once-daily regimen resulted in a significantly higher Cmax and a lower Cmin compared to the 200 mg twice-daily regimen, even though the total AUC24h was similar. This demonstrates linear pharmacokinetic behavior, where the total dose, not the frequency, determines the total exposure.

Pharmacokinetic Parameter This compound 400 mg Once-Daily (OD) This compound 200 mg Twice-Daily (BID) P-value Source
Cmin (Trough Concentration) 3.26 mg/L4.44 mg/L< .001
Cmax (Peak Concentration) 7.88 mg/L6.55 mg/L< .001
AUC24h (Total Exposure) 133 mg/Lh133 mg/Lh.084

The clinical causality behind these differences is crucial. The lower Cmin associated with the once-daily regimen raises a theoretical concern about maintaining drug concentrations above the minimum required to suppress viral replication, particularly in cases of suboptimal adherence. Conversely, the higher Cmax may increase the risk of concentration-dependent toxicities.

Furthermore, population pharmacokinetic models have identified that body weight influences this compound's oral clearance and volume of distribution. One study concluded that for patients weighing over 70 kg, twice-daily administration might be more optimal to ensure adequate trough concentrations. For patients weighing 90 kg on a once-daily regimen, nearly half had trough concentrations below the therapeutic target of 3.0 mg/L.

G cluster_0 Pharmacokinetic Profiles Over 24 Hours Time Time (Hours) Conc Plasma Concentration 0h 24h 0h->24h MEC Minimum Effective Concentration MTC Maximum Tolerated Concentration BID_Peak1 BID_Trough BID_Peak1->BID_Trough Twice-Daily (BID) BID_Dose2 Dose 2 (200mg) BID_Trough->BID_Dose2 BID_Peak2 BID_Dose2->BID_Peak2 24h_End_BID 24h_End_BID BID_Peak2->24h_End_BID BID_Dose1 BID_Dose1 BID_Dose1->BID_Peak1 OD_Peak OD_Trough OD_Peak->OD_Trough Once-Daily (OD) OD_Dose OD_Dose OD_Dose->OD_Peak

Caption: Comparative Pharmacokinetic Curves.

Comparative Clinical Efficacy

Despite pharmacokinetic differences, large clinical trials have generally demonstrated comparable virological efficacy between the two regimens in treatment-naive patients.

The 2NN study, a large open-label trial, found no significant difference in the proportion of patients achieving HIV-1 RNA concentrations below 50 copies/mL at 48 weeks between the once-daily and twice-daily this compound arms. However, a trend was noted where patients on the once-daily regimen were more likely to change therapy.

More recently, the VERxVE study compared a once-daily extended-release (XR) formulation of this compound (NVP XR) with the twice-daily immediate-release (IR) formulation. At week 48, 81.0% of patients on NVP XR achieved a virological response (<50 copies/mL) compared to 75.9% on NVP IR, demonstrating the non-inferiority of the once-daily XR formulation.

Study Regimen 1 Virological Response (Week 48) Regimen 2 Virological Response (Week 48) Conclusion
2NN Study NVP 400mg OD~56%NVP 200mg BID~55%No significant difference in efficacy.
VERxVE Study NVP XR 400mg OD81.0%NVP IR 200mg BID75.9%NVP XR OD is non-inferior to NVP IR BID.

*Note: Efficacy rates in 2NN were calculated based on the proportion without treatment failure, which differs from the primary endpoint of the VERxVE study.

It is critical to note that the patient population matters. A study in HIV-infected patients with co-existing tuberculosis found that a once-daily this compound regimen was inferior to a standard Efavirenz-based regimen and was associated with more frequent virologic failure and death. This underscores the need for careful consideration of co-administered drugs that can alter NNRTI metabolism.

Safety and Tolerability: The Cmax Effect

The most pronounced differences between the dosing regimens emerge in their safety profiles, particularly concerning rash and hepatotoxicity. Several studies have linked the once-daily immediate-release formulation to a higher incidence of these adverse events.

In the 2NN study, the once-daily this compound arm was associated with significantly more hepatobiliary laboratory toxicities than the Efavirenz arm, and a review of the 2NN data found that more patients in the once-daily group experienced liver abnormalities (14% vs. 8%) and discontinued therapy due to rash (12% vs. 7%) compared to the twice-daily group. This increased toxicity is likely driven by the higher peak plasma concentrations (Cmax) achieved with the 400 mg single dose.

The development of the extended-release (XR) formulation was a direct response to this safety concern. By slowing the absorption rate, the XR tablet achieves a lower Cmax than the IR formulation, aiming to match the safety profile of the twice-daily regimen while maintaining the convenience of once-daily dosing. The VERxVE trial supported this, finding the safety profile of NVP XR to be similar to NVP IR, with numerically fewer treatment-related adverse events.

G Start Patient Initiating this compound CheckCD4 Check CD4+ Count Start->CheckCD4 HighRisk High Risk for Hepatotoxicity Females: CD4 > 250 Males: CD4 > 400 DO NOT INITIATE CheckCD4->HighRisk Yes LowRisk Lower Risk Females: CD4 < 250 Males: CD4 < 400 CheckCD4->LowRisk No LeadIn Initiate 14-Day Lead-In Period 200 mg Immediate-Release Once Daily LowRisk->LeadIn Monitor Monitor for Rash & Adverse Events LeadIn->Monitor Rash Rash or Toxicity Occurs Monitor->Rash Yes NoRash No Significant Rash/Toxicity Monitor->NoRash No IncreaseDose Increase to Maintenance Dose NoRash->IncreaseDose OD_Dose 400 mg XR Once Daily IncreaseDose->OD_Dose BID_Dose 200 mg IR Twice Daily IncreaseDose->BID_Dose

Caption: this compound Initiation Workflow.

Impact on Patient Adherence

Simplifying dosing frequency from twice-daily to once-daily is a widely accepted strategy to improve patient adherence to long-term therapies. Meta-analyses of antiretroviral therapies have shown that once-daily regimens are associated with a modest but statistically significant improvement in adherence compared to twice-daily regimens. This effect appears to be more pronounced in treatment-naive patients.

However, studies specific to this compound have yielded conflicting results. One randomized controlled trial found that switching virologically suppressed patients from twice-daily to once-daily this compound did not improve adherence and, paradoxically, was associated with an increase in days without taking a dose. This suggests that for stable, experienced patients, the habit of a twice-daily regimen may be well-established, and a switch may not confer the expected benefit. Therefore, while once-daily dosing offers theoretical adherence advantages, its real-world impact may be patient-dependent.

Experimental Protocol: Pharmacokinetic Substudy Design

To provide a practical framework, the following is a generalized protocol for a pharmacokinetic study comparing once-daily versus twice-daily this compound, based on methodologies used in pivotal trials like the 2NN study.

Objective: To compare the steady-state pharmacokinetic parameters (Cmin, Cmax, AUC24h) of this compound 400 mg OD versus 200 mg BID in HIV-1-infected adults.

Methodology:

  • Patient Selection:

    • Enroll adult, ART-naive HIV-1 infected patients meeting specific inclusion/exclusion criteria (e.g., CD4 count, viral load, normal liver and renal function).

    • Obtain informed consent from all participants.

  • Randomization and Dosing:

    • Randomize patients in a 1:1 ratio to receive either:

      • Arm A (OD): this compound 400 mg once-daily.

      • Arm B (BID): this compound 200 mg twice-daily.

    • Both arms will also receive a standard nucleoside reverse transcriptase inhibitor (NRTI) backbone (e.g., Tenofovir/Emtricitabine).

    • All patients undergo a 14-day lead-in period with this compound 200 mg once daily.

  • Pharmacokinetic Sampling:

    • Conduct intensive pharmacokinetic sampling at steady state (e.g., at Week 4 or later).

    • Collect blood samples (e.g., 5 mL in EDTA tubes) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Bioanalytical Method:

    • Separate plasma via centrifugation and store at -80°C until analysis.

    • Quantify this compound plasma concentrations using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, Cmin, AUC0-24) using non-compartmental analysis.

    • For population analysis, utilize non-linear mixed-effects modeling (e.g., using NONMEM software) to evaluate the influence of dosing frequency and other covariates (like body weight) on this compound's pharmacokinetics.

    • Compare parameters between the two arms using appropriate statistical tests (e.g., t-tests or Mann-Whitney U tests).

Conclusion and Synthesis

The choice between once-daily and twice-daily this compound is a nuanced decision that involves a trade-off between convenience and specific pharmacokinetic and safety profiles.

  • Twice-Daily (200 mg BID) this compound: This regimen provides a more stable pharmacokinetic profile with a lower Cmax and a higher Cmin. This translates to a potentially better safety profile, with a lower risk of rash and hepatotoxicity, making it a more prudent choice for patients with pre-existing risk factors. The higher trough concentrations may also provide a greater buffer against the development of resistance in cases of missed doses.

  • Once-Daily (400 mg OD) this compound: This regimen offers the significant advantage of convenience, which may modestly improve adherence, particularly in treatment-naive patients. However, the immediate-release formulation is associated with higher peak concentrations and an increased risk of adverse events. The development of the extended-release (XR) formulation has largely mitigated this safety concern, demonstrating non-inferior efficacy and a comparable safety profile to the twice-daily IR regimen. Therefore, if a once-daily regimen is chosen, the XR formulation is strongly preferred.

For drug development professionals, the evolution of this compound dosing illustrates a key principle: formulation matters. The successful development of the XR tablet demonstrates how pharmacokinetic modulation can be leveraged to improve the therapeutic index of a drug, balancing the desire for simplified dosing with critical safety parameters. The final decision on dosing for any patient must be individualized, weighing the potential for improved adherence against the patient's specific risk profile for toxicity and their physiological characteristics, such as body weight.

The Evolving Landscape of NNRTI-Based HIV-1 Inhibition: An In Vitro Comparative Guide to Nevirapine and Second-Generation Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the fight against HIV-1, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a critical therapeutic class. This guide provides an in-depth in vitro comparison of the first-generation NNRTI, Nevirapine, with the leading second-generation agents: Etravirine, Rilpivirine, and Doravirine. By delving into their mechanisms, resistance profiles, and the experimental methodologies used for their evaluation, we aim to equip you with the foundational knowledge to inform your research and development endeavors.

The NNRTI Binding Pocket: A Tale of Two Generations

Non-nucleoside reverse transcriptase inhibitors function as allosteric inhibitors of the HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA.[1] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of RT, approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting DNA synthesis.

This compound , a first-generation NNRTI, established the therapeutic potential of this class. However, its clinical utility is hampered by a low genetic barrier to resistance. A single point mutation in the NNRTI binding pocket can lead to high-level resistance and cross-resistance to other first-generation NNRTIs like efavirenz.[2]

Second-generation NNRTIs , including Etravirine , Rilpivirine , and Doravirine , were designed to overcome the limitations of their predecessors. These molecules exhibit greater conformational flexibility, allowing them to bind to the NNRTI pocket in multiple conformations. This adaptability enables them to maintain activity against viral strains that have developed resistance to first-generation NNRTIs.[2]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of NNRTIs is a critical determinant of their potential clinical efficacy. This is typically assessed through two primary types of assays: biochemical assays that measure the direct inhibition of the isolated reverse transcriptase enzyme, and cell-based assays that quantify the inhibition of viral replication in a cellular context.

Biochemical Assays: Targeting the Enzyme

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase. The 50% inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the drug required to inhibit RT activity by 50%.

While specific IC50 values can vary between studies due to differences in assay conditions, a general trend is observed. Second-generation NNRTIs typically exhibit potent inhibitory activity against wild-type HIV-1 RT, often comparable to or greater than this compound. A 2022 study, for instance, employed a biochemical assay to determine the IC50 values of this compound, Rilpivirine, and Doravirine against wild-type and a mutant RT.[3]

Cell-Based Assays: Inhibiting Viral Replication

Cell-based assays provide a more physiologically relevant measure of antiviral activity by assessing the inhibition of HIV-1 replication in cultured cells. The 50% effective concentration (EC50) is the standard metric from these assays, indicating the drug concentration required to inhibit viral replication by 50%.

The following table summarizes representative EC50 values for this compound and second-generation NNRTIs against wild-type HIV-1. It is important to note that these values are compiled from various sources and are intended to be illustrative.

CompoundWild-Type HIV-1 EC50 (nM)Reference(s)
This compound~10-100[4]
Etravirine~1-5[5]
Rilpivirine~0.1-0.7[6][7]
Doravirine~10-20[8]

Note: EC50 values can vary depending on the cell line, viral strain, and assay conditions used.

The Challenge of Resistance: A Comparative Profile

The emergence of drug-resistant mutations is a major obstacle in HIV-1 therapy. The in vitro resistance profile of an NNRTI is a critical indicator of its durability and potential for use in treatment-experienced patients.

This compound is highly susceptible to resistance, with single mutations such as K103N and Y181C conferring high-level resistance.[2]

Second-generation NNRTIs were specifically designed to have a higher barrier to resistance. They often require the accumulation of multiple mutations to significantly reduce their efficacy.[2]

The following table highlights the impact of key NNRTI resistance mutations on the in vitro activity of this compound and second-generation NNRTIs, presented as the fold change in EC50 compared to wild-type virus. A higher fold change indicates greater resistance.

MutationThis compound (Fold Change)Etravirine (Fold Change)Rilpivirine (Fold Change)Doravirine (Fold Change)Reference(s)
K103N >50~1-3~1-3~1-2[2][8][9]
Y181C >50~2-5~2-5~1-3[2][8][9]
L100I + K103N >100~3-10~3-10~3-10[9]
E138K ~1~3-10>10~1-3[8]
Y188L >100>10>10>100[8]
V106A + F227L >100>10>10>100[10]

Note: Fold change values are approximate and can vary between studies.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the scientific integrity and reproducibility of in vitro NNRTI comparisons, standardized and well-validated experimental protocols are essential. The following sections detail the step-by-step methodologies for the key assays discussed in this guide.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the inhibition of purified HIV-1 RT enzymatic activity.

HIV_RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of NNRTI Reaction_Setup Combine NNRTI, HIV-1 RT, and Template-Primer in a 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute Recombinant HIV-1 RT Enzyme_Prep->Reaction_Setup Template_Primer_Prep Prepare Template-Primer (e.g., poly(rA)/oligo(dT)) Template_Primer_Prep->Reaction_Setup Reaction_Initiation Add dNTPs (including a labeled nucleotide, e.g., [3H]-dTTP) Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (e.g., add EDTA) Incubation->Reaction_Termination Quantification Quantify DNA synthesis (e.g., scintillation counting for radiolabel) Reaction_Termination->Quantification Data_Analysis Calculate % Inhibition and determine IC50 Quantification->Data_Analysis

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the NNRTI in an appropriate buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the diluted NNRTI, a buffered solution containing MgCl2 and DTT, the template-primer (e.g., poly(rA)/oligo(dT)), and purified recombinant HIV-1 RT.

  • Reaction Initiation: Start the reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Quantification: Transfer the reaction mixture to a filter plate, wash to remove unincorporated nucleotides, and quantify the incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each NNRTI concentration relative to a no-drug control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Activity Assay (Luciferase Reporter)

This assay measures the inhibition of HIV-1 replication in a cell line that expresses a reporter gene (e.g., luciferase) upon viral infection.

Cell_Based_Antiviral_Assay cluster_prep Preparation cluster_infection Infection cluster_detection Detection & Analysis Cell_Seeding Seed Reporter Cells (e.g., TZM-bl) in a 96-well plate Compound_Addition Add NNRTI dilutions to cells Cell_Seeding->Compound_Addition Compound_Prep Prepare Serial Dilutions of NNRTI Compound_Prep->Compound_Addition Viral_Infection Infect cells with HIV-1 reporter virus Compound_Addition->Viral_Infection Incubation Incubate for 48-72 hours Viral_Infection->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Calculate % Inhibition and determine EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for the Cell-Based Antiviral Activity Assay.

Protocol:

  • Cell Seeding: Seed a reporter cell line (e.g., TZM-bl, which contains an HIV-1 LTR-driven luciferase reporter gene) into a 96-well plate.

  • Compound Addition: Add serial dilutions of the NNRTI to the wells.

  • Viral Infection: Infect the cells with a known amount of HIV-1 reporter virus.

  • Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viral replication inhibition for each NNRTI concentration relative to a no-drug control. Determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT)

This assay assesses the potential of the NNRTI to cause cellular toxicity, which is crucial for distinguishing specific antiviral activity from general cytotoxic effects.

MTT_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add NNRTI dilutions to cells Cell_Seeding->Compound_Addition Compound_Prep Prepare Serial Dilutions of NNRTI Compound_Prep->Compound_Addition Incubation Incubate for the same duration as the antiviral assay Compound_Addition->Incubation MTT_Addition Add MTT reagent and incubate Incubation->MTT_Addition Solubilization Add solubilization solution to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % Cytotoxicity and determine CC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed the same cell line used in the antiviral assay into a 96-well plate at the same density.

  • Compound Addition: Add serial dilutions of the NNRTI to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each NNRTI concentration relative to a no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion: The Path Forward in NNRTI Development

The in vitro comparison of this compound and second-generation NNRTIs clearly illustrates the evolution of this important class of antiretroviral drugs. While this compound laid the groundwork, the enhanced potency against wild-type HIV-1 and, crucially, the improved resilience to resistance mutations, position the second-generation agents as superior candidates for both clinical use and further drug development.

For researchers in this field, a thorough understanding of the in vitro methodologies is paramount. The biochemical and cell-based assays, coupled with cytotoxicity assessments, provide a robust framework for evaluating novel NNRTI candidates. The continued exploration of structure-activity relationships and the proactive profiling of new compounds against a wide array of resistant viral strains will be essential in staying ahead of the ever-evolving HIV-1 pandemic.

References

A Researcher's Guide to Meta-Analysis of Clinical Trials Involving Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a rigorous meta-analysis of clinical trials involving Nevirapine. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the resulting analysis is robust, transparent, and clinically meaningful. We will explore the complete workflow, from formulating a precise research question to interpreting and presenting the synthesized evidence, using this compound as our central case study.

Introduction: The Role of this compound and the Need for Evidence Synthesis

This compound (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a component of combination antiretroviral therapy (ART) for HIV-1 infection for many years.[1][2] Its mechanism of action involves non-competitively binding to the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts viral replication.[3][4][5]

Over the years, numerous clinical trials have evaluated this compound's efficacy and safety against other antiretrovirals, such as Efavirenz (EFV), and in various patient populations, including pregnant women for the prevention of mother-to-child transmission.[6][7][8][9] A single clinical trial, however, can be limited by its sample size, specific patient population, and setting. A meta-analysis provides a powerful statistical method for synthesizing data from multiple independent but similar studies, offering a more precise estimate of treatment effect and a broader understanding of the drug's overall performance and risks.

This guide is structured to provide both the theoretical underpinnings and the practical steps for conducting such an analysis, grounded in the authoritative standards set by the Cochrane Collaboration and the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement.[10][11][12][13]

Part 1: Designing a Robust Meta-Analysis Protocol

A successful meta-analysis is built on a meticulously planned protocol. This protocol acts as the blueprint for the entire study, ensuring transparency, minimizing bias, and promoting reproducibility.

Formulating the Research Question: The PICO Framework

The first and most critical step is to define a clear, focused, and answerable research question. The PICO framework is the standard for this:

  • P (Population/Problem): Who are the patients? (e.g., treatment-naïve HIV-1 infected adults, pregnant women, patients co-infected with tuberculosis).

  • I (Intervention): What is the drug and regimen being studied? (e.g., this compound-based ART).

  • C (Comparison): What is the alternative? (e.g., Efavirenz-based ART, protease inhibitor-based ART, placebo).

  • O (Outcome): What is being measured? (e.g., virologic suppression, change in CD4 count, incidence of adverse events like hepatotoxicity or rash, mortality).

Causality Behind the Choice: A well-defined PICO question prevents "data dredging" and ensures the literature search is focused. For instance, comparing this compound to Efavirenz is a common and clinically relevant question, as both are NNRTIs often used in first-line therapy.[14][15]

Diagram: PICO Framework for a this compound Meta-Analysis

PICO_Framework cluster_pico PICO Components P Population (e.g., ART-naïve HIV-1 Adults) I Intervention (this compound-based regimen) C Comparison (Efavirenz-based regimen) O Outcomes (Virologic Failure, Rash, Hepatotoxicity) Question Research Question Question->P

Caption: The PICO framework structures the research question.

Defining Inclusion and Exclusion Criteria

Based on the PICO question, you must establish strict criteria for which studies will be included.

  • Study Design: Randomized controlled trials (RCTs) are the gold standard for efficacy questions due to their low risk of bias. Observational studies may be included for safety or real-world effectiveness questions, but should be analyzed separately.[14]

  • Participants: Define specific characteristics (e.g., age range, baseline CD4 count, treatment history).

  • Interventions: Specify the dosage of this compound (e.g., standard 200mg twice daily vs. extended-release 400mg once daily) and the components of the background regimen.[16]

  • Outcomes: Clearly define how outcomes are measured (e.g., virologic failure defined as HIV-1 RNA > 400 copies/mL).

Trustworthiness: These pre-specified criteria are a self-validating system. They prevent the selective inclusion of studies that might favor a particular outcome, thereby upholding the integrity of the analysis.

The Search Strategy: Comprehensive and Unbiased

The goal is to identify all relevant studies, published and unpublished, to minimize reporting bias.

  • Databases: Search multiple electronic databases (e.g., PubMed, Embase, Cochrane Central Register of Controlled Trials).

  • Search Terms: Use a combination of keywords and controlled vocabulary (like MeSH terms) related to "this compound," "HIV," and various study designs.

  • Gray Literature: Search conference proceedings and clinical trial registries (e.g., ClinicalTrials.gov) to find studies that may not have been published in peer-reviewed journals.

Part 2: Data Extraction, Quality Assessment, and Statistical Analysis

With the relevant studies identified, the next phase involves extracting the data and preparing it for synthesis.

Data Extraction

Develop a standardized form to extract key information from each study. This should be done by at least two reviewers independently to minimize errors. Essential data points include:

  • Study characteristics (author, year, design, duration).

  • Patient characteristics (sample size, age, gender, baseline CD4 count, viral load).

  • Intervention and comparison details.

  • Outcome data (number of events, means, standard deviations).

Assessing Risk of Bias

The validity of a meta-analysis depends on the quality of the included studies. The Cochrane Risk of Bias tool is a standard instrument for assessing RCTs.[10][17] It evaluates potential biases in several domains:

  • Random sequence generation.

  • Allocation concealment.

  • Blinding of participants and personnel.

  • Blinding of outcome assessment.

  • Incomplete outcome data.

  • Selective reporting.

Expertise: Recognizing that a study with a high risk of bias can skew the results is crucial. A sensitivity analysis, where high-risk studies are excluded, can be performed to test the robustness of the findings.

Statistical Synthesis

The core of the meta-analysis is the statistical combination of results.

  • Effect Measures: For binary outcomes (e.g., virologic failure, rash), common effect measures are the Risk Ratio (RR) or Odds Ratio (OR). For continuous outcomes (e.g., change in CD4 count), the Mean Difference (MD) is used.

  • Statistical Models:

    • Fixed-Effect Model: Assumes all studies are estimating the same true effect size and that differences are due to chance.

    • Random-Effects Model: Assumes that the true effect size varies between studies. This is generally a more conservative and realistic approach, especially when studies have different populations or protocols.[14]

  • Heterogeneity: This refers to the variation between the results of the included studies. It is assessed using:

    • Cochran's Q test: A statistical test for the presence of heterogeneity.

    • I² statistic: Describes the percentage of total variation across studies that is due to heterogeneity rather than chance. An I² value >50% is often considered substantial heterogeneity.

Part 3: Comparative Efficacy and Safety of this compound: A Synthesis of Evidence

By applying the meta-analytic framework, we can synthesize the vast body of research on this compound. The following tables summarize key comparative findings based on published meta-analyses.

Table 1: Comparative Efficacy of this compound vs. Efavirenz in Treatment-Naïve Adults
OutcomeComparisonNo. of Studies / PatientsPooled Effect Estimate (95% CI)Key Finding
Virologic Failure NVP vs. EFV (RCTs)38 studies / 114,391 patients (combined)RR: 0.85 (0.73 - 0.99) for EFVEfavirenz-based regimens are significantly less likely to lead to virologic failure compared to this compound.[14][15]
Virologic Failure NVP vs. EFV (Observational)38 studies / 114,391 patients (combined)RR: 0.65 (0.59 - 0.71) for EFVThe protective effect of Efavirenz against treatment failure is even more pronounced in real-world observational settings.[14][15]
Virologic Response NVP vs. 2 NRTIsN/AOR: 3.6 (2.2 - 6.0)A this compound-containing 3-drug regimen is significantly more effective at achieving virologic response than a 2-drug regimen.[18]
Table 2: Key Safety Outcomes for this compound
Adverse EventPopulation / ComparisonPooled Effect Estimate (95% CI)Key Finding
Hepatotoxicity General PopulationIncidence of severe (Grade 3/4) hepatotoxicity is ~1-9%.[19][20]Risk is highest in the first 6-18 weeks of therapy.[21][22][23]
Hepatotoxicity Risk Pregnant Women (CD4 ≥250 vs. <250 cells/µl)OR: 0.45 (0.22 - 0.90) for severe hepatotoxicity in women with CD4 <250.Pregnant women starting this compound with lower CD4 counts (<250) have a significantly lower risk of severe liver toxicity.[7]
Skin Rash General PopulationGrade 3/4 rash occurs in ~2% of patients.[19]The risk of severe rash is highest in the first 6 weeks. A 14-day lead-in dose is used to mitigate this risk.[2][21][22]
Discontinuation due to Adverse Events NVP vs. EFV (in TB co-infected patients)RR: 0.43 (0.23 - 0.81) for EFVPatients on this compound are significantly more likely to discontinue treatment due to adverse events compared to those on Efavirenz, especially when co-treated for tuberculosis.[24]

Part 4: Step-by-Step Experimental Workflow for a Meta-Analysis

This section provides a detailed, actionable workflow for conducting a meta-analysis comparing this compound and Efavirenz on the outcome of virologic failure.

Diagram: Meta-Analysis Workflow

Meta_Analysis_Workflow A 1. Define Research Question (PICO) B 2. Develop & Register Protocol A->B C 3. Conduct Systematic Literature Search B->C D 4. Screen Studies (Title/Abstract & Full Text) C->D E 5. Extract Data from Included Studies D->E F 6. Assess Risk of Bias in Each Study E->F G 7. Perform Statistical Synthesis (Meta-Analysis) F->G H 8. Assess Heterogeneity & Publication Bias G->H I 9. Synthesize & Interpret Findings (GRADE) H->I J 10. Write & Publish Report (PRISMA) I->J

Caption: Standard workflow for a systematic review and meta-analysis.

Protocol Steps:

  • Protocol Development (as per PRISMA-P)

    • Objective: To compare the risk of virologic failure in treatment-naïve HIV-1 adults treated with this compound-based vs. Efavirenz-based regimens.

    • Inclusion Criteria: RCTs published between 1996 and 2023.

    • Exclusion Criteria: Studies in pediatric populations, studies of treatment-experienced patients, non-randomized studies.

    • Outcomes: Primary outcome is virologic failure (as defined by trial authors, e.g., HIV RNA >50 or >400 copies/mL at 48 weeks).

  • Literature Search

    • Databases: PubMed, EMBASE, Cochrane CENTRAL.

    • Sample Search String (PubMed): ("this compound"[Mesh] OR "Viramune") AND ("Efavirenz"[Mesh] OR "Sustiva") AND ("HIV-1"[Mesh] OR "HIV Infections"[Mesh]) AND (randomized controlled trial[pt])

    • Screening: Two independent reviewers screen titles and abstracts, followed by full-text review of potentially eligible articles. Disagreements are resolved by a third reviewer.

  • Data Extraction & Bias Assessment

    • Use a standardized Excel or Google Sheet for data extraction.

    • Two reviewers independently assess risk of bias using the Cochrane RoB 2 tool for each included RCT.

  • Statistical Analysis (using software like RevMan or R)

    • Effect Measure: Calculate the Risk Ratio (RR) with 95% Confidence Intervals (CI) for virologic failure for each study.

    • Pooling: Use a random-effects model (DerSimonian and Laird method) to pool the RRs.

    • Heterogeneity: Calculate the I² statistic. If I² > 50%, conduct a pre-specified subgroup analysis (e.g., based on background NRTI backbone, study location) to explore sources of heterogeneity.

    • Publication Bias: Generate a funnel plot and perform Egger's test to assess potential publication bias if ≥10 studies are included.

  • Reporting

    • Flow Diagram: Use the PRISMA flow diagram to illustrate the study selection process.[11]

    • Forest Plot: Generate a forest plot to visually display the effect estimates from individual studies and the pooled result.

    • Summary of Findings Table: Create a table summarizing the results, including the quality of evidence (assessed using the GRADE approach).

Conclusion

A meta-analysis is a rigorous scientific endeavor that provides the highest level of evidence for clinical decision-making. This guide has outlined a comprehensive and scientifically sound approach to conducting a meta-analysis of clinical trials involving this compound. The synthesized evidence consistently shows that while this compound is an effective antiretroviral, alternative agents like Efavirenz may offer a superior efficacy profile with a lower risk of virologic failure.[14][15] Furthermore, the safety profile of this compound, particularly the risk of hepatotoxicity and rash, requires careful patient monitoring, with specific risk factors identified for certain populations.[7][22][23] By adhering to established methodologies like the Cochrane Handbook and PRISMA guidelines, researchers can produce transparent, reliable, and impactful analyses that inform clinical practice, guide future research, and ultimately improve patient outcomes in the management of HIV.

References

The Shifting Sands of HIV Treatment Economics: A Cost-Effectiveness Analysis of Nevirapine in the Era of Modern Antiretrovirals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the complex landscape of global HIV management, particularly in resource-limited settings, the economic feasibility of antiretroviral therapy (ART) is as critical as its clinical efficacy. For years, Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), was a cornerstone of first-line treatment regimens due to its low cost and availability. However, the therapeutic landscape has evolved dramatically with the introduction of more robust, tolerable, and potent agents. This guide provides an in-depth cost-effectiveness analysis of this compound, comparing it with its historical contemporary, Efavirenz (EFV), and the current World Health Organization (WHO)-recommended first-line agent, Dolutegravir (DTG).

This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the economic and clinical factors that have driven the evolution of HIV treatment guidelines. By examining the causality behind experimental choices and treatment recommendations, this guide offers field-proven insights into the self-validating systems of clinical and economic evidence that underpin modern ART strategies.

The Evolving Paradigm of First-Line HIV Therapy

The selection of a first-line ART regimen in resource-limited settings is a multi-faceted decision, balancing efficacy, tolerability, barrier to resistance, and cost. Historically, the low cost of NVP made it an attractive option, enabling the large-scale rollout of ART programs. However, concerns regarding its lower barrier to resistance and a less favorable side-effect profile, including the risk of severe rash and hepatotoxicity, prompted a search for alternatives.

Efavirenz emerged as a widely adopted alternative to this compound, demonstrating comparable or superior efficacy and a different, though not insignificant, side-effect profile, most notably central nervous system (CNS) toxicities.[1] More recently, the advent of integrase strand transfer inhibitors (INSTIs), particularly Dolutegravir, has revolutionized first-line therapy. DTG offers superior virologic suppression, a higher barrier to resistance, and a generally better tolerability profile, leading to its current recommendation by the WHO as the preferred first-line agent for most populations.[2][3]

Comparative Efficacy and Virologic Response

A primary determinant of a regimen's cost-effectiveness is its ability to achieve and maintain viral suppression. Failure to do so leads to disease progression, the development of drug resistance, and the need for more expensive second- and third-line therapies.

Regimen Virologic Suppression Rate (at 48-96 weeks) Key Clinical Trial Findings
This compound-based 60-75%Studies have shown lower rates of virologic success compared to EFV-based regimens.[4][5] A higher risk of virological failure has been observed in both clinical trials and observational studies.[5]
Efavirenz-based 75-85%Consistently demonstrated superior or non-inferior virologic suppression compared to NVP.[1][4][5] However, it has been shown to be inferior to DTG in terms of the speed and durability of viral suppression.[2][6]
Dolutegravir-based 85-95%Has shown superior odds of viral suppression across all time points when compared to EFV.[2][3] It also demonstrates a more rapid decline in viral load after treatment initiation.[6]

Note: Suppression rates are approximate and can vary based on the specific study population and the nucleoside reverse transcriptase inhibitor (NRTI) backbone used.

Tolerability and the Economic Burden of Adverse Events

Adverse drug reactions (ADRs) are a significant driver of healthcare costs, leading to increased monitoring, additional medications for symptomatic relief, and in some cases, the need to switch to a more expensive regimen.

Antiretroviral Common and Severe Adverse Events Estimated Annual Cost of ADR Management (per patient) *
This compound (NVP) - High incidence of rash , including severe and life-threatening Stevens-Johnson syndrome.- Hepatotoxicity , which can be severe.While specific data is limited, the management of severe dermatological and hepatic events can be substantial, requiring hospitalization and intensive monitoring.
Efavirenz (EFV) - Central Nervous System (CNS) effects (dizziness, insomnia, vivid dreams) are common, affecting adherence.- Teratogenicity concerns in the first trimester of pregnancy.Studies in resource-limited settings have estimated the annual cost of managing ADRs for TDF-based regimens (which often included EFV) to be around US$29.70 .[7]
Dolutegravir (DTG) - Generally well-tolerated.- Associated with weight gain .- Rare instances of insomnia and headache.Due to its favorable side-effect profile, the costs associated with managing DTG-related ADRs are generally lower than for NVP and EFV.

*Costs are indicative and can vary significantly based on the healthcare system and the severity of the adverse event.

The decision to switch from a failing or poorly tolerated regimen has significant cost implications. The workflow for managing treatment failure is a critical component of any cost-effectiveness model.

cluster_0 First-Line Therapy cluster_1 Monitoring & Outcomes cluster_2 Second-Line & Subsequent Care Initiate NVP, EFV, or DTG-based Regimen Initiate NVP, EFV, or DTG-based Regimen Viral Load & CD4 Monitoring Viral Load & CD4 Monitoring Initiate NVP, EFV, or DTG-based Regimen->Viral Load & CD4 Monitoring Virologic Suppression Virologic Suppression Viral Load & CD4 Monitoring->Virologic Suppression Success Treatment Failure Treatment Failure Viral Load & CD4 Monitoring->Treatment Failure Failure Adverse Events Adverse Events Viral Load & CD4 Monitoring->Adverse Events Toxicity Switch to Second-Line Regimen Switch to Second-Line Regimen Treatment Failure->Switch to Second-Line Regimen Adverse Events->Switch to Second-Line Regimen Intolerable Management of Complications Management of Complications Switch to Second-Line Regimen->Management of Complications

Caption: Workflow for HIV Treatment Progression and Decision-Making.

Cost-Effectiveness Analysis: this compound vs. Modern Alternatives

Cost-effectiveness analysis (CEA) in this context typically involves a modeling approach, such as a Markov model, to simulate the long-term costs and health outcomes of different treatment strategies. The primary metric used is the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost for each additional unit of health gained (e.g., per quality-adjusted life year [QALY] gained or disability-adjusted life year [DALY] averted).

While recent head-to-head CEA data for NVP versus DTG is scarce due to the shift in treatment guidelines, we can infer the economic rationale for this transition by examining comparisons with EFV.

This compound vs. Efavirenz: Early in the era of widespread ART, the direct acquisition cost of NVP was often lower than EFV. However, analyses began to show that the higher rates of treatment discontinuation due to adverse events and the lower virologic efficacy of NVP could offset these initial savings. The need for more frequent monitoring and the higher probability of switching to more expensive second-line therapies made EFV a more cost-effective option in many settings.[4]

Efavirenz vs. Dolutegravir: Numerous studies have now demonstrated the cost-effectiveness of DTG-based regimens over EFV-based regimens in resource-limited settings.[8] Although the per-pill cost of DTG was initially higher, its superior efficacy, better tolerability, and higher barrier to resistance lead to long-term cost savings. These savings are realized through:

  • Fewer treatment failures and thus a reduced need for costly second-line drugs.

  • Lower costs associated with managing adverse events.

  • Improved health outcomes, leading to fewer hospitalizations and management of opportunistic infections.

A key driver of the affordability of modern ART has been the work of organizations like the Global Fund and the U.S. President's Emergency Plan for AIDS Relief (PEPFAR), which have negotiated significant price reductions for generic antiretrovirals.[9][10]

Antiretroviral Regimen (Annual Cost per Patient) *2012 (PEPFAR) 2023-2024 (Global Fund Reference Price)
Generic First-Line Regimen ~US$335TLD (Tenofovir/Lamivudine/Dolutegravir): < US$45 [10]
TDF/3TC/EFV (400mg) Not specified~US$51-54[11]
TDF/3TC/NVP Not specifiedNot listed as a preferred first-line regimen.

*Costs are for the antiretroviral drugs only and do not include the comprehensive costs of care. Prices are subject to change and vary by country and procurement mechanism.

The dramatic reduction in the price of the preferred TLD regimen underscores the economic viability of transitioning to superior therapeutic options.

Experimental Protocol: Conducting a Cost-Effectiveness Analysis of ART

For researchers aiming to conduct their own CEA of ART in a specific setting, the following step-by-step methodology provides a framework grounded in established health economic principles.

Objective: To determine the incremental cost-effectiveness of a new ART regimen (Intervention) compared to the current standard of care (Comparator).

Methodology:

  • Model Selection and Structure:

    • A Markov model is the most common and appropriate choice for simulating the chronic nature of HIV infection.

    • Define distinct health states through which a patient can transition over time. These are typically based on CD4 cell count ranges (e.g., >500, 350-500, 200-349, <200 cells/mm³), viral load (suppressed vs. unsuppressed), and the occurrence of opportunistic infections or death.

  • Data Inputs:

    • Clinical Efficacy: Gather transition probabilities between health states from clinical trials or large cohort studies. This includes rates of virologic suppression, CD4 count recovery, treatment failure, and development of resistance for both the intervention and comparator regimens.

    • Costs:

      • Direct Medical Costs: Include the cost of antiretroviral drugs, laboratory monitoring (viral load, CD4 count, safety labs), clinical consultations, and treatment for major adverse events and opportunistic infections.

      • Perspective: Define the analysis perspective (e.g., healthcare provider, societal). A societal perspective would also include indirect costs such as lost productivity.

    • Utilities (for QALYs): Assign a health utility value (a measure of quality of life, where 1 = perfect health and 0 = death) to each health state. These can be derived from existing literature or through direct patient surveys using instruments like the EQ-5D.

  • Analysis:

    • Time Horizon: A lifetime horizon is typically recommended to capture the full costs and benefits of treatment.

    • Discounting: Discount both future costs and health outcomes (typically at a rate of 3-5% per year) to reflect their present value.

    • Calculate ICER: ICER = (Cost of Intervention - Cost of Comparator) / (Effectiveness of Intervention - Effectiveness of Comparator) Effectiveness can be measured in Life Years Gained (LYG), QALYs, or DALYs averted.

  • Sensitivity Analysis:

    • Conduct one-way and probabilistic sensitivity analyses to assess the robustness of the results to uncertainty in the input parameters (e.g., drug costs, efficacy rates). This helps to identify the key drivers of the model's outcomes.

cluster_0 Model Framework cluster_1 Data Collection cluster_2 Analysis & Interpretation Define Health States (CD4, VL) Define Health States (CD4, VL) Select Model (e.g., Markov) Select Model (e.g., Markov) Define Health States (CD4, VL)->Select Model (e.g., Markov) Clinical Efficacy Data Clinical Efficacy Data Select Model (e.g., Markov)->Clinical Efficacy Data Run Simulation (Lifetime Horizon) Run Simulation (Lifetime Horizon) Clinical Efficacy Data->Run Simulation (Lifetime Horizon) Cost Data (Direct & Indirect) Cost Data (Direct & Indirect) Cost Data (Direct & Indirect)->Run Simulation (Lifetime Horizon) Utility Values (QALYs) Utility Values (QALYs) Utility Values (QALYs)->Run Simulation (Lifetime Horizon) Calculate ICER Calculate ICER Run Simulation (Lifetime Horizon)->Calculate ICER Sensitivity Analysis Sensitivity Analysis Calculate ICER->Sensitivity Analysis Interpret Results vs. WTP Threshold Interpret Results vs. WTP Threshold Sensitivity Analysis->Interpret Results vs. WTP Threshold

Caption: Protocol for a Cost-Effectiveness Analysis of ART.

Conclusion: The Economic Case for Therapeutic Advancement

The trajectory of first-line HIV therapy in resource-limited settings provides a compelling case study in the interplay of clinical evidence and health economics. While this compound was instrumental in the initial expansion of ART, its limitations in terms of efficacy and tolerability have rendered it a less cost-effective option compared to modern alternatives. The evidence clearly demonstrates that the higher upfront investment in more potent and tolerable regimens, such as those containing Dolutegravir, is economically sound. These regimens lead to better long-term health outcomes, reduce the burden on healthcare systems by preventing treatment failures and costly complications, and ultimately represent a more efficient use of limited resources.

For researchers and drug development professionals, this analysis underscores the importance of a holistic approach to evaluating new therapeutic agents. Beyond initial efficacy, factors such as the barrier to resistance, long-term tolerability, and the potential to reduce downstream healthcare utilization are critical determinants of a drug's ultimate value and adoption in global health programs. The continuous pursuit of more effective, safer, and cost-effective antiretroviral therapies remains a cornerstone of the global effort to end the HIV epidemic.

References

A Comparative Guide to the Long-Term Outcomes of Nevirapine-Containing ART Regimens

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Nevirapine's Role in the Evolution of Antiretroviral Therapy

This compound (NVP), a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), was a cornerstone of early combination antiretroviral therapy (cART) and remains a relevant option in certain resource-limited settings.[1] Its mechanism, involving non-competitive inhibition of HIV-1 reverse transcriptase, provided a critical tool in the global fight against HIV/AIDS.[2][3] This guide offers an in-depth comparison of the long-term efficacy, safety, and metabolic outcomes of NVP-containing regimens against key alternatives. We will dissect the experimental data from pivotal clinical trials and observational studies, providing a robust evidence base for understanding this compound's place in the historical and current ART landscape. While newer agents like integrase strand transfer inhibitors (INSTIs) are now preferred in first-line therapy, a thorough analysis of NVP's long-term performance yields valuable insights for drug development and the management of chronically-infected patients.[1]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound functions by binding directly to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 angstroms away from the catalytic active site.[3][4] This binding is non-competitive with respect to the natural nucleoside triphosphates.[2] The interaction induces a conformational change in the enzyme, disrupting the catalytic site and severely impeding the conversion of the viral RNA genome into DNA, a critical step for viral replication.[2][5] This mechanism is distinct from nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators by binding at the polymerase active site.[4] It is important to note that due to structural differences in the NNRTI binding pocket, this compound is not effective against HIV-2.[4][6]

NVP_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66) ActiveSite Catalytic Active Site Proviral_DNA Proviral DNA Synthesis ActiveSite->Proviral_DNA Inhibition INHIBITION ActiveSite->Inhibition NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->ActiveSite Induces Conformational Change NVP This compound (NVP) NVP->NNRTI_Pocket Binds dNTPs dNTPs (Nucleoside Triphosphates) dNTPs->ActiveSite Binds Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Enters

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

Part 1: Long-Term Efficacy

The long-term success of any ART regimen is primarily measured by its ability to achieve and maintain durable virologic suppression and facilitate robust immunological recovery.

Virologic Suppression

Long-term studies have demonstrated that NVP-based regimens can provide sustained virological effectiveness. A retrospective cohort study with a median follow-up of 72.6 months reported that 94% of patients remaining on NVP-based therapy maintained a viral load below 50 copies/mL.[7] Another study following patients for a median of 17.1 years found a median time with persistent HIV viral load <50 copies/mL of 16 years.[1][8]

However, when compared to other NNRTIs, particularly Efavirenz (EFV), the data presents a more nuanced picture. The landmark 2NN study , a large randomized trial, found no statistically significant difference in virologic success (HIV RNA <50 copies/mL) at 48 weeks between EFV (67.8%) and NVP twice-daily (63.6%) arms.[9][10] Despite this, a meta-analysis of multiple trials and observational studies concluded that EFV was marginally more likely to achieve virologic success and significantly less likely to lead to virologic failure compared to NVP.[11] Observational studies have often shown superior outcomes for EFV, with one large cohort in Southern Africa reporting a higher risk of virologic failure for patients on NVP (Hazard Ratio 1.52).[12][13]

Immunological Recovery

Consistent virologic suppression with NVP-containing regimens leads to significant and sustained increases in CD4+ T-cell counts. One long-term study observed a mean CD4+ count increase from 439 cells/mm³ at baseline to 628/mm³ at the last visit after a median of 6 years.[7] Another study with a 9-year median follow-up reported a CD4 cell gain of +322/μL.[14]

In comparative analyses, the immunological response between NVP and EFV has been debated. The 2NN study reported similar CD4 count increases at 48 weeks across NVP and EFV arms.[15] Conversely, some large observational studies have suggested a slight advantage for EFV. For instance, the HIV-CAUSAL Collaboration found that individuals on NVP regimens experienced a smaller 12-month increase in CD4 count by approximately 11 cells/μL compared to those on EFV.[12] The DART trial's NORA substudy also found a greater mean CD4 increase with NVP compared to an Abacavir-based regimen at 48 weeks (+173 vs +147 cells/mm³).[16]

Part 2: Long-Term Safety and Tolerability

This compound's utility has been historically limited by its distinct safety profile, particularly concerning hepatotoxicity and rash.

Hepatotoxicity

Severe, life-threatening, and sometimes fatal hepatotoxicity is the most significant risk associated with NVP.[17] The risk is highest during the first 18 weeks of therapy, with the greatest danger in the first 6 weeks.[18][19] This necessitates intensive clinical and laboratory monitoring during this period.[20] The risk is notably higher in certain populations; initiation is not recommended for ART-naïve adult females with CD4+ counts >250 cells/mm³ or adult males with CD4+ counts >400 cells/mm³, unless the benefit clearly outweighs the risk.[18] Despite these risks, long-term studies in patients who tolerate the initial period show good liver tolerability, even in those with Hepatitis C (HCV) coinfection.[7][14] A study with a 17-year follow-up noted a significant reduction in Alanine Aminotransferase (ALT) levels from baseline.[1]

Rash

Skin rash is a common side effect of NVP, typically occurring within the first 6 weeks of treatment.[4] While most rashes are mild, severe and life-threatening reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), can occur.[19] The risk of rash is significantly mitigated by a mandatory 14-day lead-in period, where NVP is initiated at a lower dose (200 mg once daily) before escalating to the full therapeutic dose (200 mg twice daily).[3][19]

Metabolic Profile

A key advantage of this compound over many other antiretrovirals, including Efavirenz and some protease inhibitors (PIs), is its generally favorable metabolic profile. Multiple long-term studies have shown that NVP-based therapy is associated with beneficial changes in lipid profiles. This includes significant increases in high-density lipoprotein cholesterol (HDL-c) and decreases in triglycerides and low-density lipoprotein cholesterol (LDL-c).[1][7] The 2NN study's lipid sub-study found that NVP was associated with a larger increase in HDL-c and a smaller increase in triglycerides compared to EFV at 48 weeks.[15] This favorable lipid profile is a primary reason why NVP was often used as a "simplification" strategy, switching from a PI-based regimen to improve metabolic parameters while maintaining virologic suppression.[21]

Part 3: Comparative Performance Summary

Outcome MeasureThis compound (NVP) RegimenEfavirenz (EFV) RegimenIntegrase Inhibitor (INSTI) Regimens
Virologic Efficacy Good long-term suppression (e.g., 94% <50 copies/mL) in tolerant patients.[7] Some studies show slightly lower efficacy vs. EFV.[11][13]High efficacy; often considered the benchmark for NNRTI class. Some studies show superiority over NVP.[11][12]Superior efficacy, faster viral suppression, and higher barrier to resistance. Now the preferred first-line option.[1]
Immunologic Recovery Robust and sustained CD4+ count increases over many years.[7][14]Strong CD4+ recovery, with some large cohorts suggesting a slight advantage over NVP.[12]Rapid and robust CD4+ recovery, consistent with superior virologic control.
Key Safety Issues Hepatotoxicity (risk highest in first 18 weeks, especially in women with high CD4 counts).[18][19] Rash (including SJS/TEN).[19]CNS side effects (dizziness, vivid dreams, depression) are common, especially upon initiation.[9]Generally well-tolerated. Weight gain has emerged as a concern with some agents (e.g., dolutegravir, bictegravir).
Metabolic Profile Favorable: Tends to increase HDL-c ("good" cholesterol) and has a neutral or beneficial effect on triglycerides and LDL-c.[1][7][15]Mixed: Can increase total cholesterol and triglycerides.[15]Generally favorable lipid profile, but less beneficial than NVP regarding HDL-c increase.
Drug Interactions Inducer of CYP3A4 and CYP2B6, leading to multiple drug-drug interactions.[4]Inducer of CYP3A4, affecting concentrations of other drugs.[4]Fewer CYP450-mediated interactions, but potential for interactions via UGT1A1 and with polyvalent cations.

Experimental Protocols

Protocol 1: Clinical and Laboratory Monitoring for NVP-Induced Hepatotoxicity

Causality: The high risk of severe hepatotoxicity in the initial 18 weeks of NVP therapy necessitates a structured, intensive monitoring protocol. This protocol is designed to detect early signs of liver injury, allowing for prompt discontinuation of the drug to prevent progression to liver failure. The specified time points (baseline, pre-escalation, 2 weeks post-escalation, and monthly) correspond to the periods of highest observed risk.[18][20][22]

Workflow Diagram: NVP Hepatotoxicity Monitoring

Hepatotoxicity_Monitoring cluster_initiation Treatment Initiation Phase cluster_leadin Lead-in & Early Phase (Weeks 0-6) cluster_maintenance Maintenance Phase (Weeks 7-18+) Start Patient eligible for NVP-containing ART Screen Screening: 1. CD4 Count (Check Contraindications) 2. Baseline LFTs (AST/ALT) Start->Screen Dose1 Initiate NVP 200mg QD (Lead-in Dose) Screen->Dose1 Check1 Week 2: Check LFTs before dose escalation Dose1->Check1 Dose2 Escalate to NVP 200mg BID Check1->Dose2 LFTs stable Stop Discontinue NVP Permanently & Investigate Check1->Stop LFTs elevated/ Symptoms Check2 Week 4: Check LFTs Dose2->Check2 Check3 Week 6: Check LFTs & Clinical Status Check2->Check3 Monitor_Monthly Monthly LFTs & Clinical Monitoring until Week 18 Check3->Monitor_Monthly Monitor_Monthly->Stop Significant LFT Elevation or Symptoms of Hepatitis Monitor_Routine Continue frequent monitoring per clinical judgment (Post-Week 18) Monitor_Monthly->Monitor_Routine

Caption: Clinical workflow for monitoring this compound-associated hepatotoxicity.

Step-by-Step Procedure:

  • Pre-Treatment Screening:

    • Assess patient's CD4+ T-cell count. Avoid initiating NVP in ART-naïve women with CD4 >250 cells/mm³ or men with CD4 >400 cells/mm³.[18]

    • Obtain baseline liver function tests (LFTs), including Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).[18]

  • Initiation and Lead-In Period:

    • Start NVP at the lead-in dose of 200 mg once daily for 14 days.[19]

    • Prior to dose escalation at day 14, repeat LFTs.[18][20]

    • If LFTs are stable and no significant rash or systemic symptoms are present, escalate the dose to 200 mg twice daily.

  • Intensive Monitoring Phase (First 18 Weeks):

    • Repeat LFTs two weeks after dose escalation (i.e., at week 4 of therapy).[18][20]

    • Continue to monitor LFTs at least monthly for the first 18 weeks of treatment.[22] Extra vigilance, including clinical assessment for symptoms like fatigue, malaise, anorexia, nausea, or jaundice, is critical during the first 6 weeks.[18][20]

  • Action Thresholds:

    • Permanently discontinue NVP if the patient develops a rash accompanied by constitutional findings or elevated LFTs.[19]

    • Permanently discontinue NVP if ALT or AST levels rise to >5 times the upper limit of normal (ULN) or if clinical hepatitis (symptomatic hepatitis with LFT abnormalities) occurs.[19][22]

  • Long-Term Monitoring:

    • After the initial 18-week period, continue frequent clinical and laboratory monitoring throughout the course of NVP therapy as clinically indicated.[18]

Protocol 2: Quantification of HIV-1 RNA Viral Load by Real-Time RT-qPCR

Causality: This protocol describes a self-validating system for quantifying viral load, the primary endpoint for assessing ART efficacy. The use of an internal control validates the extraction and amplification steps for each sample, while a standard curve allows for absolute quantification of viral RNA copies. This ensures the accuracy and reproducibility required for clinical decision-making.[23]

Step-by-Step Methodology:

  • Sample Preparation and RNA Extraction:

    • Collect whole blood in EDTA tubes.

    • Separate plasma by centrifugation.

    • Extract viral RNA from a defined volume of plasma (e.g., 1 mL) using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

    • During extraction, spike each sample with a known quantity of an internal control RNA (e.g., an armored RNA quantitation standard) to monitor extraction efficiency and PCR inhibition.[23]

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III).

    • The reaction mixture should include the RNA template, random hexamers and/or sequence-specific primers targeting a conserved region of the HIV-1 genome (e.g., gag or LTR), dNTPs, and RNase inhibitors.[24]

  • Real-Time PCR (qPCR):

    • Prepare a master mix containing a TaqMan probe-based assay system. This includes:

      • Forward and reverse primers specific to the HIV-1 cDNA target.

      • A fluorogenic probe (e.g., FAM-labeled) that binds between the primers.

      • DNA polymerase (e.g., Platinum Taq).

      • A separate primer/probe set for the internal control (e.g., VIC-labeled).[23]

    • Perform the qPCR amplification on a calibrated real-time PCR instrument (e.g., Bio-Rad CFX96). Thermocycling conditions typically involve an initial denaturation step (e.g., 95°C for 10-15 min) followed by 40-45 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60-90s).[25]

  • Data Analysis and Validation:

    • Standard Curve: A standard curve must be run in parallel using serial dilutions of a known concentration of in vitro transcribed HIV-1 RNA (e.g., from 10¹ to 10⁷ copies/reaction).[23][24] The instrument software will plot the quantification cycle (Cq) values against the log of the copy number to generate a linear regression. The R² value should be >0.99 for a valid run.

    • Internal Control: Confirm that the Cq value for the internal control is within the expected range for all patient samples and controls. A delayed Cq may indicate PCR inhibition.

    • Quantification: The viral load of patient samples is calculated by interpolating their Cq values from the standard curve. The final result is reported in copies/mL after adjusting for the initial plasma volume.

    • Controls: Include a positive control (known viral load) and a negative control (nuclease-free water) in every run to validate the assay's performance.

Conclusion and Future Perspectives

This compound-containing ART regimens have demonstrated the capacity for durable, long-term virologic and immunologic control in patients who successfully navigate the initial treatment period.[1][7] Its favorable lipid profile remains a notable advantage over several other antiretroviral classes.[14][15] However, these benefits are counterbalanced by the significant risks of severe hepatotoxicity and rash, which necessitate intensive monitoring and have led to its replacement in first-line therapy guidelines in many parts of the world.[12][18] The comparative data, particularly from large trials like 2NN and numerous observational cohorts, generally suggest that Efavirenz offers a slight efficacy advantage, albeit with a different tolerability profile dominated by CNS effects.[11][26]

For drug development professionals, the story of this compound provides critical lessons on the importance of balancing efficacy with long-term safety and tolerability. While NVP's role has diminished with the advent of superior INSTI-based regimens, understanding its long-term outcomes provides an essential benchmark and a valuable historical perspective in the ongoing evolution of antiretroviral therapy.

References

Navigating the Landscape of Nevirapine Resistance: A Comparative Analysis Across HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The global diversity of HIV-1 presents a significant challenge to the long-term efficacy of antiretroviral therapy. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of combination antiretroviral therapy (cART) regimens, particularly in resource-limited settings. However, its low genetic barrier to resistance necessitates a nuanced understanding of how viral genetics, specifically HIV-1 subtype, influences the emergence and patterns of resistance mutations. This guide provides an in-depth comparative analysis of this compound resistance mutations across different HIV-1 subtypes, offering insights for researchers, scientists, and drug development professionals.

The Influence of HIV-1 Subtype on NNRTI Resistance Pathways

The genetic background of HIV-1 plays a crucial role in the development of drug resistance. The enzyme responsible for viral replication, reverse transcriptase (RT), is the target of this compound. Variations in the amino acid sequence of the RT protein among different HIV-1 subtypes can influence the propensity for specific resistance mutations to arise under drug pressure. Some mutations may be more readily selected in one subtype compared to another due to the number of nucleotide changes required for the amino acid substitution.

A key example is the V106M mutation, which confers high-level resistance to this compound. In subtype C viruses, this mutation requires only a single base-pair change, whereas in most other subtypes, two base-pair changes are necessary.[1] This genetic predisposition makes V106M a more common resistance pathway in individuals with subtype C infection.[1]

Common and Subtype-Specific this compound Resistance Mutations

While a core set of mutations is associated with this compound resistance across all subtypes, their prevalence and clinical impact can vary significantly. The most frequently observed NNRTI resistance mutations include K103N, Y181C, and G190A.[1][2]

  • K103N: This is one of the most common NNRTI resistance mutations and confers high-level resistance to this compound and another NNRTI, efavirenz.[1][3] Studies have shown that the K103N mutation is frequently detected in individuals failing this compound-based regimens across various subtypes.[2][4][5] For instance, after a single dose of this compound to prevent mother-to-child transmission, the K103N mutation was detected more frequently in women with subtype C (69.2%) compared to those with subtype A (19.4%) or D (36.1%).[4]

  • Y181C: This mutation also confers high-level resistance to this compound.[5] Its prevalence can differ among subtypes. For example, a study in rural Tanzania identified Y181C in 2.5% of treatment-naive patients in a cohort with a mix of subtypes A, C, and D.[6][7]

  • G190A/S: The G190A mutation is another significant NNRTI resistance mutation.[2][8] Interestingly, the G190S mutation appears to be a pathway more specific to HIV-1 subtype A viruses.[1]

Beyond these common mutations, other substitutions at positions such as 100, 101, 106, 108, 188, and 190 have been associated with this compound resistance.[1][9] The accumulation of multiple NNRTI resistance mutations can lead to broad cross-resistance within the drug class.[10]

Comparative Analysis of this compound Resistance Mutations in Major HIV-1 Subtypes

The following table summarizes the prevalence and key characteristics of this compound resistance mutations in major HIV-1 subtypes based on available research. It is important to note that the prevalence of these mutations can be influenced by various factors, including prior exposure to antiretroviral drugs and the specific assays used for detection.

MutationSubtype BSubtype CSubtype ASubtype DOther Subtypes/RecombinantsKey Characteristics
K103N High prevalence.[2]Very high prevalence, selected more frequently than in subtypes A and D after single-dose this compound.[4]Common.[4]Common.[4][11]Prevalent in various recombinants like CRF01_AE and CRF02_AG.[12][13]High-level resistance to this compound and Efavirenz.[3]
Y181C Common.[14]Prevalent, can cause intermediate to high-level resistance.[5]Observed.[6][7]Observed.[6][7]Detected in various subtypes.[8]High-level resistance to this compound.[1]
G190A/S G190A is common.[2]G190A is observed.[6][7]G190S is a characteristic mutation.[1]G190A is observed.[6][7]G190A is found in various subtypes.[8]High-level resistance to this compound.
V106M Less common.More frequent due to a single nucleotide change requirement.[1]Less common.Less common.Observed in some non-B subtypes.High-level resistance to this compound and Efavirenz.[10]

Experimental Methodologies for Identifying this compound Resistance Mutations

The accurate identification of drug resistance mutations is critical for clinical management and surveillance. The primary method used is genotypic resistance testing .

Genotypic Resistance Testing Workflow

Genotypic assays involve sequencing the HIV-1 reverse transcriptase gene to identify mutations known to be associated with drug resistance.[15]

Step-by-Step Methodology:

  • Sample Collection: A blood sample is collected from the patient.

  • Viral Load Quantification: The amount of HIV-1 RNA in the plasma is measured. A viral load of at least 1,000 copies/mL is typically recommended for successful genotypic testing, although some assays can be successful with lower viral loads.[15][16]

  • RNA Extraction: HIV-1 RNA is extracted from the plasma sample.

  • Reverse Transcription and PCR Amplification: The viral RNA is converted to DNA (cDNA) by reverse transcription. The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.

  • Interpretation: The identified mutations are interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to this compound and other antiretroviral drugs.

Causality Behind Experimental Choices: The requirement for a sufficient viral load is to ensure there is enough viral genetic material for reliable amplification and sequencing.[15] The focus on the reverse transcriptase region of the pol gene is because this is the direct target of this compound.

Advanced Techniques for Detecting Minority Variants

Standard population sequencing typically detects mutations that are present in at least 15-25% of the viral population.[14] However, low-frequency resistance mutations, or minority variants, can exist below this detection threshold and have been associated with an increased risk of treatment failure.[14] More sensitive techniques are required to detect these minority variants:

  • Allele-Specific PCR: This method uses primers that are specific to a particular mutation, allowing for the detection of low-frequency variants.[14]

  • Deep Sequencing (Next-Generation Sequencing): This high-throughput sequencing technology can detect mutations present at very low frequencies (e.g., <1%).[14]

Self-Validating System: A robust genotypic testing protocol should include internal controls to monitor the efficiency of RNA extraction, amplification, and sequencing. Comparing results with known resistant and susceptible viral strains serves as a crucial validation step.

Visualizing the Genotyping Workflow

The following diagram illustrates the key steps in the genotypic resistance testing workflow.

Genotyping_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample 1. Blood Sample Collection VL_Test 2. Viral Load Testing Sample->VL_Test Plasma RNA_Extraction 3. Viral RNA Extraction VL_Test->RNA_Extraction >1000 copies/mL RT_PCR 4. RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Sequencing 5. DNA Sequencing RT_PCR->Sequencing Analysis 6. Sequence Analysis Sequencing->Analysis Interpretation 7. Resistance Interpretation Analysis->Interpretation

Caption: Workflow for HIV-1 Genotypic Resistance Testing.

Logical Relationships in Subtype-Specific Resistance

The emergence of specific resistance mutations is a result of the interplay between the drug's selective pressure and the underlying genetic landscape of the HIV-1 subtype.

Resistance_Pathway cluster_factors Influencing Factors cluster_outcome Outcome Drug This compound Selective Pressure Mutations Emergence of Specific Resistance Mutations (e.g., K103N, V106M) Drug->Mutations Subtype HIV-1 Subtype (Genetic Background) Subtype->Mutations Failure Treatment Failure Mutations->Failure

Caption: Factors Influencing this compound Resistance Pathways.

Conclusion and Future Directions

The subtype-specific differences in this compound resistance mutations underscore the importance of considering viral diversity in the management of HIV-1 infection. While K103N and Y181C are common across subtypes, the increased propensity for mutations like V106M in subtype C highlights the need for subtype-aware resistance interpretation algorithms.

For drug development professionals, understanding these differential resistance pathways is crucial for designing next-generation NNRTIs with a higher genetic barrier to resistance and activity against common resistant variants across all major HIV-1 subtypes. Future research should continue to explore the complex interplay between HIV-1 subtype, host factors, and the evolution of drug resistance to optimize antiretroviral therapy for all individuals living with HIV.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes their ultimate disposal. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy, requires careful management not only for personnel safety but also for environmental protection.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste streams generated in a research environment, grounding every recommendation in scientific rationale and regulatory standards.

The imperative for proper disposal stems from two core principles: workplace safety and environmental stewardship. This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to laboratory findings of hepatocellular adenomas and carcinomas.[2] Furthermore, studies have shown that this compound is persistent in the environment, resisting degradation during water treatment processes and consequently being detected in surface waters.[3] Its presence in the environment can have a detrimental impact on agriculture and aquatic life.[4] Therefore, improper disposal, such as sewering (drain disposal), is not only poor practice but is also prohibited for hazardous pharmaceutical waste under Environmental Protection Agency (EPA) regulations.[5][6]

Part 1: Waste Characterization and Hazard Assessment

The foundational step in any disposal protocol is to correctly classify the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[7][8]

  • Regulatory Status: While this compound is not explicitly a "listed" hazardous waste (P- or U-list) and typically does not exhibit "characteristics" of ignitability, corrosivity, or reactivity, its inclusion on the NIOSH hazardous drug list and its ecotoxicity necessitate that it be managed as a hazardous chemical waste.[2][7][8]

  • Safety Data Sheet (SDS) Review: Always consult the manufacturer's SDS before beginning work. The SDS for this compound specifies that it causes skin and serious eye irritation and may cause respiratory irritation.[7][9] It also consistently mandates disposal via an approved waste disposal plant, with incineration being the recommended method.[7][8][10]

Decision Workflow for this compound Waste Management

The following diagram outlines the critical decision points for segregating and managing this compound waste streams in the laboratory.

NevirapineDisposal cluster_assessment Step 1: Assess Waste Type cluster_segregation Step 2: Segregate & Contain cluster_disposal Step 3: Final Disposal Pathway start This compound Waste Generated is_sharp Contaminated with Sharps (needles, blades, Pasteur pipettes)? start->is_sharp waste_type Determine Physical State is_sharp->waste_type No sharps_container Place in Puncture-Proof, Labeled Biohazard/Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (Unused API, Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Aqueous Liquid Waste (e.g., from buffer solutions) waste_type->liquid_waste Liquid solid_container Package in Labeled, Leak-Proof Hazardous Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->liquid_container vendor_pickup Arrange Pickup by Certified Hazardous Waste Vendor (for Incineration) sharps_container->vendor_pickup solid_container->vendor_pickup liquid_container->vendor_pickup

Caption: Decision tree for the safe segregation and disposal of this compound waste.

Part 2: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and compliance. These procedures cover the most common forms of this compound waste generated in a research setting.

Protocol 1: Disposal of Solid this compound Waste

This category includes expired or unused pure this compound (API), contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and plastic/glassware.

Objective: To safely contain and label solid this compound waste for collection by a certified hazardous waste contractor.

Methodology:

  • Designate a Waste Container: Use a dedicated, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) pail or a double-bagged, puncture-resistant box. The container must be compatible with this compound.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information, including:

    • Generator Information: Laboratory name, principal investigator, room number.

    • Chemical Contents: List "this compound" and any other chemical constituents (e.g., contaminated wipes with solvent). Do not use abbreviations.

  • Waste Segregation:

    • Place non-sharp, contaminated items directly into the designated container.

    • For bulk amounts of unused this compound powder, ensure the original container is tightly sealed and place it inside the hazardous waste container. If the original container is compromised, carefully transfer the powder inside a fume hood to prevent dust generation.[7][9]

  • Container Management: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.[9]

  • Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, schedule a pickup with your certified hazardous waste vendor.

Protocol 2: Disposal of Aqueous this compound Waste

This protocol applies to solutions containing this compound, such as buffer solutions from experiments or mother liquor from crystallizations. Under no circumstances should aqueous this compound waste be poured down the drain. [5][6]

Objective: To safely collect and label liquid this compound waste for compliant disposal.

Methodology:

  • Designate a Liquid Waste Container: Use a dedicated, leak-proof, and chemically compatible container, typically a glass or HDPE carboy. Ensure it has a screw-top lid.

  • Label the Container: Affix a "Hazardous Waste" label. List "this compound" and all other components of the solution, including water and buffers, with their approximate concentrations.

  • Secondary Containment: Place the liquid waste container in a secondary bin or tray that can hold the entire volume of the carboy in case of a leak or spill.

  • Waste Collection: Add aqueous this compound waste to the container using a funnel. Keep the container sealed when not in use.

  • Arrange for Disposal: Follow your institution's procedures for scheduling a pickup by a certified hazardous waste vendor. Do not mix this waste stream with other hazardous wastes (e.g., halogenated solvents) unless approved by your EHS department.

Part 3: Summary of Waste Management Requirements

For quick reference, the table below summarizes the key handling and disposal requirements for different this compound waste streams.

Waste StreamHazard ClassificationRecommended ContainerKey Labeling InformationFinal Disposal Method
Unused/Expired this compound (API) Hazardous Drug, EcotoxicSealed original container inside a labeled, leak-proof hazardous waste bin."Hazardous Waste", "this compound"Incineration via Certified Vendor[10]
Contaminated Solid Waste (PPE, Labware) Hazardous Chemical WasteLabeled, leak-proof hazardous waste bin (e.g., lined box or pail)."Hazardous Waste", "this compound Contaminated Debris"Incineration via Certified Vendor
Contaminated Sharps Biohazard/Sharps Waste, Hazardous Chemical WastePuncture-proof, closable sharps container."Hazardous Waste", "Sharps", "this compound"Incineration via Certified Vendor
Aqueous Solutions Containing this compound Hazardous Liquid Waste, EcotoxicLabeled, leak-proof carboy in secondary containment."Hazardous Waste", "Aqueous this compound Waste" (list all components)Incineration or other approved treatment via Certified Vendor

References

A Researcher's Guide to the Safe Handling of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine is a critical component in antiretroviral therapy and related research. However, its handling in a laboratory setting demands a rigorous adherence to safety protocols to protect researchers from occupational exposure. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH)[1].

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with this compound powder or solutions can cause skin irritation, characterized by redness, itching, and blistering. It can also lead to serious eye irritation or damage[2][3].

  • Respiratory Irritation: Inhalation of aerosolized this compound dust may cause irritation to the lungs and respiratory system[2][3].

  • Harmful if Swallowed: Ingestion of this compound can be harmful[3][4].

  • Sensitization: May cause sensitization in susceptible individuals through skin contact[5].

Causality of Risk: The primary risk in a laboratory setting stems from the generation of aerosols when handling the powdered form of the compound and the potential for direct contact with skin and mucous membranes when working with either the powder or solutions. These exposures can occur during weighing, compounding, and transfer procedures.

Engineering Controls and Designated Work Areas

The first line of defense in mitigating exposure is the implementation of appropriate engineering controls.

  • Ventilation: All work with this compound, especially the handling of its powdered form, should be conducted in a well-ventilated area with local exhaust ventilation, such as a certified chemical fume hood, to keep airborne concentrations low[2].

  • Designated Areas: Establish designated areas for the storage and handling of this compound. These areas should be clearly marked with warning signs restricting access to authorized personnel only.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in any area where this compound is handled[3].

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is a critical final barrier between the researcher and the hazardous substance[6]. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Activity Required Personal Protective Equipment
Handling Intact Tablets/Capsules Single pair of chemotherapy-tested gloves.
Weighing/Compounding Powder Double pair of chemotherapy-tested gloves, disposable gown, eye and face protection (safety goggles and face shield), and respiratory protection (N95 or higher).
Preparing Solutions Double pair of chemotherapy-tested gloves, disposable gown, and eye protection (safety goggles).
Administering to Cell Cultures/Animals Single pair of chemotherapy-tested gloves, lab coat, and eye protection.
Cleaning and Decontamination Double pair of chemotherapy-tested gloves, disposable gown, and eye protection.
Step-by-Step PPE Procedures

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don a disposable, low-permeability gown with a solid front and tight-fitting cuffs[7].

  • Inner Gloves: Put on the first pair of chemotherapy-tested gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Outer Gloves: Put on the second pair of gloves, pulling the cuffs over the sleeves of the gown[7].

  • Eye and Face Protection: Wear safety goggles with side shields. If there is a splash hazard, also use a face shield[2][6].

  • Respiratory Protection: If handling powder outside of a containment device, a fit-tested N95 respirator or higher is required[8].

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Gown: Untie the gown and pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and dispose of it in the designated waste container.

  • Eye and Face Protection: Remove eye and face protection from the back to the front and place it in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decontamination and Waste Disposal

Proper decontamination and disposal are crucial to prevent cross-contamination and environmental release.

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • Use a suitable deactivating agent or a high-pH cleaning solution, followed by a thorough rinsing with water.

Waste Disposal:

  • All disposable PPE (gloves, gowns) and materials used in handling this compound (e.g., weigh boats, pipette tips) are considered trace chemotherapy waste.

  • These materials must be disposed of in clearly labeled, sealed hazardous waste containers.

  • Consult with your institution's environmental health and safety department for specific disposal protocols, as regulations may vary[2][9].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent further spread.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill involves powder.

  • Contain: For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Clean: Carefully collect the absorbed material and place it in a hazardous waste container. Clean the spill area with a deactivating agent, followed by a water rinse.

  • Report: Report the spill to your supervisor and your institution's safety office.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Hazard Assessment & Gather Materials don_ppe 2. Don Appropriate PPE prep->don_ppe Proceed handle 3. Handle this compound (Weighing/Compounding) don_ppe->handle Enter Work Area decon 4. Decontaminate Work Area handle->decon Complete Task doff_ppe 5. Doff PPE decon->doff_ppe Cleaned disposal 6. Dispose of Waste doff_ppe->disposal Segregate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevirapine
Reactant of Route 2
Nevirapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.